2-chloro-6-hydrazinyl-9H-purine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-7H-purin-6-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN6/c6-5-10-3-2(8-1-9-3)4(11-5)12-7/h1H,7H2,(H2,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFNQRYMMJROEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968877 | |
| Record name | 2-Chloro-6-hydrazinyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5404-88-6 | |
| Record name | 5404-88-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-6-hydrazinyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis and Characterization of 2-Chloro-6-hydrazinyl-9H-purine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 2-chloro-6-hydrazinyl-9H-purine, a key intermediate in the development of novel therapeutics. Purine analogs are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antiviral properties. This document offers a detailed, field-proven perspective on the regioselective synthesis of this compound, the critical characterization techniques required for structural confirmation and purity assessment, and the underlying scientific principles that guide these processes. It is intended to serve as a valuable resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of purine-based therapeutic agents.
Introduction: The Significance of this compound in Medicinal Chemistry
Purine scaffolds are privileged structures in drug discovery, forming the core of many endogenous molecules and approved drugs. The strategic functionalization of the purine ring system allows for the fine-tuning of pharmacological activity. This compound is a versatile synthetic intermediate, with the hydrazinyl group at the C6 position serving as a reactive handle for the introduction of diverse functionalities through condensation reactions, while the chloro group at the C2 position offers a site for further nucleophilic substitution. This dual functionality makes it a valuable building block for creating libraries of novel purine derivatives for screening against various biological targets.
Synthesis of this compound: A Regioselective Approach
The synthesis of this compound is most effectively and regioselectively achieved through the nucleophilic aromatic substitution of 2,6-dichloro-9H-purine with hydrazine hydrate.[1][2] The rationale behind this strategy lies in the differential reactivity of the C2 and C6 positions of the purine ring. The C6 position is more susceptible to nucleophilic attack than the C2 position, allowing for a controlled, stepwise reaction.
Causality of Experimental Choices
-
Starting Material: 2,6-dichloro-9H-purine is the ideal precursor due to the presence of two leaving groups (chloro) at the desired positions for substitution.
-
Nucleophile: Hydrazine hydrate (N₂H₄·H₂O) is a potent nucleophile that readily displaces the chloro group at the C6 position. The use of a monohydrate is common for ease of handling.
-
Solvent: Ethanol is a suitable solvent for this reaction as it dissolves the reactants and facilitates the reaction at reflux temperatures without participating in the reaction itself.
-
Base: A mild base, such as triethylamine, can be used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[3] However, in many procedures, the reaction proceeds efficiently without an added base.
-
Temperature: Refluxing in ethanol provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2,6-dichloro-9H-purine (1.0 eq) in ethanol, add hydrazine hydrate (1.1-1.5 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for a specified period (typically 2-4 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with cold ethanol and dried under vacuum to yield this compound. Further purification, if necessary, can be achieved by recrystallization.
Visualization of the Synthetic Workflow
Sources
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-chloro-6-hydrazinyl-9H-purine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic purine analogue, 2-chloro-6-hydrazinyl-9H-purine, stands as a molecule of significant interest within medicinal chemistry and drug discovery. While direct and extensive research on this specific compound is emerging, its structural motifs—a chlorinated purine core and a reactive hydrazinyl group—suggest a compelling, multi-faceted mechanism of action. This technical guide synthesizes the current understanding of related purine analogues to propose a putative mechanism for this compound, focusing on its potential as an anticancer and antiviral agent. We will delve into its likely molecular targets, the resultant cellular consequences, and provide detailed, field-proven experimental protocols to validate these hypotheses. This document is intended to serve as a foundational resource for researchers poised to investigate the therapeutic potential of this intriguing compound.
Introduction: The Therapeutic Promise of Purine Analogues
Purine analogues have long been a cornerstone of chemotherapy and antiviral therapy. By mimicking endogenous purines, these compounds can competitively inhibit enzymes essential for nucleic acid synthesis, leading to the disruption of DNA replication and the induction of apoptosis in rapidly proliferating cancer cells or virus-infected cells. The chemical scaffold of this compound suggests a nuanced interplay of established and novel mechanistic pathways. The 2-chloro substitution can influence the electronic properties of the purine ring, potentially enhancing its interaction with target enzymes, while the 6-hydrazinyl moiety introduces a reactive site for covalent modification or the generation of reactive species.
Proposed Mechanism of Action: A Multi-pronged Cellular Assault
Based on the extensive literature on related chloropurines and hydrazinyl-containing compounds, we propose a dual-pronged mechanism of action for this compound, primarily centered on cytotoxicity towards malignant and virally infected cells.
Disruption of Nucleic Acid Synthesis and Induction of Apoptosis
A primary and well-documented mechanism for purine analogues is the inhibition of DNA synthesis.[1] Once inside the cell, this compound is likely metabolized by cellular kinases to its triphosphate form. This metabolite can then act as a competitive inhibitor of DNA polymerases, leading to chain termination and halting DNA replication. The resulting DNA damage and replicative stress are potent triggers for the intrinsic apoptotic pathway.
Furthermore, the accumulation of the triphosphate analogue can disrupt the delicate balance of the deoxynucleotide pool, further impeding DNA synthesis and repair. This multi-faceted assault on DNA integrity culminates in cell cycle arrest and programmed cell death.
Caption: Proposed pathway for apoptosis induction by this compound.
Modulation of Cellular Redox Homeostasis
The hydrazinyl moiety of the compound introduces a second, potentially potent, mechanism of action: the disruption of cellular redox balance. Hydrazine derivatives are known to undergo metabolic activation to form reactive species that can lead to oxidative stress. This can occur through enzymatic and non-enzymatic pathways, resulting in the generation of reactive oxygen species (ROS) and the depletion of cellular antioxidants, most notably glutathione (GSH).
The depletion of GSH can have profound consequences for the cell. It sensitizes cells to the damaging effects of ROS, leading to lipid peroxidation, protein damage, and further DNA damage. The loss of GSH also compromises the cell's ability to detoxify other xenobiotics, potentially synergizing with other chemotherapeutic agents.
Experimental Validation: A Guide to Mechanistic Studies
To rigorously test the proposed mechanisms of action for this compound, a series of well-defined in vitro assays are recommended. The following protocols are provided as a starting point and should be optimized for the specific cell lines and experimental conditions used.
Cytotoxicity Assessment: The MTT Assay
The initial step in characterizing the biological activity of a novel compound is to determine its cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cell lines (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V/Propidium Iodide Flow Cytometry
To confirm that cytotoxicity is mediated by apoptosis, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) staining is recommended. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of late apoptotic and necrotic cells with compromised membranes.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence profiles.
Caption: Workflow for the detection of apoptosis by Annexin V/PI staining.
DNA Synthesis Inhibition: BrdU Incorporation Assay
To directly assess the effect of the compound on DNA replication, a Bromodeoxyuridine (BrdU) incorporation assay can be performed. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected with a specific antibody.
Experimental Protocol: BrdU Incorporation Assay
-
Cell Treatment and Labeling: Treat cells with various concentrations of this compound for a specified time, then add BrdU to the culture medium and incubate for an additional 2-4 hours to allow for incorporation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100.
-
DNA Denaturation: Treat the cells with 2N HCl to denature the DNA and expose the incorporated BrdU.
-
Immunostaining: Incubate the cells with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.
-
Microscopy or Flow Cytometry: Visualize and quantify the BrdU-positive cells using fluorescence microscopy or flow cytometry.
Glutathione Depletion Assay
To investigate the impact of this compound on cellular redox status, a glutathione (GSH) depletion assay is crucial. This can be performed using a colorimetric assay kit.
Experimental Protocol: Glutathione Depletion Assay
-
Cell Treatment: Treat cells with the compound at various concentrations and time points.
-
Cell Lysis: Lyse the cells to release intracellular GSH.
-
Deproteinization: Remove proteins from the cell lysate, as they can interfere with the assay.
-
GSH Detection: Use a commercial GSH assay kit, which typically involves the reaction of GSH with a chromogenic reagent (e.g., DTNB) that produces a colored product.
-
Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength.
-
Quantification: Determine the concentration of GSH in the treated samples by comparing the absorbance to a standard curve of known GSH concentrations.
Quantitative Data Summary
While specific quantitative data for this compound is not yet available in the public domain, the following table provides a template for how the results from the proposed experiments should be presented.
| Assay | Cell Line | Parameter | Value (e.g., µM) |
| Cytotoxicity | HeLa | IC50 | To be determined |
| A549 | IC50 | To be determined | |
| MCF-7 | IC50 | To be determined | |
| Apoptosis | HeLa | % Apoptotic Cells at IC50 | To be determined |
| DNA Synthesis | HeLa | IC50 (BrdU) | To be determined |
| GSH Depletion | HeLa | % GSH reduction at IC50 | To be determined |
Conclusion and Future Directions
This compound is a synthetic purine analogue with significant therapeutic potential, predicated on a likely multi-faceted mechanism of action. The proposed mechanisms, including the inhibition of DNA synthesis, induction of apoptosis, and disruption of cellular redox homeostasis, provide a solid framework for future investigations. The experimental protocols detailed in this guide offer a clear path to validating these hypotheses and elucidating the precise molecular targets of this compound. Further studies, including in vivo efficacy and toxicity assessments, will be crucial in translating the promising in vitro findings into tangible therapeutic applications.
References
- Robak T, Robak P. Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Curr Pharm Des. 2012;18(23):3373-88.
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
AMSBIO. Glutathione Assay. [Link]
Sources
An In-depth Technical Guide to the Potential Biological Targets of 2-Chloro-6-hydrazinyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the potential biological targets of the synthetic purine derivative, 2-chloro-6-hydrazinyl-9H-purine. Drawing upon the extensive body of research into the biological activities of structurally related purine analogs and hydrazone-containing compounds, this document will explore the most probable molecular targets, postulate mechanisms of action, and provide actionable experimental protocols for target validation. The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a wide array of therapeutic agents.[1][2][3][4] The specific substitutions at the C2 and C6 positions of the purine ring, as seen in this compound, are critical determinants of its potential biological activity.
Potential Biological Targets: A Multi-faceted Profile
While direct experimental evidence for the biological targets of this compound is not yet extensively published, a robust body of literature on analogous compounds allows for the formulation of well-grounded hypotheses. The biological potential of this compound likely arises from the synergistic interplay of its 2,6-disubstituted purine core and the reactive 6-hydrazinyl moiety.
Protein Kinases: A Primary Target Class for Purine Analogs
The purine ring system is a well-established ATP-competitive scaffold for the inhibition of protein kinases.[1][2][3][4] Numerous purine analogs have been developed as potent inhibitors of various kinases, with some achieving clinical success as anticancer agents.[5] The 2,6,9-trisubstituted purines, in particular, have been a focus of intensive research and development.[5][6]
Key Potential Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): 2,6,9-trisubstituted purine derivatives, such as roscovitine, are known to target multiple CDKs, leading to cell cycle arrest and apoptosis.[5] The structural similarity of this compound to these compounds suggests it may also exhibit inhibitory activity against CDKs.
-
Oncogenic Tyrosine Kinases: Purine derivatives have been designed as inhibitors of oncogenic tyrosine kinases like Bcr-Abl, Bruton's tyrosine kinase (BTK), and FMS-like tyrosine kinase 3 (FLT3-ITD), which are key drivers in certain leukemias and lymphomas.[6]
-
Signal Transducer and Activator of Transcription 3 (STAT3): Some 2,6-disubstituted purine derivatives have been identified as inhibitors of STAT3 phosphorylation, a critical node in many cancer signaling pathways.[7]
The likely mechanism of action is the competitive binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting signal transduction pathways that are often hyperactive in cancer.
Caption: Potential Kinase Inhibition Pathway of this compound.
Enzymes of Purine Metabolism
Given its purine core, this compound is a candidate for interacting with enzymes involved in purine metabolism.
-
Purine Nucleoside Phosphorylase (PNP): 2,6-disubstituted purines have been investigated as inhibitors of PNP, particularly in pathogens like Helicobacter pylori.[8][9] Inhibition of this enzyme can disrupt the purine salvage pathway, which is essential for organisms that cannot synthesize purines de novo.[8]
-
Adenosine Kinase (AK): 6,8-disubstituted purine nucleosides have been shown to be potent inhibitors of adenosine kinase.[10] While the subject compound is not a nucleoside, its purine core suggests a potential for interaction with the active site of this enzyme.
Other Potential Enzyme and Protein Targets
The diverse biological activities of purine analogs and hydrazones suggest a broader range of potential targets.
-
Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1): In the context of infectious diseases, 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines have been identified as a novel class of antitubercular agents that inhibit DprE1, an enzyme crucial for mycobacterial cell wall synthesis.[11]
-
Poly(A)-selective Ribonuclease (Caf1): Purine-2,6-dione derivatives have been discovered as inhibitors of the human poly(A)-selective ribonuclease Caf1, an enzyme involved in mRNA deadenylation.[12]
-
Acetylcholinesterase (AChE): The hydrazone moiety is present in a number of compounds designed as AChE inhibitors for the potential treatment of Alzheimer's disease.[13][14] This raises the possibility that this compound could exhibit similar activity.
Postulated Mechanisms of Action and Cellular Effects
Based on the potential biological targets, the administration of this compound to biological systems, particularly cancer cell lines, is anticipated to elicit a range of cellular responses.
-
Antiproliferative Activity: Inhibition of key kinases, such as CDKs and oncogenic tyrosine kinases, is expected to lead to a potent antiproliferative effect.[15][16]
-
Induction of Apoptosis: Disruption of pro-survival signaling pathways through kinase inhibition is a common mechanism for inducing programmed cell death (apoptosis) in cancer cells.[16]
-
Cell Cycle Arrest: Targeting CDKs would likely result in the arrest of the cell cycle at specific checkpoints, preventing cellular replication.[16]
Experimental Protocols for Target Validation
To empirically determine the biological targets of this compound, a systematic, multi-tiered experimental approach is recommended.
General Experimental Workflow
Caption: A tiered experimental workflow for target validation.
Detailed Protocol: Kinase Inhibition Assay (Example: CDK2)
This protocol describes a representative in vitro assay to determine the inhibitory potential of this compound against a specific kinase, such as CDK2.
Materials:
-
Recombinant human CDK2/Cyclin E1 enzyme complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., a histone H1-derived peptide)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Roscovitine)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Reaction Setup:
-
To each well of a 384-well plate, add 5 µL of the diluted compound or control (DMSO for no inhibition, positive control inhibitor).
-
Add 10 µL of a 2.5x solution of the substrate peptide and ATP in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of a 2.5x solution of the CDK2/Cyclin E1 enzyme in kinase buffer.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection:
-
Add 25 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the controls (0% inhibition for DMSO, 100% inhibition for a high concentration of the positive control).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Detailed Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MDA-MB-231)[7]
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
Quantitative Data on Structurally Related Compounds
The following table summarizes the reported inhibitory concentrations (IC₅₀) for various purine derivatives against different biological targets. This data provides a benchmark for the anticipated potency of this compound.
| Compound Class | Target | IC₅₀ | Reference |
| 2,6-disubstituted purine derivative (PD26-TL07) | STAT3 (in MDA-MB-231 cells) | 1.25 ± 0.38 µM | [7] |
| 2-chloro-3-hydrazinopyrazine derivative (CHP4) | Acetylcholinesterase (AChE) | 3.76 µM | [14] |
| 6,8-disubstituted purine nucleoside (10b) | Adenosine Kinase (AK) | 0.019 µM | [10] |
| 2-chloropurine arabinonucleoside (4b) | U937 cell proliferation | 16 µM | [15] |
Conclusion
This compound is a synthetic molecule with significant potential for biological activity, primarily through the inhibition of protein kinases and enzymes involved in purine metabolism. Its structural features, shared with a multitude of biologically active compounds, suggest a promising avenue for further investigation in the fields of oncology and potentially infectious diseases. The experimental protocols outlined in this guide provide a clear roadmap for the elucidation of its specific biological targets and mechanism of action, paving the way for its potential development as a novel therapeutic agent.
References
- Sharma, S., Mehndiratta, S., & Kumar, S. (2015). Purine analogues as kinase inhibitors: A review. Taipei Medical University.
- Sharma, S., et al. (2014). Purine Analogues as Kinase Inhibitors: A Review. Ingenta Connect.
- Mehndiratta, S., et al. (2015). Purine analogues as kinase inhibitors: A review. PubMed.
- ResearchGate. (2025). Purine Analogues as Kinase Inhibitors: A Review | Request PDF.
- ResearchGate. (n.d.).
- European Journal of Medicinal Chemistry. (2023). 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1. PubMed.
- PLoS ONE. (n.d.). Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. PubMed Central.
- European Journal of Medicinal Chemistry. (2019).
- Benchchem. (n.d.). 9-Benzyl-6-hydrazinyl-9h-purine.
- Narczyk, M., et al. (2022). Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Bioorganic & Medicinal Chemistry Letters. (n.d.). Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents. PubMed.
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium. PubMed.
- ResearchGate. (2025).
- Hu, Y. L., Liu, X., & Lu, M. (n.d.). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives.
- RSC Publishing. (n.d.).
- Journal of Medicinal Chemistry. (n.d.). Adenosine kinase inhibitors. 4. 6,8-Disubstituted purine nucleoside derivatives.
- Molecules. (2023).
- Holland-Frei Cancer Medicine. 6th edition. (n.d.). Purine Analogs. NCBI Bookshelf.
- Journal of Medicinal Chemistry. (n.d.). Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases. PubMed.
- Journal of Pharmacy and Bioallied Sciences. (n.d.). A review exploring biological activities of hydrazones. PMC - PubMed Central.
- Taheri, M., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. Scientific Reports.
- Current Medicinal Chemistry. (n.d.).
- International Journal of Molecular Sciences. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed.
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- 16. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and Stability Profile of 2-chloro-6-hydrazinyl-9H-purine: A Comprehensive Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-chloro-6-hydrazinyl-9H-purine is a critical intermediate in the synthesis of various biologically active purine derivatives, which are cornerstones in the development of therapeutics for oncology and virology.[1][2] The successful transition of this molecule from a laboratory reagent to a scalable synthetic precursor hinges on a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound. We present detailed, field-proven protocols for determining both kinetic and thermodynamic solubility, establishing a stability-indicating analytical method, and executing forced degradation studies in line with international regulatory standards.[3][4] The causality behind experimental choices is elucidated to empower researchers to not only generate robust data but also to interpret it within the broader context of drug development.
Introduction: The Strategic Importance of Early-Stage Characterization
In drug discovery and development, the physicochemical properties of synthetic intermediates are as critical as those of the final active pharmaceutical ingredient (API). Poor solubility can create significant hurdles in reaction kinetics, purification, and formulation, while uncharacterized instability can compromise the integrity of the synthetic route and the final product.
This compound, with its reactive chloro and hydrazinyl moieties, presents a unique set of challenges and opportunities. The hydrazine group offers a versatile handle for further chemical elaboration, while the chloro group can be displaced to introduce additional diversity.[5] However, these same functional groups can be susceptible to degradation. Therefore, a proactive and systematic evaluation of its solubility and stability is not merely a data-gathering exercise; it is a crucial risk mitigation strategy that informs process development, formulation design, and analytical control strategies.
This guide is structured to provide a logical and practical workflow, beginning with the foundational analytical methods, progressing through solubility profiling, and culminating in a comprehensive stability assessment.
Core Analytical Methodology: The Stability-Indicating HPLC-UV Method
A robust, validated analytical method is the bedrock of any solubility or stability study. It must be "stability-indicating," meaning it can accurately quantify the parent compound and separate it from any potential degradants or related impurities.[6] For a purine-based chromophoric molecule like this compound, a reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) method is the workhorse technique.[7][8]
Rationale for Method Selection
-
Specificity: RP-HPLC provides excellent resolving power to separate the parent analyte from degradation products, which are likely to have different polarities.
-
Sensitivity: Purine rings exhibit strong UV absorbance, typically between 250-280 nm, allowing for sensitive detection and quantification.[9][10][11] The UV spectrum of the related 6-chloropurine shows a λmax at 265 nm, providing a logical starting point.[12]
-
Quantification: With proper calibration, the method provides precise and accurate concentration measurements essential for solubility and degradation rate calculations.
Protocol: Development of a Stability-Indicating HPLC-UV Method
-
Instrument and Column:
-
HPLC System: A standard system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or multi-wavelength UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile starting point.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. This provides a slightly acidic pH to ensure consistent ionization of the purine nitrogen atoms.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at 265 nm. A PDA detector should be used to acquire full spectra to check for peak purity and identify optimal wavelengths for any degradants.[8]
-
Gradient Elution: A typical starting gradient would be 5% to 95% Mobile Phase B over 20 minutes, followed by a hold and re-equilibration period. This broad gradient is designed to elute both polar degradants and the less polar parent compound.
-
-
Sample Preparation:
-
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is typically suitable to ensure solubility during analysis.
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like DMSO.[12]
-
Working Standards: Prepare a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solution with the diluent.
-
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, but for the purpose of these studies, initial validation should focus on specificity. This is achieved by analyzing samples from the forced degradation studies (Section 4.0) to ensure all degradation peaks are resolved from the parent peak.
Solubility Profiling: From High-Throughput Screening to Definitive Measurement
Solubility is a critical parameter that influences bioavailability and formulation.[13] It is essential to distinguish between kinetic and thermodynamic solubility, as they answer different questions in the development lifecycle.[14]
Kinetic Solubility: Assessing Practical Dissolution
Kinetic solubility measures the concentration of a compound in solution after a short incubation time when added from a concentrated DMSO stock.[15] It mimics the conditions of many high-throughput biological screens and is a valuable indicator of potential precipitation issues.[13][16]
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.[16]
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Execution:
-
Sample Analysis:
-
After incubation, filter the samples through a 0.45 µm filter plate or centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet any precipitate.[7]
-
Carefully transfer the supernatant and quantify the concentration of the dissolved compound using the pre-developed HPLC-UV method (Section 2.0).
-
The resulting concentration is the kinetic solubility.
-
Thermodynamic Solubility: Determining True Equilibrium
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[17] This is the "true" solubility and is a fundamental property used for formulation and biopharmaceutical modeling.[18] The shake-flask method is the gold standard.[15]
-
Preparation:
-
Execution:
-
Seal the vials and place them in a shaker or thermomixer at a controlled temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for at least 24 hours to ensure equilibrium is reached.[15][17] Longer incubation times (48-72 hours) may be necessary, and this should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.
-
-
Sample Analysis:
-
After incubation, allow the vials to sit undisturbed for a short period to let larger particles settle.
-
Filter the supernatant through a 0.45 µm syringe filter. The first few drops should be discarded to avoid any adsorption effects from the filter material.
-
Quantify the concentration of the dissolved compound in the filtrate using the HPLC-UV method.
-
Data Presentation: Solubility Summary
All quantitative solubility data should be summarized for clear comparison.
| Parameter | Buffer System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic Solubility | PBS (pH 7.4) | 25 | [Insert Data] | [Insert Data] |
| Thermodynamic Solubility | PBS (pH 7.4) | 25 | [Insert Data] | [Insert Data] |
| Thermodynamic Solubility | 0.1 M HCl (pH ~1) | 25 | [Insert Data] | [Insert Data] |
| Thermodynamic Solubility | 0.1 M NaOH (pH ~13) | 25 | [Insert Data] | [Insert Data] |
Workflow for Solubility Determination
Caption: Workflow for conducting forced degradation studies.
Formal Stability Study Design
Based on the forced degradation results, a formal stability study can be designed according to ICH Q1A(R2) guidelines. [3]This study establishes a re-test period for the intermediate.
Protocol: ICH Stability Study
-
Batches: Use at least one representative batch of this compound. [6]2. Container Closure System: Store the material in a container that is representative of what will be used for long-term storage.
-
Storage Conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH. [19] * Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH. [19]4. Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24 months. [3] * Accelerated: 0, 3, 6 months. [3]5. Tests to be Performed: At each time point, the sample should be tested for:
-
Appearance (visual inspection).
-
Assay (quantification via stability-indicating HPLC method).
-
Degradation products (quantification of known and unknown impurities).
-
Conclusion and Forward-Looking Strategy
This technical guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of this compound's solubility and stability. By systematically applying the detailed protocols for analytical method development, solubility profiling, and stability testing, researchers can generate high-quality, reliable data. This data is paramount for making informed decisions in process chemistry, mitigating downstream risks in formulation, and ensuring the overall quality and consistency of the synthetic route. A thorough understanding of these fundamental properties is an indispensable step in the successful development of novel purine-based therapeutics.
References
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
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protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
K. K. Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Căpriţă, R., & Căpriţă, A. (2010). Determination of purine derivatives in bovine urine using rapid chromatographic techniques. Journal of Animal Science and Biotechnology, 43(2). Retrieved from [Link]
-
Kerns, E. H. (2001). In vitro solubility assays in drug discovery. PubMed, 29(12), 1163-1169. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]
-
Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. Retrieved from [Link]
-
Polem, V. L., et al. (2015). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 8(3). Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
George, N., et al. (2021). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. MDPI. Retrieved from [Link]
-
Jinnah, H. A., et al. (2022). Comprehensive measurement of purines in biological samples. Frontiers in Bioscience-Landmark. Retrieved from [Link]
-
ResearchGate. (n.d.). Time-dependent UV-Vis spectra. Retrieved from [Link]
-
MDPI. (2011). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Retrieved from [Link]
-
ResearchGate. (2019). Green Regioselective Synthesis of (Purin-6-yl)hydrazones. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. Retrieved from [Link]
- Google Patents. (1997). Assays for detection of purine metabolites.
-
International Journal of Current Pharmaceutical and Clinical Research. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Retrieved from [Link]
-
Cavalieri, L. F., & Bendich, A. (1950). The Ultraviolet Absorption Spectra of Pyrimidines and Purines. Journal of the American Chemical Society. Retrieved from [Link]
-
Cavalieri, L. F., et al. (1948). Ultraviolet Absorption Spectra of Purines, Pyrimidines and Triazolopyrimidines. Journal of the American Chemical Society. Retrieved from [Link]
-
NIST. (n.d.). Purine, 2-chloro-6-hydrazino-. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
AWS. (n.d.). 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C). Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Wikipedia. (n.d.). Theophylline. Retrieved from [Link]
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Dressman, J. B., & Poust, R. I. (1983). Stability of allopurinol and of five antineoplastics in suspension. American journal of hospital pharmacy. Retrieved from [Link]
-
Wikipedia. (n.d.). Purine analogue. Retrieved from [Link]
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The Genesis of a Versatile Purine Precursor: A Technical Guide to the Initial Synthesis and Discovery of 2-Chloro-6-hydrazinyl-9H-purine
A deep dive into the foundational chemistry of a key heterocyclic building block, this guide illuminates the initial synthesis, mechanistic underpinnings, and characterization of 2-chloro-6-hydrazinyl-9H-purine. Tailored for researchers and professionals in drug discovery and organic synthesis, this document provides a comprehensive understanding of this important scaffold.
Introduction: The Dawn of Purine Analogs and the Quest for Bioactive Molecules
The mid-20th century marked a transformative era in medicinal chemistry, largely spearheaded by the pioneering work of George Hitchings and Gertrude Elion.[1][2] Their systematic exploration of purine and pyrimidine analogs ushered in the age of rational drug design, moving away from serendipitous discovery towards the targeted synthesis of molecules that could interfere with nucleic acid metabolism.[1][3] This approach led to the development of groundbreaking therapies for leukemia, gout, and microbial infections.[1][4][5][6] It is within this fertile scientific landscape that the synthesis of various substituted purines, including this compound, was conceived. The introduction of a hydrazinyl group at the C6 position and a chloro group at the C2 position of the purine ring created a versatile intermediate, ripe for further chemical elaboration to generate libraries of novel compounds with potential therapeutic applications.
The Synthetic Pathway: Regioselective Nucleophilic Aromatic Substitution
The initial and most direct synthesis of this compound is achieved through the reaction of 2,6-dichloropurine with hydrazine hydrate. This reaction is a classic example of nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocyclic system.
Reaction Scheme:
A schematic representation of the synthesis of this compound.
Mechanistic Insights and Regioselectivity
The key to this synthesis lies in the regioselective displacement of one of the two chlorine atoms. The C6 position of the purine ring is more susceptible to nucleophilic attack than the C2 position. This enhanced reactivity is attributed to the greater ability of the adjacent nitrogen atoms in the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate formed during the substitution at C6.
The reaction mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electron-deficient C6 carbon of 2,6-dichloropurine.
-
Formation of a Meisenheimer Complex: This attack forms a tetrahedral intermediate, known as a Meisenheimer complex, where the negative charge is delocalized over the purine ring system, with significant resonance stabilization provided by the neighboring nitrogen atoms.
-
Departure of the Leaving Group: The complex then collapses, expelling the chloride ion as the leaving group and re-establishing the aromaticity of the purine ring.
The presence of the electron-withdrawing chloro group at the C2 position further activates the ring towards nucleophilic attack, while remaining intact during the selective substitution at C6 under controlled conditions.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from established procedures.
Materials and Equipment:
-
2,6-Dichloropurine
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2,6-dichloropurine (1 equivalent) in ethanol.
-
Addition of Hydrazine Hydrate: To the stirred suspension, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified this compound under vacuum to obtain the final product as a solid.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data.
| Analytical Technique | Expected Observations |
| Appearance | White to off-white solid |
| Melting Point | Decomposes above 200 °C |
| 1H NMR (DMSO-d6) | δ ~8.0 (s, 1H, C8-H), ~7.8 (br s, 1H, NH), ~4.5 (br s, 2H, NH2) |
| 13C NMR (DMSO-d6) | Signals expected in the aromatic region for the purine ring carbons. |
| Mass Spectrometry (MS) | [M+H]+ at m/z 185.03 |
| Infrared (IR) | Peaks corresponding to N-H stretching and bending, and C=N and C=C stretching of the purine ring. |
Conclusion and Future Perspectives
The synthesis of this compound represents a cornerstone in the development of purine-based chemistry. Its discovery, rooted in the foundational work on purine antagonists, has provided chemists with a versatile platform for the creation of a vast array of derivatives. The hydrazinyl moiety serves as a reactive handle for the introduction of diverse functionalities, leading to the exploration of new chemical space and the identification of novel bioactive compounds. The continued investigation of this and related purine scaffolds holds significant promise for the future of drug discovery and development.
References
- Hitchings, G. H., & Elion, G. B. (1989). The antimeetabolites of nucleic acids. In Nobel Lectures, Physiology or Medicine 1981-1990.
- Elion, G. B. (1989). The purine path to chemotherapy. In Nobel Lectures, Physiology or Medicine 1981-1990.
- Hitchings, G. H. (1989). Selective inhibitors of dihydrofolate reductase. In Nobel Lectures, Physiology or Medicine 1981-1990.
- Hitchings, G. H. (1969). Chemotherapy and comparative biochemistry. G.H.A. Clowes memorial lecture. Cancer Research, 29(10), 1895–1903.
- Elion, G. B., Burgi, E., & Hitchings, G. H. (1952). Studies on condensed pyrimidine systems. IX. The synthesis of some 6-substituted purines. Journal of the American Chemical Society, 74(2), 411–414.
- Hitchings, G. H., Elion, G. B., Falco, E. A., Russell, P. B., & VanderWerff, H. (1950). The chemotherapy of neoplastic diseases. Annals of the New York Academy of Sciences, 52(8), 1318–1335.
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- 6. researchgate.net [researchgate.net]
Introduction: The Hydrazinyl Group as a Gateway to Purine Diversification
An In-Depth Technical Guide to the Chemical Reactivity of the Hydrazinyl Group in Purines
The purine scaffold is a cornerstone of medicinal chemistry, forming the core of endogenous molecules like adenine and guanine and a vast array of therapeutic agents.[1] The functionalization of this privileged heterocycle is a critical endeavor in drug discovery, aimed at modulating biological activity, improving pharmacokinetic properties, and exploring new chemical space.[2] Among the myriad of functional groups that can be installed on the purine ring, the hydrazinyl (-NHNH₂) group stands out for its exceptional versatility. Its rich and tunable reactivity serves as a powerful linchpin for a wide range of chemical transformations.
This guide provides an in-depth exploration of the chemical reactivity of the hydrazinyl group appended to a purine core. We will move beyond simple reaction catalogs to dissect the underlying principles that govern these transformations. For researchers, medicinal chemists, and drug development professionals, a deep understanding of this chemistry is paramount for leveraging hydrazinylpurines as strategic intermediates in the synthesis of novel bioactive compounds. The electron-rich nature of the hydrazine moiety allows it to react through various mechanisms, making it a valuable tool for creating diverse molecular architectures.[3][4]
Core Synthesis: Accessing the Hydrazinylpurine Scaffold
Before exploring its reactivity, it is essential to understand the primary method for synthesizing the hydrazinylpurine precursor. The most common and efficient route involves the nucleophilic aromatic substitution (SNAr) of a halopurine, typically a chloropurine.
The purine ring is electron-deficient, particularly at the C2, C6, and C8 positions, which facilitates attack by nucleophiles.[3] Chlorine is an effective leaving group, making 6-chloropurine a widely used and commercially available starting material. The reaction is typically performed by heating the chloropurine with hydrazine hydrate in a protic solvent like ethanol. A base, such as triethylamine, may be added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[5]
The mechanism proceeds via a Meisenheimer-like intermediate, where the highly nucleophilic hydrazine attacks the electron-poor carbon atom bearing the chlorine. The aromaticity of the purine ring is temporarily disrupted and then restored upon the expulsion of the chloride ion.
Caption: General workflow for the synthesis of 6-hydrazinylpurine.
Key Reactivity Patterns of the Hydrazinyl Group
The synthetic utility of hydrazinylpurines stems from the diverse reactions the hydrazinyl moiety can undergo. We will focus on the most impactful transformations used in medicinal chemistry.
Condensation with Carbonyl Compounds: The Formation of Hydrazones
The most prominent reaction of the hydrazinyl group is its condensation with aldehydes and ketones to form stable hydrazone linkages.[5][6] This reaction is a cornerstone of combinatorial chemistry and fragment-based drug discovery, allowing for the rapid generation of large libraries of compounds from a single hydrazinylpurine core.
The reaction proceeds via a nucleophilic addition-elimination mechanism.[7] The terminal nitrogen of the hydrazinyl group, being the more nucleophilic center, attacks the electrophilic carbonyl carbon. This is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic. The resulting tetrahedral intermediate then eliminates a molecule of water to form the final C=N double bond of the hydrazone.[7][8]
Caption: Mechanism of hydrazone formation from a hydrazinylpurine.
The resulting hydrazones are often crystalline solids with sharp melting points, which historically aided in the characterization of aldehydes and ketones.[7] In drug design, the hydrazone linker can be a stable covalent bond or can be designed to be cleavable under specific physiological conditions, for example, in the acidic microenvironment of a tumor.
| Reactant 1 | Reactant 2 | Conditions | Product Type | Yield (%) | Reference |
| 6-Hydrazinylpurine | Substituted Benzaldehydes | Ethanol, Reflux | 6-Benzylidenehydrazinylpurine | 75-90% | [5] |
| 2-Hydrazinylpyrazine | Trifluoroacetic Anhydride | Acetonitrile, 0°C | Triazolopyrazine | ~60% | [9] |
| 2,6-Dichloropurine | Hydrazine Hydrate | Ethanol, Reflux | 2-Chloro-6-hydrazinylpurine | High | [4] |
Table 1: Representative reactions and yields for hydrazinylpurine derivatization.
Cyclization Reactions: Building Fused Heterocyclic Systems
The true power of the hydrazinyl group is revealed in its ability to act as a precursor for constructing fused heterocyclic rings. Annulation of a new ring onto the purine core dramatically alters its shape, electronic properties, and potential for biological interactions. A prime example is the synthesis of[4][5]triazolopurines, a class of compounds with significant anti-cancer activity.[4]
This transformation is commonly achieved by reacting the hydrazinylpurine with a reagent that can provide a single carbon atom, such as an orthoester (e.g., triethyl orthoformate) or formic acid. The reaction involves an initial condensation to form an intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the secondary nitrogen of the hydrazine linker onto the newly introduced carbon. Subsequent elimination yields the stable, aromatic triazole ring.
This strategy provides a modular and efficient route to novel, rigid, and planar heterocyclic systems that are of high interest in medicinal chemistry.[6]
Caption: Workflow for the synthesis of a triazolopurine via cyclization.
Oxidation and Reduction Chemistry
The hydrazinyl group and its hydrazone derivatives are redox-active. While direct oxidation of the hydrazinylpurine itself is less common in synthetic applications, the oxidation of the resulting hydrazones can be a significant factor in the stability and metabolism of drug candidates.[5] Electrochemical studies have shown that hydrazone-containing drugs can undergo oxidation, potentially leading to the formation of impurities.[5]
Conversely, the reduction of hydrazones is a synthetically useful transformation. The Wolff-Kishner reduction, for example, converts a hydrazone into an alkane under basic conditions, effectively deoxygenating the original carbonyl compound. While this specific reaction is more general, it highlights the reductive lability of the hydrazone C=N bond, a property that can be exploited in designing prodrugs or chemical probes.
Applications in Medicinal Chemistry and Drug Discovery
The reactivity of the hydrazinyl group directly translates into powerful applications in the development of new therapeutics.
-
Scaffold for Bioactive Molecules: As discussed, the condensation and cyclization reactions allow for the creation of vast libraries of purine analogues. Triazolopurines, synthesized from hydrazinyl precursors, have been investigated as potent anti-cancer agents.[4]
-
Chemical Biology Probes: The ability of hydrazines to react with specific enzyme cofactors makes them valuable as chemical probes to study enzyme function and identify new drug targets.[3][4]
-
Linkers in Bioconjugation: The formation of a stable hydrazone bond is a widely used strategy for linking drugs to antibodies (Antibody-Drug Conjugates, ADCs) or other targeting moieties. The pH-dependent stability of some hydrazone linkers can be exploited for targeted drug release in acidic tumor environments.
Experimental Protocols
The following protocols are provided as a representative guide for the synthesis and derivatization of hydrazinylpurines.
Protocol 1: Synthesis of 6-Hydrazinyl-9H-purine
This protocol describes the nucleophilic substitution of 6-chloropurine with hydrazine hydrate.
Materials:
-
6-Chloropurine (1.0 eq)
-
Hydrazine hydrate (3.0 eq)
-
Ethanol (as solvent)
-
Triethylamine (optional, 1.1 eq)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add 6-chloropurine and ethanol.
-
Add triethylamine (if used) followed by the dropwise addition of hydrazine hydrate at room temperature.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C).
-
Maintain reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting material and impurities.
-
Dry the product under vacuum to yield 6-hydrazinyl-9H-purine as a solid.
Protocol 2: Synthesis of 6-(Benzylidenehydrazinyl)-9H-purine (Hydrazone Formation)
This protocol details the condensation of 6-hydrazinylpurine with benzaldehyde.
Materials:
-
6-Hydrazinyl-9H-purine (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount, 2-3 drops)
Procedure:
-
Suspend 6-hydrazinyl-9H-purine in ethanol in a round-bottom flask.
-
Add benzaldehyde to the suspension.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.[5]
-
Upon completion, cool the mixture to room temperature.
-
The resulting hydrazone product will precipitate. Collect the solid by vacuum filtration.
-
Wash the precipitate with cold ethanol and dry under vacuum.
Conclusion
The hydrazinyl group is far more than a simple substituent on a purine ring; it is a versatile chemical handle that unlocks a vast potential for molecular diversification. Its predictable and efficient participation in condensation and cyclization reactions provides medicinal chemists with reliable pathways to novel and complex scaffolds, such as hydrazones and triazolopurines. A thorough understanding of the mechanisms and experimental conditions governing this reactivity is crucial for any scientist working in purine chemistry and drug discovery. The continued exploration of the unique chemical properties of hydrazinylpurines will undoubtedly lead to the development of next-generation therapeutics and innovative chemical biology tools.
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Lin, Z., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. [Link]
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The Therapeutic Renaissance of Substituted Purines: A Technical Guide for Drug Development Professionals
Foreword: Beyond the Building Blocks of Life
Purines, the fundamental components of nucleic acids, have long been recognized for their central role in cellular life. However, their therapeutic potential extends far beyond this foundational function. Through strategic chemical modifications, the purine scaffold has been transformed into a powerhouse of pharmacological activity, yielding a diverse array of drugs that combat some of the most challenging human diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic applications of substituted purines, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their discovery and development. We will delve into the causality behind experimental choices, presenting protocols as self-validating systems to ensure scientific integrity and reproducibility.
The Chemical Versatility of the Purine Scaffold
The purine ring system, a fusion of a pyrimidine and an imidazole ring, offers multiple sites for chemical substitution, allowing for the fine-tuning of pharmacological properties. The most common points of modification are the C2, C6, C8, and N9 positions.
-
N9-Substitution: Modification at the N9 position is a cornerstone of many nucleoside analogs. These compounds often act as mimics of natural nucleosides, interfering with DNA and RNA synthesis.[1] The synthesis of N9-substituted purines can be achieved through various methods, including the alkylation of purine salts.[2]
-
C6-Substitution: The C6 position is critical for the interaction of purines with many enzymes. Substitution at this site has led to the development of potent kinase inhibitors and other targeted therapies.[3][4] Modern synthetic techniques, such as photoredox/nickel dual catalysis, have enabled the efficient late-stage functionalization of this position.[3][4]
-
C8-Substitution: Arylation at the C8 position has been a long-standing synthetic challenge, but recent advances, particularly the Suzuki cross-coupling reaction, have opened up new avenues for creating novel purine analogs with diverse biological activities.[5][6][7][8]
Therapeutic Frontiers of Substituted Purines
The strategic modification of the purine scaffold has yielded a rich pipeline of therapeutic agents across multiple disease areas.
Oncology: A Pillar of Cancer Chemotherapy
Substituted purines are among the most important classes of anticancer agents, with several compounds approved by the FDA for the treatment of various malignancies.[9] Their mechanisms of action are diverse, ranging from the disruption of nucleic acid metabolism to the targeted inhibition of cancer-promoting signaling pathways.[10]
Mechanism of Action:
Many purine analogs function as antimetabolites. After cellular uptake, they are converted to their nucleotide forms, which then interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[11]
-
Fludarabine: This fluorinated purine analog is a cornerstone in the treatment of chronic lymphocytic leukemia (CLL).[12] Its triphosphate metabolite, F-ara-ATP, inhibits DNA polymerase, ribonucleotide reductase, and DNA primase, effectively halting DNA replication.[12] Fludarabine is also a potent inducer of apoptosis, activating both intrinsic and extrinsic pathways.[12] Its pro-apoptotic effects are mediated, in part, through the inhibition of the NF-κB signaling pathway and the STAT1 pathway.[13][14]
-
Clofarabine: A second-generation purine nucleoside analog, clofarabine was designed to combine the favorable properties of fludarabine and cladribine.[15] It inhibits ribonucleotide reductase and DNA synthesis and is a potent inducer of apoptosis through mitochondrial disruption.[16][17][18]
-
Mercaptopurine: A thiopurine analog, 6-mercaptopurine is widely used in the treatment of acute lymphoblastic leukemia.[19] It is converted to thioguanine nucleotides, which are incorporated into DNA and RNA, leading to cytotoxicity.[11]
Targeted Therapies:
Beyond their role as antimetabolites, substituted purines have emerged as potent inhibitors of key signaling molecules in cancer, such as protein kinases.
Signaling Pathway: Fludarabine-Induced Apoptosis in B-CLL
Caption: Fludarabine's multi-pronged attack on B-CLL cells.
Virology: Combating Viral Infections
The principle of disrupting nucleic acid synthesis has also been successfully applied to the development of antiviral agents. Several purine analogs are potent inhibitors of viral replication.
A series of piperidine-substituted purines have shown remarkable inhibitory potencies against HIV.[20] Other purine derivatives have demonstrated significant activity against influenza A/H1N1.[20] Acyclic nucleoside phosphonates have been investigated for their activity against herpes simplex virus (HSV) and cytomegalovirus (CMV).[21][22]
Table 1: Antiviral Activity of Selected Substituted Purines
| Compound Class | Virus | Assay | EC50 | Reference(s) |
| Piperidine-substituted purines | HIV-1 | Cellular Assay | Sub-micromolar | [20] |
| Piperidine-substituted purines | Influenza A/H1N1 | MDCK Cells | Lower than Ribavirin | [20] |
| Acyclic Nucleoside Phosphonates | HCMV | Plaque Reduction | 0.24 µg/mL | [21] |
| Acyclic Nucleoside Phosphonates | MCMV | Plaque Reduction | 0.51 µg/mL | [21] |
| Pyrrolo[2,3-d]pyrimidines | HSV-1 | Plaque Reduction | 0.02-0.3 µM | [23] |
| Roscovitine | HSV-1 | Plaque Reduction | 38 µM | [23] |
Neurology: A New Hope for Neurodegenerative Diseases
Emerging research has highlighted the neuroprotective potential of substituted purines, offering new therapeutic avenues for devastating conditions like Parkinson's and Alzheimer's disease. The modulation of purinergic signaling, particularly adenosine receptors, is a key area of investigation.
Adenosine A2A Receptor Antagonists in Parkinson's Disease:
The adenosine A2A receptor is highly expressed in the basal ganglia, a brain region critical for motor control that is profoundly affected in Parkinson's disease.[20][24] A2A receptor antagonists have been shown to improve motor symptoms in preclinical models and in clinical trials.[24][25] They are thought to work by modulating the release of neurotransmitters like GABA and glutamate.[24] Istradefylline is an A2A receptor antagonist that has been approved for the treatment of Parkinson's disease.[24]
Signaling Pathway: A2A Receptor Antagonism in Parkinson's Disease
Caption: A2A receptor antagonists restore motor control in Parkinson's.
Experimental Workflows: From Synthesis to Biological Evaluation
The successful development of substituted purines relies on a robust and well-defined experimental pipeline. This section provides detailed, step-by-step methodologies for key experiments.
Synthesis of Substituted Purines: Representative Protocols
Protocol 1: Synthesis of 6-Mercaptopurine
This protocol is adapted from a method involving the heating of hypoxanthine with phosphorus pentasulfide.[[“]]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine hypoxanthine and an excess of phosphorus pentasulfide in tetralin as the solvent.
-
Heating: Heat the reaction mixture to 200°C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and isolate the crude product.
-
Purification: Purify the crude 6-mercaptopurine by recrystallization to obtain the final product.
Protocol 2: Synthesis of C6-Substituted Purine Nucleosides via Photoredox/Nickel Dual Catalysis
This advanced protocol allows for the late-stage functionalization of purine nucleosides.[3][4]
-
Reaction Mixture Preparation: In a reaction vial, combine the 6-chloropurine nucleoside, an alkyl bromide, a photocatalyst (e.g., an iridium complex), a nickel catalyst (e.g., NiCl2·glyme), a ligand (e.g., a bipyridine derivative), and a base in an appropriate solvent (e.g., dimethylformamide).
-
Degassing: Thoroughly degas the reaction mixture by sparging with an inert gas (e.g., argon) for 15-20 minutes.
-
Photocatalysis: Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for the specified reaction time, typically 12-24 hours.
-
Quenching and Extraction: Quench the reaction and perform a standard aqueous work-up, extracting the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the C6-substituted purine nucleoside.
Experimental Workflow: Synthesis and Evaluation of Substituted Purines
Caption: A streamlined workflow for purine analog drug discovery.
In Vitro Biological Evaluation: Core Assays
Protocol 3: Cytotoxicity Assessment using the MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[17][27]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the substituted purine analog for a specified incubation period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 4: Apoptosis Detection by Annexin V Staining and Flow Cytometry
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.[20][28][29]
-
Cell Treatment: Treat cells with the substituted purine analog at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Table 2: In Vitro Anticancer Activity of Selected Substituted Purines
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Roscovitine | KB | 20 | [23] |
| Olomoucine | KB | 85 | [23] |
| PU1-1 | AGS (KRAS G12D) | 3.6 | [25] |
| PU1-1 | SNU1197 (KRAS G12D) | 3.6 | [25] |
| PU1-1 | PANC1 (KRAS G12D) | 3.6 | [25] |
| 5i (c-Src inhibitor) | c-Src Kinase Assay | 0.02 | [22] |
Future Perspectives and Clinical Landscape
The field of substituted purines continues to evolve, with ongoing research focused on developing more selective and potent therapeutic agents. The exploration of novel substitution patterns and the combination of purine analogs with other targeted therapies hold great promise for the future.
Clinical Trials:
Numerous clinical trials are currently underway to evaluate the efficacy and safety of new and existing purine analogs in various diseases.[30]
-
Oncology: Combination therapies involving purine analogs and other chemotherapeutic agents or monoclonal antibodies are being extensively investigated in various hematological malignancies.[31]
-
Neurodegenerative Diseases: Clinical trials are exploring the potential of A2A receptor antagonists and other purinergic modulators in Parkinson's disease and other neurological disorders.
Conclusion
Substituted purines represent a remarkably versatile and clinically validated class of therapeutic agents. Their rich chemical diversity, coupled with a deep understanding of their mechanisms of action, continues to drive the discovery of novel drugs for a wide range of diseases. The experimental protocols and insights provided in this guide are intended to empower researchers and drug development professionals to further unlock the therapeutic potential of this remarkable scaffold. By adhering to principles of scientific integrity and leveraging advanced synthetic and biological evaluation techniques, the next generation of purine-based therapies will undoubtedly make a significant impact on human health.
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Methodological & Application
experimental protocol for synthesis of 2-chloro-6-hydrazinyl-9H-purine derivatives
An Application Note and Protocol for the Synthesis of 2-Chloro-6-Hydrazinyl-9H-Purine Derivatives
Authored by: A Senior Application Scientist
Introduction: The Significance of Purine Scaffolds in Modern Drug Discovery
Purines, heterocyclic compounds composed of fused pyrimidine and imidazole rings, are foundational to all life, forming the basis of DNA and RNA.[1][2] Their synthetic derivatives are a cornerstone of medicinal chemistry, serving as privileged scaffolds in the development of therapeutics.[3][4] Among these, this compound is a critical intermediate, valued for its versatile reactivity. The presence of a hydrazinyl group at the C6 position and a chlorine atom at the C2 position allows for sequential, regioselective modifications, making it an ideal starting point for constructing libraries of novel compounds.[5][6]
The hydrazinyl moiety is a potent nucleophile and a precursor for forming hydrazones, which are themselves a class of compounds with significant biological activity, including anticancer and kinase-inhibiting properties.[7][8] The remaining chlorine at the C2 position can be substituted in subsequent steps, enabling the synthesis of diverse 2,6-disubstituted purine derivatives. These derivatives have been extensively explored as anticancer agents, antivirals, and inhibitors of key cellular enzymes like protein kinases.[9][10]
This document provides a detailed, field-proven protocol for the synthesis of this compound from 2,6-dichloro-9H-purine. It further outlines the subsequent derivatization to form purinyl hydrazones, offering researchers a robust and reliable methodology for accessing these high-value compounds.
Reaction Principle: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The purine ring, being an electron-deficient aromatic system, is susceptible to attack by nucleophiles. In 2,6-dichloropurine, the C6 position is significantly more electrophilic and thus more reactive towards nucleophilic attack than the C2 position. This enhanced reactivity is due to the electron-withdrawing effects of the adjacent nitrogen atoms in the pyrimidine ring.
When 2,6-dichloropurine is treated with hydrazine hydrate, the hydrazine acts as the nucleophile. It selectively attacks the C6 carbon, displacing the chloride ion to form the more stable this compound product. The reaction is typically performed in a protic solvent like ethanol, which facilitates the reaction and the subsequent precipitation of the product.
Visualizing the Synthetic Workflow
The following diagram illustrates the key transformation from the starting material to the versatile intermediate.
Caption: Synthetic pathway for this compound.
PART 1: Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| 2,6-Dichloro-9H-purine | ≥98% | Sigma-Aldrich | 5451-40-1 | Starting material. |
| Hydrazine Hydrate | 80% solution | Sigma-Aldrich | 7803-57-8 | Extreme Caution Required. |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific | 64-17-5 | Reaction solvent. |
| Triethylamine (TEA) | ≥99% | Sigma-Aldrich | 121-44-8 | Optional base to neutralize HCl. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 | For TLC mobile phase. |
| Hexane | ACS Grade | VWR | 110-54-3 | For TLC mobile phase. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Millipore | - | For reaction monitoring. |
Critical Safety Precautions
Hydrazine hydrate is acutely toxic, corrosive, a suspected carcinogen, and environmentally hazardous. [11][12][13][14][15] All operations involving hydrazine hydrate MUST be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves are mandatory.[13] Consult glove manufacturer data for compatibility.
-
Engineering Controls: A properly functioning chemical fume hood is essential for all steps involving the handling of hydrazine hydrate and chlorinated purines.[13]
-
Spill & Exposure: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[14] For inhalation, move to fresh air. In all cases of exposure, seek immediate medical attention.[13][14]
-
Waste Disposal: All hydrazine-containing waste is considered hazardous and must be disposed of according to institutional and local regulations. Do not pour down the drain.[13]
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloro-9H-purine (e.g., 5.0 g, 26.5 mmol).
-
Solvent Addition: Add 100 mL of ethanol to the flask. Stir the suspension at room temperature.
-
Base Addition (Optional but Recommended): Add triethylamine (3.7 mL, 26.5 mmol, 1.0 eq). The addition of a base scavenges the HCl formed during the reaction, which can improve yield and prevent unwanted side reactions.
-
Hydrazine Addition: While stirring vigorously, add 80% hydrazine hydrate (1.8 mL, ~29.1 mmol, 1.1 eq) dropwise to the suspension over 10-15 minutes. The dropwise addition is crucial to control the initial exotherm of the reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 2-4 hours.[16] The suspension will gradually dissolve and then a new precipitate may form as the product is generated.
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Prepare a mobile phase (e.g., Ethyl Acetate:Hexane 7:3). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot has disappeared.
-
Product Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30-60 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol (2 x 15 mL) and then diethyl ether (2 x 15 mL) to remove residual impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum to a constant weight.
PART 2: Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed through analytical techniques.
| Property / Technique | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₅H₅ClN₆ |
| Molecular Weight | 184.59 g/mol [17] |
| Melting Point | >300 °C (decomposes) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~8.0 (s, 1H, C8-H), δ ~4.5 (br s, 2H, -NH₂), δ ~8.5 (br s, 1H, -NH-), δ ~12.5 (br s, 1H, N9-H) |
| IR (KBr) | ν ~3400-3200 cm⁻¹ (N-H stretching), ~1640 cm⁻¹ (C=N stretching) |
| Mass Spec (ESI+) | m/z 185.0 [M+H]⁺ |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
PART 3: Application - Synthesis of Purinyl Hydrazone Derivatives
The synthesized this compound is an excellent precursor for creating a library of purine derivatives through condensation with various aldehydes and ketones. This reaction forms a stable hydrazone linkage.[16]
Caption: General scheme for purinyl hydrazone synthesis.
General Protocol for Hydrazone Synthesis
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add the desired substituted aldehyde or ketone (1.0-1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the carbonyl oxygen, thereby activating it for nucleophilic attack.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.
This straightforward protocol allows for the rapid generation of a diverse set of derivatives for biological screening, particularly in the context of kinase inhibitor development and anticancer research.[16]
References
- BenchChem. (2025). Synthesis Protocol for 1H-Purine, 2,6,8-trimethyl-. BenchChem.
- Kapadiya, K. M., Dhalani, J. M., & Patel, B. Y. (2019). Green Regioselective Synthesis of (Purin-6-yl)hydrazones. Russian Journal of Organic Chemistry, 55(10), 1575-1579.
- Xinghui. (n.d.). Unlock the Potential of 2-Chloro-9H-Purin-6-amine: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. Xinghui.
- Polem, V. et al. (n.d.). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences.
- ResearchGate. (2019). Synthesis of New Purine Derivatives Containing α- and ω-Amino Acid Fragments. ResearchGate.
- Google Patents. (n.d.). Synthesis of purine derivatives. Google Patents.
- University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. University of Notre Dame.
- Surendranath College. (n.d.). PURINE SYNTHESIS. Surendranath College.
- Biochemistry Den. (n.d.). Synthesis of Purine RiboNucleotides. Biochemistry Den.
- Sigma-Aldrich. (n.d.). 2-Chloro-6-hydrazino-9H-purine. Sigma-Aldrich.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET. Sigma-Aldrich.
- University of California, Santa Barbara. (n.d.). Hydrazine. University of California, Santa Barbara.
- ResearchGate. (2019). Green Regioselective Synthesis of (Purin-6-yl)hydrazones. ResearchGate.
- Thermo Fisher Scientific. (2010). Hydrazine hydrate - SAFETY DATA SHEET. Thermo Fisher Scientific.
- Lanxess. (2015). Hydrazine Hydrate. Lanxess.
- ResearchGate. (n.d.). Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f. ResearchGate.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2,6,9-Trisubstituted Purine Derivatives. BenchChem.
- NIST. (n.d.). Purine, 2-chloro-6-hydrazino-. NIST WebBook.
- ChemScene. (n.d.). 2-Chloro-6,9-dimethyl-9H-purine. ChemScene.
- MDPI. (2023). Direct Regioselective C-H Cyanation of Purines. MDPI.
- NIH. (2025). Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors. National Center for Biotechnology Information.
- NIH. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. National Center for Biotechnology Information.
- Google Patents. (n.d.). Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.
- PubChem. (n.d.). 2-Amino-6-chloro-9H-purine-9-acetic acid. National Center for Biotechnology Information.
- ResearchGate. (n.d.). 2,6-Dichloro-7-isopropyl-7H-purine. ResearchGate.
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Application Notes and Protocols for the Utilization of 2-Chloro-6-hydrazinyl-9H-purine in Kinase Inhibition Assays
Abstract
The purine scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural resemblance to the adenine core of ATP. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-chloro-6-hydrazinyl-9H-purine as a versatile chemical scaffold for the synthesis and screening of novel kinase inhibitors. We will delve into the rationale behind leveraging this specific purine derivative, detailing its synthetic utility and providing step-by-step protocols for the generation of a focused compound library and its subsequent evaluation in both biochemical and cell-based kinase inhibition assays. The methodologies described herein are designed to be robust and adaptable, enabling the identification and characterization of potent and selective kinase inhibitors for therapeutic development.
Introduction: The Power of the Purine Scaffold in Kinase Inhibition
Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate protein, are critical regulators of a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2] The ATP-binding site of kinases has been a primary focus for the design of small molecule inhibitors. Purine analogues have emerged as a privileged class of compounds for targeting this site due to their intrinsic structural similarity to adenosine.[2][3] This mimicry allows them to act as competitive inhibitors, effectively blocking the kinase's catalytic function.
The compound this compound serves not as a potent inhibitor itself, but as a highly valuable starting material or scaffold. Its utility lies in the reactive hydrazinyl (-NHNH2) group at the C6 position and the chloro group at the C2 position, which provide synthetic handles for the creation of diverse libraries of 2,6,9-trisubstituted purines.[4][5] The hydrazinyl moiety, in particular, can be readily condensed with a wide variety of aldehydes and ketones to form stable hydrazone derivatives, allowing for the systematic exploration of chemical space around the purine core.[6][7] This strategy has been successfully employed to develop potent inhibitors against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Bcr-Abl.[4][5][8]
This guide will walk you through the process of harnessing this compound to discover novel kinase inhibitors, from library synthesis to hit validation.
Strategic Workflow: From Scaffold to Validated Hit
The discovery of a novel kinase inhibitor using the this compound scaffold follows a logical and multi-step process. This workflow is designed to efficiently identify potent and biologically relevant compounds.
Caption: Workflow for Kinase Inhibitor Discovery.
Protocol 1: Synthesis of a Focused Purine-Hydrazone Library
This protocol details the parallel synthesis of a small, focused library of purine-hydrazone derivatives from this compound. The reaction is a straightforward condensation that can be performed in a multi-well plate format.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is chosen as it is a good solvent for both the purine starting material and many aldehydes, and it allows for easy removal post-reaction. A catalytic amount of acid (like acetic acid) is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.
-
Parallel Synthesis: A 96-well plate format is ideal for generating a library of compounds efficiently, allowing for the simultaneous reaction of the purine scaffold with a diverse set of aldehydes.
Materials:
-
This compound
-
A diverse set of aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Anhydrous Ethanol
-
Glacial Acetic Acid
-
96-well reaction block or individual microcentrifuge tubes
-
Heating block/shaker
-
LC-MS for reaction monitoring and product verification
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in anhydrous ethanol. Prepare 120 mM stock solutions of each selected aldehyde in anhydrous ethanol.
-
Reaction Setup: In each well of a 96-well reaction block, add 100 µL of the this compound stock solution (10 µmol).
-
Aldehyde Addition: To each well, add 100 µL of a different aldehyde stock solution (12 µmol, 1.2 equivalents).
-
Catalyst Addition: Add 2 µL of glacial acetic acid to each well.
-
Reaction Incubation: Seal the reaction block and place it on a heating shaker at 60°C for 4-6 hours.
-
Reaction Monitoring: After the incubation period, take a small aliquot from a few representative wells to check for the completion of the reaction by LC-MS. Look for the disappearance of the starting material and the appearance of the expected product mass.
-
Work-up and Storage: Once the reactions are complete, allow the block to cool to room temperature. The resulting product solutions can often be used directly for primary screening after dilution. For long-term storage, the solvent can be evaporated, and the resulting compounds stored as solids or oils at -20°C.
Protocol 2: Primary Biochemical Screening - Luminescence-Based Kinase Assay
This protocol describes a high-throughput method to screen the newly synthesized library for inhibitory activity against a target kinase using a luminescence-based assay that quantifies ATP consumption (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo™).[1] The ADP-Glo™ assay is particularly robust as it measures the accumulation of ADP, the direct product of the kinase reaction.
Causality Behind Experimental Choices:
-
Luminescence-Based Detection: These assays offer high sensitivity, a broad dynamic range, and are less prone to interference from colored or fluorescent library compounds compared to absorbance or fluorescence-based methods.[4]
-
ATP Concentration: The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors.
-
Controls: Including "no enzyme" and "no inhibitor" (DMSO vehicle) controls are critical for data normalization and calculating the percent inhibition.
Materials:
-
Synthesized purine-hydrazone library (e.g., 10 mM stocks in DMSO)
-
Purified recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic dispenser or a serial dilution method, plate 5 µL of each library compound into the 384-well assay plates to achieve a final screening concentration of 10 µM. Also, plate a known inhibitor as a positive control and DMSO as a negative (0% inhibition) control.
-
Kinase Reaction Mixture Preparation: Prepare a 2X kinase reaction mixture containing the kinase and substrate in the kinase assay buffer.
-
ATP Solution Preparation: Prepare a 2X ATP solution in the kinase assay buffer.
-
Initiate Kinase Reaction: Add 5 µL of the 2X kinase/substrate mixture to each well. Incubate for 10 minutes at room temperature. Then, add 5 µL of the 2X ATP solution to start the reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The optimal time may vary depending on the kinase's activity and should be determined empirically.
-
ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
-
Compounds showing significant inhibition (e.g., >50%) are considered "hits."
-
For these hits, perform a dose-response experiment by testing a range of concentrations (e.g., from 100 µM to 1 nM) to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
Representative Data:
The following table shows hypothetical screening results for derivatives of this compound against a target kinase (e.g., EGFR). This illustrates the structure-activity relationship (SAR) that can be derived from such a screen.
| Compound ID | R-group on Hydrazone | % Inhibition at 10 µM | IC50 (µM) |
| PZH-001 | Phenyl | 65% | 8.2 |
| PZH-002 | 4-Nitrophenyl | 92% | 0.5 |
| PZH-003 | 4-Methoxyphenyl | 45% | 15.7 |
| PZH-004 | Naphthyl | 88% | 1.1 |
| Lapatinib | (Reference Inhibitor) | 98% | 0.01 |
Data is illustrative and not from a specific study.
Protocol 3: Secondary Cell-Based Assay - Western Blot for Target Pathway Inhibition
Hits from the primary biochemical screen must be validated in a cellular context to confirm their ability to engage the target kinase and inhibit its downstream signaling.[5][6] A Western blot to detect the phosphorylation of a known downstream substrate is a standard method for this purpose.
Causality Behind Experimental Choices:
-
Cell-Based Validation: In vitro activity does not always translate to cellular efficacy due to factors like cell permeability, metabolism, and off-target effects. Cell-based assays provide more biologically relevant data.[9]
-
Phospho-Specific Antibodies: The use of antibodies that specifically recognize the phosphorylated form of a protein provides a direct readout of the target kinase's activity within the cell.
Materials:
-
Cancer cell line known to have active signaling through the target kinase (e.g., A549 cells for EGFR)
-
Cell culture medium and supplements
-
Hit compounds from the primary screen
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total protein and phospho-specific for the kinase substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the hit compound (e.g., centered around the biochemical IC50) for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the signal using a digital imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.
Expected Results and Interpretation:
A successful inhibitor will show a dose-dependent decrease in the signal from the phospho-specific antibody, while the signal for the total protein remains unchanged. This confirms that the compound is inhibiting the kinase's activity in a cellular environment.
Sources
- 1. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors [mdpi.com]
Application Note & Protocols: 2-Chloro-6-hydrazinyl-9H-purine as a Versatile Precursor for the Synthesis of Antiviral Nucleoside Analogs
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, virology, and pharmaceutical sciences.
Abstract: Nucleoside analogs are a cornerstone of antiviral chemotherapy, with purine derivatives forming a critical class of these therapeutic agents.[1] This document provides a detailed guide to the synthesis and application of 2-chloro-6-hydrazinyl-9H-purine, a highly versatile and pivotal precursor for the development of novel antiviral nucleoside analogs. We present validated protocols for the synthesis of this key intermediate and its subsequent elaboration into diverse heterocyclic systems. The underlying chemical principles and the strategic rationale for its use in creating libraries of potential drug candidates are discussed, emphasizing its role in accelerating antiviral drug discovery.
Introduction: The Strategic Importance of the Purine Scaffold
The fight against viral diseases relies heavily on the development of agents that can selectively interfere with viral replication.[2] Nucleoside analogs have proven to be a profoundly successful strategy, acting as mimics of natural DNA and RNA building blocks.[3] Once inside a cell, these analogs are phosphorylated to their active triphosphate forms, which then compete with natural nucleotides for incorporation into the growing viral nucleic acid chain by viral polymerases.[2][4] This incorporation can lead to chain termination or lethal mutagenesis, effectively halting viral replication.[1]
This compound emerges as a precursor of significant strategic value due to its dual-functional nature. The C2-chloro and C6-hydrazinyl groups offer two distinct points for chemical modification with differential reactivity, enabling a divergent synthetic approach to a wide array of substituted purine analogs. This guide provides the necessary protocols and scientific context to leverage this precursor for the generation of novel antiviral candidates.
Synthesis of the Key Precursor: this compound
The synthesis of the title compound is efficiently achieved in a two-step sequence starting from commercially available xanthine or 2,6-dithiopurine. The critical intermediate is 2,6-dichloropurine.
Physicochemical Data
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₅H₅ClN₆ |
| Molecular Weight | 184.59 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, sparingly soluble in alcohols |
Synthetic Workflow Diagram
Caption: Synthesis workflow for this compound.
Protocol 1: Synthesis of this compound
Part A: Synthesis of 2,6-Dichloropurine from Xanthine [5]
-
Rationale: Chlorination of xanthine using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base is a standard method to produce the highly reactive 2,6-dichloropurine intermediate.[5][6] The base facilitates the reaction and scavenges the HCl byproduct.
-
Materials: Xanthine, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline, Toluene, Ice, Methanol.
-
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.
-
Add xanthine (1 equivalent) and N,N-dimethylaniline (1.2 equivalents) to the flask.
-
Carefully add phosphorus oxychloride (10 equivalents) portion-wise while stirring. The mixture will become a thick slurry.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 5-6 hours. The reaction should become a clear, brown solution.
-
Allow the mixture to cool to room temperature, then slowly pour it onto crushed ice with vigorous stirring in a large beaker.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude solid from methanol or ethanol to yield pure 2,6-dichloropurine as a white crystalline solid.[7]
-
Part B: Regioselective Synthesis of this compound [8][9]
-
Rationale: The chlorine atom at the C6 position of the purine ring is significantly more reactive towards nucleophilic substitution than the chlorine at the C2 position.[5] This difference in reactivity allows for the selective displacement of the C6-chloro group by hydrazine hydrate, leaving the C2-chloro group intact for subsequent modifications.[8][9]
-
Materials: 2,6-Dichloropurine, Hydrazine hydrate (60-80%), Ethanol.
-
Procedure:
-
Suspend 2,6-dichloropurine (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux (approx. 78 °C) for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum to yield this compound.
-
Application in the Synthesis of Antiviral Nucleoside Analogs
The synthesized precursor is now ready for elaboration into nucleoside analogs. This involves two key stages: attachment of a sugar moiety (glycosylation) and diversification of the purine heterocycle.
General Mechanism of Action
Caption: General mechanism of action for purine nucleoside antiviral analogs.
Protocol 2: N9-Glycosylation (Vorbrüggen Method)[10][11]
-
Rationale: The Vorbrüggen glycosylation is a robust and widely used method for forming the N-glycosidic bond between a purine base and a protected sugar.[10] It typically involves activating the purine with a silylating agent, followed by coupling with a protected sugar acetate in the presence of a Lewis acid catalyst, which generates a key oxocarbenium ion intermediate.[11] The reaction thermodynamically favors substitution at the N9 position for most purines.[12]
-
Materials: this compound, N,O-Bis(trimethylsilyl)acetamide (BSA), 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Acetonitrile (anhydrous).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the purine precursor (1 equivalent) in anhydrous acetonitrile.
-
Add BSA (2.5 equivalents) and heat the mixture to reflux until a clear solution is obtained (approx. 1-2 hours), indicating complete silylation.
-
Cool the solution to room temperature and add the protected sugar acetate (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath and add TMSOTf (1.3 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected nucleoside.
-
The benzoyl protecting groups can be removed under Zemplén conditions (catalytic sodium methoxide in methanol) to yield the final nucleoside.[13]
-
Diversification Strategies
The true power of the 2-chloro-6-hydrazinyl-purine scaffold lies in its potential for creating diverse heterocyclic systems. The hydrazinyl group is a key building block for various 5- and 6-membered rings.
Caption: Divergent synthesis pathways from the core nucleoside precursor.
Protocol 3: Derivatization of the 6-Hydrazinyl Group
Example A: Synthesis of a Fused[1][14][15]Triazolo[4,3-c]purine System
-
Rationale: The hydrazinyl group can readily condense with orthoesters to form a fused triazole ring system. This modification dramatically alters the shape and electronic properties of the purine base, potentially leading to new interactions with the target viral enzyme.
-
Procedure:
-
Dissolve the 2-chloro-6-hydrazinyl-purine nucleoside (1 equivalent) in a suitable solvent like dimethylformamide (DMF).
-
Add triethyl orthoformate (5-10 equivalents).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction to 100-120 °C for 4-8 hours.
-
Cool the reaction and remove the solvent under high vacuum.
-
Purify the residue by column chromatography or recrystallization.
-
Example B: Synthesis of a 6-(Pyrazol-1-yl)purine Analog (Knorr Synthesis) [14][16]
-
Rationale: The Knorr pyrazole synthesis is a classic condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[15][17] This protocol attaches a pyrazole ring at the C6 position, a common bioisostere for carboxamide and other functional groups in drug design.
-
Procedure:
-
Dissolve the 2-chloro-6-hydrazinyl-purine nucleoside (1 equivalent) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 equivalents) in ethanol or acetic acid.[14]
-
Heat the mixture to reflux for 2-6 hours. A catalytic amount of acid may be beneficial.[18]
-
Monitor the reaction by TLC. Upon completion, cool the mixture.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel chromatography to yield the 6-(pyrazol-1-yl)purine nucleoside analog.
-
Protocol 4: Modification of the 2-Chloro Group
-
Rationale: After modification at the C6 position, the remaining C2-chloro group can be displaced via a nucleophilic aromatic substitution (SNAr) reaction. This allows for the introduction of various amines or other nucleophiles, completing the synthesis of a 2,6,9-trisubstituted purine library.
-
Procedure:
-
Dissolve the 6-substituted-2-chloro-purine nucleoside (1 equivalent) in a solvent such as n-butanol or dioxane.
-
Add the desired amine (2-5 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2 equivalents).
-
Heat the reaction in a sealed tube or microwave reactor to 120-160 °C for 12-48 hours.
-
Cool the reaction, remove the solvent, and purify the residue by chromatography to obtain the final product.
-
Conclusion
This compound is an exceptionally valuable and underutilized precursor in medicinal chemistry. Its synthesis is straightforward, and its unique electronic properties allow for regioselective functionalization. The protocols outlined in this guide provide a robust framework for researchers to generate large, diverse libraries of novel purine nucleoside analogs. This strategic approach, enabling systematic modification at the C2, C6, and N9 positions, is a powerful tool for developing next-generation antiviral therapeutics with improved potency and resistance profiles.
References
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Drugs.com. (n.d.). List of Purine nucleosides. Retrieved from [Link]
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Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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Merck Index. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Retrieved from [Link]
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ResearchGate. (2023). Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action | Request PDF. Retrieved from [Link]
-
PubMed. (2019). Synthesis, Antiviral Activity, and Mechanisms of Purine Nucleoside Derivatives Containing a Sulfonamide Moiety. Retrieved from [Link]
-
PubMed Central (PMC). (2021). A review: Mechanism of action of antiviral drugs. Retrieved from [Link]
-
SpringerLink. (2019). Green Regioselective Synthesis of (Purin-6-yl)hydrazones. Retrieved from [Link]
-
ResearchGate. (2017). Method for the Synthesis of Uric Acid Derivatives. Retrieved from [Link]
-
Autechaux. (2026). The Chemistry Behind 2,6-Dichloropurine: Synthesis and Applications. Retrieved from [Link]
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MDPI. (2022). Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. Retrieved from [Link]
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ResearchGate. (2013). Facile and Practical Synthesis of 2,6-Dichloropurine. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. Retrieved from [Link]
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ResearchGate. (2019). (PDF) Green Regioselective Synthesis of (Purin-6-yl)hydrazones. Retrieved from [Link]
-
ResearchGate. (n.d.). Vorbrüggen glycosylation reaction and its mechanism. Retrieved from [Link]
-
Journal of East China University of Science and Technology. (2005). Industrialized Synthesis of 2,6-Dithiopurine and 2,6-Dichloropurine. Retrieved from [Link]
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MDPI. (2022). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Synthesis of nucleosides. Retrieved from [Link]
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PubMed. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. Retrieved from [Link]
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Application Notes and Protocols for the Cellular Investigation of 2-chloro-6-hydrazinyl-9H-purine
Introduction: Unveiling the Potential of a Novel Purine Analog
The purine scaffold is a cornerstone in medicinal chemistry and chemical biology, serving as the structural foundation for a multitude of bioactive molecules that target fundamental cellular processes.[1][2] Derivatives of purine are well-established as kinase inhibitors, anticancer agents, and antiviral therapeutics.[1][2][3][4] The compound 2-chloro-6-hydrazinyl-9H-purine is a synthetic purine analog characterized by a chlorine atom at the C2 position and a hydrazinyl group at the C6 position. While specific biological activities of this exact molecule are not extensively documented, its structural features suggest a strong potential for interaction with ATP-binding sites in various enzymes, particularly protein kinases, which are often dysregulated in diseases like cancer.[4][5]
This guide provides a comprehensive framework for researchers to systematically investigate the cellular effects of this compound. We will detail protocols for its preparation and application in cell culture, outline methods to assess its biological activity, and propose a hypothetical mechanism of action based on its structural class. This document is designed to be a practical resource, blending established methodologies with the scientific rationale required for rigorous investigation.
I. Compound Handling and Preparation: The Foundation of Reproducibility
Proper handling and preparation of any test compound are critical for obtaining reliable and reproducible data. The following protocols are based on standard laboratory practices for small molecules.
Reagent Properties and Storage
| Property | Value | Source/Comment |
| Molecular Formula | C₅H₅ClN₆ | Sigma-Aldrich[6] |
| Molecular Weight | 184.59 g/mol | NIST[7] |
| Appearance | Typically a solid powder. | General chemical properties. |
| Storage | Store at 2-8°C, desiccated, and protected from light. | Based on standard recommendations for similar compounds. |
Preparation of Stock Solutions
The choice of solvent is paramount and can significantly impact experimental outcomes. Due to the heterocyclic nature of the purine core, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock.
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Safety First: Before handling, review the Safety Data Sheet (SDS) for this compound and related compounds.[8][9] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10]
-
Weighing: Accurately weigh out 1.85 mg of this compound powder using a calibrated analytical balance.
-
Solubilization: Add 1 mL of sterile, cell culture-grade DMSO to the powder.
-
Mixing: Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Causality Note: Aliquoting is crucial because repeated freezing and thawing can lead to compound degradation and precipitation, introducing significant variability into your experiments.
II. Proposed Mechanism of Action: A Kinase Inhibition Hypothesis
Many 2,6,9-trisubstituted purines function as potent inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs) and receptor tyrosine kinases like PDGFRα, EGFR, and HER2.[2][4][5] These enzymes have an ATP-binding pocket that accommodates the purine ring structure. We hypothesize that this compound acts as an ATP-competitive inhibitor, binding to the kinase active site and preventing the phosphorylation of downstream substrates. This inhibition would disrupt signaling pathways that control cell proliferation, survival, and differentiation.
Caption: Standard workflow for an in vitro cell viability assay.
Representative Data and Interpretation
The following table shows hypothetical IC₅₀ values for this compound against various cancer cell lines, demonstrating how data could be presented.
| Cell Line | Primary Cancer Type | Key Pathway Dependency | Hypothetical IC₅₀ (µM) |
| A549 | Lung Carcinoma | EGFR | 5.2 |
| SKBR-3 | Breast Adenocarcinoma | HER2 Overexpression | 8.9 |
| EOL-1 | Eosinophilic Leukemia | FIP1L1-PDGFRA | 1.5 |
| MCF-7 | Breast Adenocarcinoma | ER+, Low Kinase | > 50 |
Interpretation Insight: The lower IC₅₀ value in the EOL-1 cell line, which is driven by a constitutively active kinase fusion protein, suggests potential selectivity. [4]The high IC₅₀ in MCF-7 cells might indicate that the compound is less effective against cells not driven by the specific kinases it inhibits.
IV. Advanced Cellular Assays
If initial viability screens show promise, the following assays can provide deeper mechanistic insights.
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G1), a common outcome of CDK or RTK inhibition. [4][5]* Apoptosis Assay: Employ Annexin V/PI staining and flow cytometry to quantify the induction of apoptosis, a hallmark of many successful anticancer agents. [4][11][12]* Western Blotting: Directly probe the proposed mechanism of action. Treat cells with the compound and analyze protein lysates for the phosphorylation status of key signaling molecules (e.g., phospho-EGFR, phospho-AKT, phospho-ERK). A reduction in phosphorylation would provide strong evidence for kinase inhibition.
V. Conclusion and Future Directions
This document provides a foundational guide for initiating cell culture studies with this compound. Based on the established activities of related purine analogs, this compound is a promising candidate for investigation as a protein kinase inhibitor. The protocols herein describe a logical, step-wise approach to determine its biological effects, from initial cytotoxicity screening to more detailed mechanistic studies. Positive results from these assays would warrant further investigation, including broader kinase profiling and eventual progression into more complex biological models.
References
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Journal of Chemical and Pharmaceutical Sciences. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Retrieved from [Link]
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Štefanić, Z., Leščić Ašler, I., et al. (2022). Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium. Scientific Reports, 12(1), 6393. Available from: [Link]
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Al-Ostath, S., Al-Qaisi, Z., et al. (2024). Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors. Pharmaceuticals, 17(1), 123. Available from: [Link]
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PubChem. (n.d.). 2-Amino-6-chloro-9H-purine-9-acetic acid. Retrieved from [Link]
-
MDPI. (2008). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Retrieved from [Link]
-
Hylsová, M., Kryštof, V., et al. (2019). Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity. European Journal of Medicinal Chemistry, 182, 111663. Available from: [Link]
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Gray, N. S., Wodicka, L., et al. (1998). Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors. Chemistry & Biology, 5(12), 827-838. Available from: [Link]
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PubChem. (n.d.). 2-Chloro-6-hydrazinopyridine. Retrieved from [Link]
-
NIST. (n.d.). Purine, 2-chloro-6-hydrazino-. Retrieved from [Link]
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Application Notes and Protocols for the Investigation of 2-Chloro-6-hydrazinyl-9H-purine in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Purine Analogs in Oncology
The purine scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology.[1] As privileged structures, purine derivatives have been successfully developed into drugs that modulate a wide range of biological processes, including cell cycle progression and signal transduction.[1][2] Many purine-based antimetabolites function by interfering with DNA synthesis, leading to the induction of apoptosis in rapidly dividing cancer cells.[3][4] The versatility of the purine ring system allows for substitutions at various positions, leading to a diverse array of compounds with distinct biological activities.[1][5] Among these, 2,6,9-trisubstituted purines have shown significant promise as cytotoxic agents against various cancer cell lines.[1][2][6]
This document provides a comprehensive guide for the investigation of 2-chloro-6-hydrazinyl-9H-purine , a purine derivative with potential as an anticancer agent. While extensive research exists on various substituted purines, this guide offers a focused framework for elucidating the specific effects of the 2-chloro-6-hydrazinyl substitution pattern on cancer cell viability, apoptosis, and cell cycle progression. The protocols outlined herein are designed to be robust and adaptable for the initial characterization of this and similar novel compounds.
Hypothesized Mechanism of Action
Based on the known activities of related purine analogs, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis and cell cycle arrest. The purine core can act as a scaffold for competitive inhibition of key enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs) or other protein kinases.[2] The chloro and hydrazinyl substitutions at the C2 and C6 positions, respectively, are expected to modulate the compound's interaction with its molecular targets.
The proposed signaling cascade initiated by this compound is depicted below. It is postulated that the compound may inhibit critical cell cycle kinases, leading to a G1 or S phase arrest.[6][7] This cell cycle blockade can, in turn, trigger the intrinsic apoptotic pathway, characterized by the activation of caspase cascades and subsequent cell death.
Caption: Hypothesized signaling pathway of this compound.
Experimental Protocols
The following protocols provide a step-by-step guide for the initial in vitro evaluation of this compound. It is recommended to perform these assays on a panel of cancer cell lines to assess the compound's spectrum of activity.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound at concentrations around the determined IC₅₀ value for a specified time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14]
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[16][17][18]
Materials:
-
Cancer cells treated with this compound
-
PBS
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.[18][19]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[19]
-
Staining: Resuspend the cell pellet in PI staining solution.[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[19]
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Data Analysis: The flow cytometry data will generate a histogram representing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Analyze the percentage of cells in each phase to determine if the compound induces cell cycle arrest at a specific checkpoint.
Data Presentation: A Comparative Overview
The following table provides a template for summarizing the experimental results obtained from the investigation of this compound on a panel of cancer cell lines.
| Cancer Cell Line | IC₅₀ (µM) at 48h | % Apoptotic Cells (Annexin V+) at IC₅₀ | Cell Cycle Arrest Phase |
| MCF-7 (Breast) | To be determined | To be determined | To be determined |
| A549 (Lung) | To be determined | To be determined | To be determined |
| HCT116 (Colon) | To be determined | To be determined | To be determined |
| HeLa (Cervical) | To be determined | To be determined | To be determined |
Troubleshooting and Considerations
-
Compound Solubility: Ensure complete dissolution of this compound in the chosen solvent. Precipitates can lead to inaccurate concentration calculations and inconsistent results.
-
Cell Line Specificity: The effects of the compound may vary significantly between different cancer cell lines. It is crucial to test a panel of cell lines from different tissue origins.
-
Assay Controls: Always include appropriate positive and negative controls in each experiment to validate the assay performance. For apoptosis assays, a known apoptosis-inducing agent (e.g., staurosporine) can be used as a positive control.
-
Flow Cytometry Compensation: When performing dual-staining assays like Annexin V/PI, proper fluorescence compensation is critical to correct for spectral overlap between the fluorochromes.
Conclusion
The application of this compound in cancer cell line research holds the potential to uncover a novel therapeutic agent. The protocols detailed in this guide provide a solid foundation for the initial characterization of its cytotoxic, pro-apoptotic, and cell cycle-modulating effects. Rigorous and systematic investigation using these methodologies will be instrumental in determining the future trajectory of this compound in the landscape of cancer drug discovery.
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Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
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University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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The University of Iowa. (n.d.). DNA Staining with PI: Complex Hypotonic Solution. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
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Fused Heterocycles from 2-Chloro-6-hydrazinyl-9H-purine: A Guide to Synthesis and Application
Introduction: The Purine Scaffold as a Privileged Structure in Medicinal Chemistry
The purine ring system, a fusion of pyrimidine and imidazole rings, is a cornerstone of life, forming the structural basis for the nucleobases adenine and guanine.[1] This inherent biological relevance has made the purine scaffold a "privileged structure" in medicinal chemistry, with synthetic analogues being instrumental as anticancer, antiviral, and anti-inflammatory agents.[2][3] A highly effective strategy for discovering novel therapeutics involves the synthesis of fused-ring heterocycles, where an additional ring is built onto the purine core. These modifications can dramatically alter the molecule's size, shape, and electronic properties, leading to enhanced binding affinity and selectivity for biological targets.[4]
This guide provides a detailed technical overview and actionable protocols for the synthesis of key fused heterocyclic systems—specifically triazoles, tetrazoles, and pyrazoles—derived from the versatile and commercially available starting material, 2-chloro-6-hydrazinyl-9H-purine. The methodologies described herein are designed for researchers and professionals in drug discovery and organic synthesis, offering a robust foundation for creating diverse chemical libraries for screening and development.
Core Chemistry: Leveraging the Reactivity of this compound
The synthetic utility of this compound stems from its two key reactive sites: the nucleophilic hydrazinyl group (-NHNH₂) at the C6 position and the electrophilic C2 position bearing a chloro substituent. The hydrazinyl group is particularly valuable as it can act as a binucleophile in cyclocondensation reactions to form a new five-membered ring fused to the purine's pyrimidine face. The 2-chloro group is largely retained in the following protocols, serving as a handle for subsequent diversification via nucleophilic aromatic substitution, although it may influence the overall electronic character of the purine system.
The synthesis of the starting material itself is a straightforward nucleophilic substitution of a 6-chloropurine with hydrazine hydrate.[2]
Caption: General synthesis of the 6-hydrazinylpurine precursor.
Protocol I: Synthesis of 8-Chloro-[1][2][5]triazolo[5,1-f]purine
The fusion of a 1,2,4-triazole ring onto the purine scaffold generates triazolopurines, a class of compounds investigated for a wide range of biological activities.[5][6] This isosteric replacement of the purine's imidazole ring can lead to potent enzyme inhibitors and receptor antagonists.[4][7] The most direct method for this transformation involves the cyclization of the hydrazinyl group using a one-carbon electrophile, such as triethyl orthoformate or formic acid.[8] The reaction proceeds via initial formation of a hydrazonoformate intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic triazole ring.
Caption: Workflow for the synthesis of 8-Chloro-[1][2][9]triazolo[5,1-f]purine.
Detailed Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Add triethyl orthoformate (10-15 volumes, serving as both reagent and solvent).
-
Reaction Execution: Heat the mixture to reflux (approx. 145-150 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. The excess triethyl orthoformate is removed under reduced pressure.
-
Purification: The resulting residue is triturated with diethyl ether or hexane to induce precipitation. The solid product is collected by filtration, washed with the same solvent, and dried under vacuum to afford the target compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
| Component | Molar Eq. | Role | Notes |
| This compound | 1.0 | Starting Material | Ensure it is dry. |
| Triethyl Orthoformate | Excess | Reagent & Solvent | Acts as a water scavenger, driving the reaction towards completion. |
| Reaction Conditions | |||
| Temperature | Reflux | ~145-150 °C | |
| Time | 4-6 h | Monitor by TLC (e.g., Dichloromethane:Methanol 9:1). | |
| Expected Outcome | |||
| Yield | High | Typically >80% for analogous reactions.[8] | |
| Appearance | Off-white to pale yellow solid |
Protocol II: Synthesis of 8-Chlorotetrazolo[5,1-f]purine
The tetrazole ring is a well-regarded bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[4] Fused tetrazoles, such as tetrazolopurines, have demonstrated significant potential as antibacterial and anticancer agents.[10][11] The synthesis of a tetrazole ring from a hydrazine precursor is classically achieved through diazotization with nitrous acid (HNO₂), generated in situ from sodium nitrite and a protic acid like acetic acid.[12] The reaction involves the formation of an intermediate azide, which exists in equilibrium with the more stable, cyclized tetrazole form.[12]
Caption: Workflow for the synthesis of 8-Chlorotetrazolo[5,1-f]purine.
Detailed Step-by-Step Methodology
-
Reaction Setup: Suspend this compound (1.0 eq) in a mixture of water and acetic acid (e.g., 1:1 v/v) in a beaker or flask. Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Reagent Addition: Prepare a solution of sodium nitrite (1.1-1.2 eq) in a minimum amount of cold water. Add this solution dropwise to the cold purine suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Execution: Stir the reaction mixture at 0-5 °C for 1-2 hours. A precipitate will typically form as the reaction proceeds.
-
Work-up and Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid and salts, followed by a wash with cold ethanol or ether.
-
Purification: Dry the product under vacuum. The crude product is often of high purity. If necessary, it can be recrystallized from a suitable solvent system like ethanol/water.
| Component | Molar Eq. | Role | Notes |
| This compound | 1.0 | Starting Material | |
| Sodium Nitrite (NaNO₂) | 1.1 - 1.2 | Diazotizing Agent | Added as a cold aqueous solution. A slight excess ensures complete reaction. |
| Acetic Acid / Water | - | Solvent / Acid | Generates nitrous acid in situ. |
| Reaction Conditions | |||
| Temperature | 0-5 °C | Crucial to prevent decomposition of nitrous acid and the intermediate diazonium species.[9] | |
| Time | 1-2 h | Monitor for the cessation of gas evolution (N₂). | |
| Expected Outcome | |||
| Yield | High | Analogous reactions proceed in excellent yield.[12] | |
| Appearance | White to off-white solid |
Protocol III: Synthesis of 8-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Analogues
Pyrazolopyrimidines are another class of purine isosteres that have yielded numerous clinically significant drugs, including inhibitors of kinases and phosphodiesterases.[13] The fusion of a pyrazole ring is most commonly achieved through the condensation of a hydrazine with a 1,3-dielectrophile, such as a β-dicarbonyl compound (e.g., acetylacetone) or its equivalent.[14] The reaction is regioselective and proceeds by initial condensation at one carbonyl group to form a hydrazone, followed by intramolecular cyclization onto the second carbonyl and subsequent dehydration.
Caption: Workflow for the synthesis of a pyrazole-fused purine analogue.
Detailed Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve or suspend this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add acetylacetone (2,4-pentanedione) (1.1 eq) to the mixture, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction Execution: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The product may precipitate directly or upon addition of cold water.
-
Purification: Collect the crude product by filtration, wash with cold water and then a small amount of cold ethanol. Dry the solid under vacuum. Recrystallization from ethanol can be performed for further purification.
| Component | Molar Eq. | Role | Notes |
| This compound | 1.0 | Starting Material | |
| Acetylacetone | 1.1 | 1,3-Dielectrophile | Other β-dicarbonyls can be used to vary substituents on the pyrazole ring. |
| Glacial Acetic Acid | Catalytic | Acid Catalyst | Facilitates the condensation and cyclization steps. |
| Ethanol | - | Solvent | A common solvent for this type of condensation. |
| Reaction Conditions | |||
| Temperature | Reflux | ~78 °C | |
| Time | 3-5 h | Monitor by TLC. | |
| Expected Outcome | |||
| Yield | Good to Excellent | Generally high-yielding reactions. | |
| Appearance | Crystalline solid |
Application Notes: Pharmacological Relevance
The fused heterocyclic purine analogues synthesized via these protocols are of significant interest to drug development professionals.
-
Triazolopurines: As purine isosteres, these compounds are frequently explored as kinase inhibitors, adenosine receptor antagonists, and antiviral agents.[6][7] The scaffold mimics the natural purine base, allowing it to interact with ATP-binding sites in enzymes.
-
Tetrazolopurines: The tetrazole moiety often confers acidic properties and can participate in hydrogen bonding, making it a valuable pharmacophore. These compounds have been investigated for their antimicrobial, anticancer, and anti-inflammatory activities.[11]
-
Pyrazolopurines: This class is renowned for its potent and selective inhibition of various enzymes, including phosphodiesterases (e.g., Sildenafil) and kinases.[1] Their rigid, planar structure is ideal for fitting into well-defined active sites.
The 2-chloro substituent retained in these products serves as a crucial synthetic handle for creating large libraries of compounds. Subsequent nucleophilic aromatic substitution reactions with various amines, alcohols, or thiols can rapidly generate a diverse set of molecules for structure-activity relationship (SAR) studies, accelerating the hit-to-lead optimization process in drug discovery programs.
References
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Journal of Chemical and Pharmaceutical Sciences. (2020). Synthesis, Characterisation of Some Novel Purine Derivatives. [Link]
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Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][2][9][15]triazin-4(7H). National Institutes of Health. [Link]
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Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[1][2][9]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1][2][9]triazine Derivatives. National Institutes of Health. [Link]
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Purine and Guanine Thioglycoside Analogs: Novel Synthesis of a New Class of Pyrazolo[1,5-a][2][15][16]Triazine-4-Thioglycoside Derivatives Under Microwave Activation. PubMed. [Link]
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Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f. ResearchGate. [Link]
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Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Institutes of Health. [Link]
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Synthesis of 8‐bromo‐7‐chloro‐[1][2][9]‐triazolo[4,3‐c]pyrimidines. ResearchGate. [Link]
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Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]
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8-ALKYL[1][2][9]TRIAZOLO[5,1-b]PURINES. Chemistry of Heterocyclic Compounds. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
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Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]
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Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication. National Institutes of Health. [Link]
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Synthesis of novel[1][2][9]triazolo[1,5-b][1][2][9][16]tetrazines and investigation of their fungistatic activity. National Institutes of Health. [Link]
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Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. PubMed. [Link]
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Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. MDPI. [Link]
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SYNTHESIS OF CONDENSED 1,2,4-TRIAZOLO-HETEROCYCLES. JournalAgent. [Link]
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2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. ResearchGate. [Link]
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2-n-Butyl-9-methyl-8-[2][9][15]triazol-2-yl-9H-purin-6-ylamine and analogues as A2A adenosine receptor antagonists. Design, synthesis, and pharmacological characterization. PubMed. [Link]
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2-Chloro-6-hydrazinyl-9H-purine: A Versatile Chemical Probe for Exploring the Proteome
Introduction: Unveiling Protein Function with a Reactive Purine Scaffold
In the intricate landscape of cellular biology, understanding the function, regulation, and interactions of proteins is paramount. Chemical probes have emerged as indispensable tools in this quest, offering the ability to selectively label and identify proteins within their native environment. Among the diverse classes of chemical probes, those built upon privileged scaffolds, such as the purine ring, hold particular promise. The purine core is a cornerstone of biological systems, forming the basis of nucleosides and cofactors, and is frequently recognized by a vast array of proteins, notably kinases.[1][2][3][4][5]
This guide details the application of 2-chloro-6-hydrazinyl-9H-purine , a reactive purine derivative, as a chemical probe for biological studies. Its unique chemical architecture, featuring an electrophilic chlorine atom at the 2-position and a nucleophilic hydrazinyl group at the 6-position, provides a versatile platform for covalent labeling of protein targets. The hydrazinyl moiety, in particular, can react with electrophilic enzyme cofactors, transient intermediates, or be derivatized to form stable hydrazones with aldehydes and ketones, making it a powerful tool for activity-based protein profiling (ABPP).[6][7][8] This document provides a comprehensive overview of its mechanism of action, detailed protocols for its application in chemoproteomic workflows, and guidance on data analysis and interpretation for researchers in academia and the pharmaceutical industry.
Chemical Properties and Handling
Before embarking on experimental work, a thorough understanding of the probe's properties and safety considerations is essential.
| Property | Value | Source |
| CAS Number | 5404-88-6 | |
| Molecular Formula | C₅H₅ClN₆ | |
| Molecular Weight | 184.59 g/mol | |
| Appearance | Off-white to light yellow powder | - |
| Solubility | Soluble in DMSO, DMF. Limited solubility in aqueous buffers. | General knowledge |
| Storage | Store at 2-8°C, desiccated, protected from light. | [9] |
Safety Precautions:
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
Principle of Action: Covalent Targeting of the Proteome
The utility of this compound as a chemical probe stems from its ability to form stable covalent bonds with protein targets. The primary reactive handle is the hydrazinyl group at the C6 position of the purine ring.
Mechanism of Labeling: The hydrazinyl moiety is a potent nucleophile that can react with electrophilic functional groups within a protein's active site or other accessible regions. This includes:
-
Reaction with Aldehydes and Ketones: The probe can form stable hydrazone linkages with proteins that have undergone oxidative modifications leading to the formation of carbonyl groups on their side chains.
-
Targeting Electrophilic Cofactors and Intermediates: Hydrazine-based probes have been shown to covalently target enzymes with diverse organic and inorganic cofactors that possess electrophilic character.[6][7][8]
The purine scaffold itself provides a degree of targeting, as it is a common recognition motif for many enzymes, particularly the vast family of protein kinases.[1][5][10] The chloro-substituent at the C2 position can also contribute to the reactivity and binding affinity of the probe.
Application Note 1: Synthesis of a "Clickable" Probe for Enhanced Enrichment
For robust and efficient enrichment of labeled proteins from complex biological lysates, it is highly advantageous to incorporate a bioorthogonal handle into the chemical probe. This allows for the subsequent attachment of a reporter tag, such as biotin, via a highly specific "click chemistry" reaction. Here, we propose the synthesis of a clickable analogue of this compound.
Rationale: The hydrazinyl group can be readily reacted with an aldehyde- or ketone-containing linker that also possesses a terminal alkyne or azide. This modification allows for a two-step labeling and enrichment strategy:
-
Labeling: The purine scaffold directs the probe to the binding pockets of target proteins, and the hydrazinyl group reacts to form a covalent bond.
-
Click Reaction: After labeling, the alkyne or azide handle is used to attach a biotin tag via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
-
Enrichment: The biotinylated proteins can then be efficiently captured using streptavidin-functionalized beads.
Caption: Synthesis and workflow for a clickable purine probe.
Protocol 1: Activity-Based Protein Profiling (ABPP) in Cell Lysates
This protocol outlines a general workflow for identifying protein targets of this compound in a competitive ABPP format using a clickable version of the probe.
Materials:
-
Clickable this compound probe (synthesized as described above)
-
DMSO (anhydrous)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
-
BCA protein assay kit
-
Azide-biotin tag (e.g., Azide-PEG3-Biotin)
-
Click chemistry reagents (e.g., CuSO₄, THPTA, sodium ascorbate for CuAAC)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., 8 M urea in 100 mM Tris-HCl pH 8.5)
-
DTT (dithiothreitol)
-
IAA (iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
C18 desalting columns
Procedure:
-
Cell Culture and Lysis:
-
Culture cells of interest to ~80-90% confluency.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in ice-cold lysis buffer and centrifuge to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
Probe Labeling:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.
-
Prepare a stock solution of the clickable probe in DMSO.
-
Add the probe to the lysate at a final concentration of 1-10 µM (optimization is required).
-
For competitive profiling, pre-incubate the lysate with a competitor compound (e.g., a known kinase inhibitor) for 30 minutes before adding the probe.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
-
Click Chemistry:
-
To the labeled lysate, add the azide-biotin tag, CuSO₄, THPTA, and freshly prepared sodium ascorbate.
-
Incubate for 1 hour at room temperature.
-
-
Protein Enrichment:
-
Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with PBS containing 1% SDS, PBS containing 0.1% SDS, and finally with PBS alone to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in elution buffer containing DTT and incubate to reduce disulfide bonds.
-
Alkylate free cysteines by adding IAA.
-
Dilute the urea concentration and add trypsin to digest the proteins overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Desalt the peptides using C18 columns.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.
-
Caption: Workflow for Activity-Based Protein Profiling.
Data Analysis and Interpretation
The analysis of the mass spectrometry data is a critical step in identifying the protein targets of the chemical probe.
Database Searching:
-
Raw mass spectrometry data should be searched against a relevant protein database (e.g., UniProt) using a search engine such as MaxQuant, Proteome Discoverer, or similar software.[11][12]
-
The search parameters should include variable modifications to account for the covalent adduction of the probe to specific amino acid residues. The mass shift corresponding to the probe fragment remaining after trypsin digestion must be specified.
Quantitative Analysis:
-
For competitive profiling experiments, the relative abundance of identified peptides between the control (probe only) and competitor-treated samples should be determined.
-
Proteins that show a significant decrease in abundance in the presence of the competitor are considered high-confidence targets.
Target Validation:
-
Putative targets identified through the ABPP workflow should be validated using orthogonal methods, such as:
-
Western Blotting: Confirm the labeling of the target protein using an antibody against the protein of interest.
-
In vitro Enzyme Assays: Test the ability of the probe to directly inhibit the activity of a purified recombinant target protein.
-
Cellular Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) to confirm that the probe engages the target protein in intact cells.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High background of non-specific proteins | Insufficient washing of streptavidin beads. | Increase the stringency of the wash buffers (e.g., higher SDS concentration, additional wash steps). |
| Low yield of enriched proteins | Inefficient probe labeling or click reaction. | Optimize probe concentration and incubation time. Ensure click chemistry reagents are fresh and active. |
| Inefficient protein digestion. | Ensure complete reduction and alkylation. Use high-quality trypsin. | |
| No clear targets identified in competitive profiling | Competitor does not effectively compete with the probe for binding. | Use a higher concentration of the competitor or a more potent inhibitor. |
| The probe targets are not inhibited by the chosen competitor. | Consider that the probe may have novel targets. |
Conclusion and Future Perspectives
This compound represents a valuable and versatile chemical probe for the exploration of protein function. Its purine scaffold provides a privileged starting point for targeting a wide range of proteins, particularly kinases, while the reactive hydrazinyl group enables covalent labeling and subsequent identification of these targets. The ability to modify this probe with a bioorthogonal handle for click chemistry further enhances its utility in modern chemoproteomic workflows.
The protocols and application notes provided in this guide offer a solid foundation for researchers to employ this probe in their own biological investigations. Future work could involve the development of a panel of 2,6,9-trisubstituted purine probes with varying functionalities to systematically explore the druggable proteome and uncover novel therapeutic targets.[1][10][13] The continued application of such powerful chemical tools will undoubtedly deepen our understanding of the complex molecular mechanisms that govern life.
References
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Lin, Z., Wang, X., Bustin, K. A., Shishikura, K., McKnight, N. R., He, L., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science, 7(9), 1524–1534. [Link]
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Lin, Z., Wang, X., Bustin, K. A., Shishikura, K., McKnight, N. R., He, L., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. PubMed Central. [Link]
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Salas, C. O., Espinosa-Bustos, C., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. International Journal of Molecular Sciences, 21(1), 161. [Link]
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Lin, Z., Wang, X., Bustin, K. A., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Publications. [Link]
-
Kaur, G., Bansal, M., Rehman, H. M., Kaur, M., & Kaur, A. (2023). Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system. Journal of the Iranian Chemical Society. [Link]
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Zhang, Z., et al. (2016). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. NIH. [Link]
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Salas, C. O., & Espinosa-Bustos, C. (Eds.). (2022). Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. [Link]
-
Glocker, M. O., et al. (2021). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed Central. [Link]
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Glocker, M. O., et al. (2021). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. [Link]
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Elliott, T. S., et al. (2016). Tagging and Enriching Proteins Enables Cell-Specific Proteomics. PubMed Central. [Link]
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Patricelli, M. P., et al. (2011). Affinity-Based Probes Based on Type II Kinase Inhibitors. ResearchGate. [Link]
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Patricelli, M. P., et al. (2011). Affinity-Based Probes Based on Type II Kinase Inhibitors. PubMed Central. [Link]
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Zhang, H., et al. (2012). Capture and Dimethyl Labeling of Glycopeptides on Hydrazide Beads for Quantitative Glycoproteomics Analysis. Analytical Chemistry. [Link]
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Zhang, Z., et al. (2016). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Biomedical Data Mining. [Link]
-
Glocker, M. O., et al. (2021). A Probe-Based Target Engagement Assay for Kinases in Live Cells. ResearchGate. [Link]
-
Lanning, B. R., et al. (2021). Chemoproteomic methods for covalent drug discovery. PubMed Central. [Link]
-
BGI Tech. (n.d.). From Experiment to Data Analysis: A Step-by-Step Guide to Conducting ABPP Experiments. BGI. [Link]
-
Lanning, B. R., et al. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews. [Link]
-
Viner, R., et al. (2023). Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins. STAR Protocols. [Link]
-
Searle, B. C., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]
-
Moreira, N., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. NIH. [Link]
-
Fang, G. M., et al. (2011). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. PubMed. [Link]
-
Lanning, B. R., et al. (2021). Chemoproteomic methods for covalent drug discovery. ResearchGate. [Link]
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Fang, G. M., et al. (2011). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols. [Link]
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Singh, R., & Farmer, P. B. (2022). Multi-adductomics: Advancing mass spectrometry techniques for comprehensive exposome characterization. PubMed Central. [Link]
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Singh, R., & Farmer, P. B. (2021). Editorial: Mass Spectrometry for Adductomic Analysis. Frontiers in Chemistry. [Link]
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Adam, G. C., et al. (2005). Labeling and affinity enrichment of protein targets with trifunctional... ResearchGate. [Link]
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Moreira, N., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. ResearchGate. [Link]
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Cravatt, B. F. (2023). Activity-based protein profiling – finding general solutions to specific problems. PubMed Central. [Link]
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Creative Proteomics. (n.d.). Activity-Based Protein Profiling Guide. Scribd. [Link]
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Zhang, L., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry. [Link]
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B-Rao, C., et al. (2020). Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells. PubMed Central. [Link]
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El-Gamal, M. I., et al. (2023). Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f. ResearchGate. [Link]
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Polem, V. K., et al. (2013). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences. [Link]
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Chen, C. Y., & Shyu, A. B. (1994). Two cellular proteins bind specifically to a purine-rich sequence necessary for the destabilization function of a c-fos protein-coding region determinant of mRNA instability. PubMed. [Link]
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Sharp, J. S., & Tomer, K. B. (2007). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Analytical and Bioanalytical Chemistry. [Link]
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Salas, C. O., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. PubMed Central. [Link]
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Gray, N. S., et al. (1998). Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors. PubMed. [Link]
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Wang, C., et al. (2019). Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][1][6][7]triazin-4(7H). NIH. [Link]
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NIST. (n.d.). Purine, 2-chloro-6-hydrazino-. NIST WebBook. [Link]
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use of 2-chloro-6-hydrazinyl-9H-purine in the synthesis of CDK inhibitors
Application Notes & Protocols
Topic: The Strategic Use of 2-Chloro-6-hydrazinyl-9H-purine in the Synthesis of Potent and Selective Cyclin-Dependent Kinase (CDK) Inhibitors
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. Its structural resemblance to adenosine allows for competitive binding at the ATP-binding site of kinases, including Cyclin-Dependent Kinases (CDKs). Dysregulation of CDK activity is a hallmark of cancer, making them prime therapeutic targets.[1][2] This document provides a detailed guide on the strategic application of a key intermediate, This compound , for the efficient synthesis of diverse libraries of purine-based CDK inhibitors. We will explore the causality behind synthetic choices, provide detailed, validated protocols, and discuss the structure-activity relationships (SAR) that inform inhibitor design.
Introduction: The Purine Scaffold as a Master Key for Kinase Inhibition
The cell cycle is a tightly regulated process orchestrated by CDKs and their regulatory cyclin partners.[2] In many cancers, this control is lost due to the overexpression or aberrant activation of CDKs, leading to uncontrolled cell proliferation.[1] Consequently, small-molecule CDK inhibitors have emerged as a promising therapeutic strategy.[2]
The purine heterocycle has been a cornerstone in the development of CDK inhibitors, with well-known examples like Roscovitine and Purvalanol demonstrating the scaffold's effectiveness.[1] These molecules function as ATP-competitive inhibitors, occupying the adenine-binding pocket of the kinase. The strategic derivatization of the purine core at the C2, C6, and N9 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4] This guide focuses on the synthetic utility of this compound, a versatile building block that enables rapid diversification at the C6 position, a critical region for establishing key interactions within the CDK active site.
Caption: Fig. 1: Role of CDK Inhibition in Cell Cycle Control.
The Central Intermediate: Synthesis of this compound
The journey begins with a commercially available and relatively inexpensive starting material: 2,6-dichloropurine. The key transformation is a regioselective nucleophilic aromatic substitution (SNAr).
Rationale: The chlorine atom at the C6 position of the purine ring is significantly more electrophilic and thus more susceptible to nucleophilic attack than the chlorine at the C2 position. This enhanced reactivity is due to the electron-withdrawing effects of the adjacent nitrogen atoms in the pyrimidine ring. Hydrazine hydrate, a potent nucleophile, will therefore selectively displace the C6-chloro group.
Protocol 2.1: Synthesis of this compound
Materials:
-
2,6-Dichloropurine
-
Hydrazine monohydrate (~64-65%)
-
Ethanol (EtOH), absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Suspend 2,6-dichloropurine (1.0 eq) in ethanol (10-15 mL per gram of purine) in a round-bottom flask equipped with a magnetic stir bar.
-
To this stirring suspension, add hydrazine monohydrate (1.2 - 1.5 eq) dropwise at room temperature. The addition is often mildly exothermic.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C).
-
Maintain reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the resulting white to off-white precipitate by vacuum filtration.
-
Wash the solid product sequentially with cold ethanol and then diethyl ether to remove residual impurities.
-
Dry the product under vacuum to yield this compound. The product is typically of high purity and can be used in the next step without further purification.
Self-Validation:
-
Expected Yield: >90%
-
Characterization: Confirm structure via 1H NMR (disappearance of one purine proton signal, appearance of broad NH/NH2 signals) and Mass Spectrometry (MS) to verify the expected molecular weight.
Synthetic Applications: Building Diverse CDK Inhibitor Libraries
The this compound intermediate is a gateway to at least two major classes of C6-substituted purines: hydrazones and pyrazoles. This diversification is achieved through simple, high-yielding condensation reactions.
Caption: Fig. 2: Synthetic Pathways from the Key Intermediate.
Application Protocol 3.1: Synthesis of C6-Hydrazone Purine Derivatives
Rationale: The condensation of the terminal -NH2 of the hydrazinyl group with an aldehyde or ketone is a robust and straightforward method to introduce a vast array of chemical diversity. The resulting hydrazone linker allows for the exploration of different steric and electronic environments, probing interactions within the CDK active site. This approach is documented for creating libraries of purine derivatives.[5]
Materials:
-
This compound
-
Substituted aldehyde or ketone (1.0 - 1.1 eq)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Glacial acetic acid (catalytic amount)
-
Standard reflux setup
Procedure:
-
Dissolve or suspend this compound (1.0 eq) in ethanol (15-20 mL per gram).
-
Add the desired aldehyde or ketone (1.05 eq) to the mixture.
-
Add 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Heat the reaction to reflux for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature. The product often precipitates directly from the reaction mixture.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes or methanol in dichloromethane) or recrystallization.
Self-Validation:
-
Characterization: Confirm the formation of the C=N bond via 1H NMR (presence of a new imine proton signal, ~8-9 ppm) and IR spectroscopy (C=N stretch, ~1650 cm-1). Verify mass with MS.
Application Protocol 3.2: Synthesis of C6-Pyrazole Purine Derivatives
Rationale: Reacting the hydrazinyl intermediate with a 1,3-dicarbonyl compound (like acetylacetone or ethyl acetoacetate) results in a cyclocondensation reaction (Knorr pyrazole synthesis) to form a stable, aromatic pyrazole ring directly attached to the C6 position. This creates a more rigid and planar system compared to the hydrazone, which can lead to different binding modes and potentially higher affinity and selectivity. This method is a proven green chemistry approach for generating unique purine derivatives.[6]
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 - 1.2 eq)
-
Ethanol (EtOH)
-
Standard reflux setup
Procedure:
-
Suspend this compound (1.0 eq) in ethanol.
-
Add the 1,3-dicarbonyl compound (1.1 eq).
-
Heat the mixture to reflux for 6-12 hours. The reaction can be run with or without an acid catalyst, though a catalytic amount of acetic acid can accelerate it.
-
Monitor by TLC for the consumption of the starting material.
-
Cool the reaction mixture. The product often precipitates upon cooling.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Self-Validation:
-
Characterization: Confirm the formation of the pyrazole ring via 1H NMR (appearance of a new aromatic proton signal on the pyrazole ring and characteristic methyl signals). Verify mass with MS.
Advanced Diversification and Structure-Activity Relationship (SAR)
The true power of this synthetic strategy lies in its modularity. After establishing the C6-substituent, the C2-chloro group serves as a handle for further diversification, enabling the synthesis of 2,6,9-trisubstituted purine libraries.[4]
-
C2-Substitution: The C2-chloro atom can be displaced by various amines via SNAr or engaged in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or alkyl groups.[7][8] This allows for probing interactions in the ribose-binding pocket of the CDK.
-
N9-Alkylation: The N9 position of the purine ring can be alkylated to improve solubility and cell permeability, and to fill a hydrophobic pocket within the CDK active site.[3][9]
SAR Insights & Data Summary:
The literature demonstrates that modifications at these positions have a profound impact on inhibitor potency and selectivity. For instance, introducing polar groups at the C6 position can be beneficial for CDK2 inhibition.[7] The table below summarizes inhibitory activities for representative purine-based CDK inhibitors, highlighting the potency that can be achieved with this scaffold.
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 3a | CDK2/Cyclin E2 | 6.0 | [3] |
| Compound 6d | CDK2 | 56 | [10] |
| Compound 11l | CDK2 | 19 | [7] |
| Dinaciclib | CDK2 | 1 | [2] |
| Dalpiciclib | CDK4 / CDK6 | 12.4 / 9.9 | [2] |
| Compound 5g | CDK2 | 210 | [11] |
Note: The compounds listed are representative examples from the literature and may not all be synthesized directly from the this compound intermediate, but they illustrate the potential of the 2,6,9-trisubstituted purine scaffold.
Troubleshooting and Safety Considerations
-
Regioselectivity: While the C6 position is significantly more reactive, forcing conditions (high temperature, prolonged reaction times) during the initial hydrazinolysis could lead to minor amounts of C2 substitution or disubstitution. Using a modest excess of hydrazine and monitoring the reaction is key.
-
Purification: Purine derivatives can sometimes be poorly soluble or streak on silica gel. Using a more polar solvent system (e.g., with methanol or a small amount of acetic acid) or switching to reverse-phase chromatography may be necessary.
-
Safety: Hydrazine and its derivatives are toxic and potential carcinogens. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation and skin contact.
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of CDK inhibitors. Its preparation is straightforward and high-yielding. The subsequent reactivity of the hydrazinyl group through simple condensation reactions provides an efficient and modular route to rapidly generate large libraries of C6-substituted purines. This strategy, combined with further derivatization at the C2 and N9 positions, allows for a systematic exploration of the chemical space around the purine scaffold, facilitating the discovery of novel, potent, and selective CDK inhibitors for cancer therapy.
References
-
Al-Ostoot, F. H., Al-Tamari, M., Al-Saraireh, Y. M., Al-Zoubi, R. M., Al-Adhami, T., Al-Shar'i, N. A., & Al-Qawasmeh, R. A. (2024). Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 130165. [Link]
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Lv, W., Liu, Y., Song, M., & Liu, H. (2018). Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. International Journal of Molecular Sciences, 19(11), 3530. [Link]
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Lv, W., Liu, Y., Song, M., & Liu, H. (2018). Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. International Journal of Molecular Sciences, 19(11), 3530. [Link]
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Wang, Z., et al. (2025). Development of 9H-purine scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 130166. [Link]
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Li, J., et al. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Chemistry, 10, 881657. [Link]
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Gray, N. S., et al. (1999). Structure-based design of a potent purine-based cyclin-dependent kinase inhibitor. Journal of Medicinal Chemistry, 42(21), 4289-4299. [Link]
-
Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746-1767. [Link]
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Li, Z., et al. (2023). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. Molecules, 28(19), 6828. [Link]
-
Kim, J., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Cancers, 14(15), 3749. [Link]
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Gao, C., et al. (2019). Discovery of novel 9H-purin derivatives as dual inhibitors of HDAC1 and CDK2. Bioorganic & Medicinal Chemistry Letters, 29(16), 2136-2140. [Link]
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Rouchal, M., et al. (2021). Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. Molecules, 26(11), 3328. [Link]
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Polem, V., et al. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 7(3), 224-227. [Link]
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Schultz, L., et al. (1999). Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors. Journal of the American Chemical Society, 121(49), 11211-11212. [Link]
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Kapadiya, K. M., et al. (2019). Green Regioselective Synthesis of (Purin-6-yl)hydrazones. Russian Journal of General Chemistry, 89(11), 2383-2387. [Link]
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Application Notes & Protocols: A Guide to Synthesizing and Evaluating Novel Purine-Based Compounds from 2-Chloro-6-hydrazinyl-9H-purine
Abstract
The purine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-chloro-6-hydrazinyl-9H-purine as a versatile starting material for the synthesis of novel purine derivatives. We present detailed, field-proven protocols for chemical derivatization, analytical characterization, and preliminary biological evaluation. The methodologies are explained with a focus on the underlying chemical principles, empowering researchers to not only replicate the results but also to rationally design future experiments.
Introduction: The Power of the Purine Scaffold
Purines are one of the most ubiquitous heterocyclic systems in nature, most notably as fundamental components of DNA and RNA.[2] Beyond this central biological role, the purine framework has proven to be a privileged scaffold in drug discovery. Synthetic purine analogues have been successfully developed into drugs for a wide range of diseases, including cancer (e.g., mercaptopurine, fludarabine), viral infections, and autoimmune disorders.[3][4][5][6] Their success stems from their ability to mimic endogenous purines, allowing them to interact with and modulate the activity of enzymes and receptors involved in cellular signaling and proliferation.[4][5]
The starting material, This compound , is a particularly valuable building block for creating diverse chemical libraries. Its utility lies in its distinct reactive sites:
-
The C6-Hydrazinyl Group: This moiety is a potent nucleophile, readily reacting with electrophiles like aldehydes and ketones to form stable hydrazones. This provides a straightforward and highly efficient method for introducing a vast array of substituents.[7][8]
-
The C2-Chloro Group: The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups (e.g., amines, thiols) at a later stage, further expanding the chemical diversity of the synthesized compounds.
This guide details robust protocols for leveraging these reactive handles to develop novel compounds and provides a framework for their subsequent characterization and biological screening.
Synthetic Protocols: From Building Block to Diverse Library
The following protocols are designed to be both detailed for execution and educational in their explanation of the underlying chemistry.
Protocol 1: Synthesis of Purine-6-yl-hydrazones via Condensation
Rationale: The condensation of a hydrazine with an aldehyde or ketone is a classic, high-yielding reaction that forms a stable C=N bond (a hydrazone). This reaction is the primary method for diversifying the C6 position of our starting material. By choosing from a wide commercial or synthetic library of aldehydes and ketones, an extensive range of functionalities can be appended to the purine core, enabling a thorough exploration of the structure-activity relationship (SAR).
Experimental Workflow: Hydrazone Synthesis
Caption: Workflow for purine-6-yl-hydrazone synthesis.
Materials:
-
This compound (1.0 eq)
-
Substituted aldehyde or ketone (1.1 eq)
-
Absolute Ethanol (Reaction Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Standard reflux apparatus with condenser
-
Magnetic stirrer and heat source
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Filtration apparatus (Büchner funnel)
Step-by-Step Methodology:
-
In a round-bottom flask, suspend this compound (e.g., 1.0 mmol, 184.6 mg) in absolute ethanol (10 mL).
-
Add the desired aldehyde or ketone (1.1 mmol) to the suspension.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazine.
-
Fit the flask with a condenser and heat the mixture to reflux (approx. 78°C) with stirring for 2-4 hours.
-
Monitor the reaction progress using TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction completion.
-
Once complete, remove the heat source and allow the reaction mixture to cool to room temperature. A precipitate of the product should form.
-
Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted aldehyde and residual acetic acid.
-
Dry the purified product under vacuum to yield the target purine-6-yl-hydrazone.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
Rationale: With a hydrazone derivative in hand from Protocol 1, the C2-chloro group can be replaced to create di-substituted purine analogues. This SNAr reaction is facilitated by the electron-withdrawing nature of the purine ring system. Amines are excellent nucleophiles for this transformation, allowing for the introduction of a second point of diversity. The choice of a non-nucleophilic base, like diisopropylethylamine (DIPEA), is critical to scavenge the HCl generated during the reaction without competing with the primary nucleophile.
Experimental Workflow: C2-Amination
Caption: Workflow for C2-amination of purine derivatives.
Materials:
-
C2-chloro-C6-hydrazone purine derivative (from Protocol 1) (1.0 eq)
-
Primary or secondary amine (e.g., morpholine, piperidine) (1.5 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
n-Butanol or DMF (Reaction Solvent)
-
Sealed reaction vial or flask with condenser
-
Magnetic stirrer and heat source
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
In a sealable reaction vial, dissolve the C2-chloro-C6-hydrazone purine (e.g., 0.5 mmol) in n-butanol (5 mL).
-
Add the desired amine nucleophile (0.75 mmol).
-
Add DIPEA (1.0 mmol) to the mixture.
-
Seal the vial tightly and heat the reaction mixture to 100-110°C overnight (12-16 hours).
-
Monitor the reaction for the consumption of starting material by TLC or LC-MS.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
The resulting crude residue is then purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with 100% dichloromethane and gradually increasing the polarity with methanol) to isolate the pure di-substituted product.
Analytical Characterization
Structural confirmation and purity assessment are non-negotiable steps in synthesizing novel compounds. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.[9][10]
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, including the proton and carbon framework. Key diagnostic signals include the purine ring protons (typically δ 8.0-9.0 ppm) and the newly introduced substituent signals.[9][10][11][12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, providing a crucial check of its elemental composition.[7]
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound, which should typically be >95% for use in biological assays.
Table 1: Example Characterization Data for Novel Purine Derivatives
| Compound ID | Structure | Molecular Formula | Calculated Mass (M) | Found Mass [M+H]⁺ | Key ¹H NMR Signals (δ, ppm, DMSO-d₆) |
| PUR-001 | C₁₂H₉ClN₇ | 286.70 | 287.1 | 12.4 (s, 1H, NH), 8.8 (s, 1H, CH=N), 8.5 (s, 1H, Purine-H), 7.8-7.5 (m, 5H, Ar-H) | |
| PUR-002 | C₁₆H₁₇N₈O | 337.36 | 338.2 | 12.1 (s, 1H, NH), 8.7 (s, 1H, CH=N), 8.2 (s, 1H, Purine-H), 7.7-7.4 (m, 5H, Ar-H), 3.7 (t, 4H, Morpholine-H), 3.5 (t, 4H, Morpholine-H) |
(Note: Structures are illustrative examples of a benzaldehyde hydrazone derivative (PUR-001) and its subsequent C2-morpholino substituted product (PUR-002).)
Preliminary Biological Evaluation
The ultimate goal of synthesizing these compounds is to identify new biologically active agents. Purine analogues frequently interfere with DNA replication and cellular metabolism, making them prime candidates for anticancer drugs.[4][13] A primary cytotoxicity screen is a fundamental first step.
Protocol 3: In Vitro Cytotoxicity Screening using the MTT Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of living, metabolically active cells. This allows for the calculation of an IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%), a key metric of cytotoxic potency.
Biological Screening Workflow
Caption: Workflow for MTT cytotoxicity assay.
Materials:
-
Human cancer cell line (e.g., AsPC-1 pancreatic cancer cells[13])
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Novel purine compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium from a concentrated DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for an additional 3-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Table 2: Example Biological Data for Novel Purine Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| PUR-001 | AsPC-1 (Pancreatic Cancer) | 15.2 |
| PUR-002 | AsPC-1 (Pancreatic Cancer) | 1.8 |
| Doxorubicin (Control) | AsPC-1 (Pancreatic Cancer) | 0.2 |
Conclusion
This application note has outlined a systematic and robust strategy for the development of novel purine-based compounds starting from the versatile building block, this compound. We have provided detailed, step-by-step protocols for the synthesis of diverse derivatives through hydrazone formation and nucleophilic aromatic substitution. Furthermore, we have established a clear workflow for the essential analytical characterization and preliminary biological evaluation of these new chemical entities. By following these guidelines, researchers are well-equipped to efficiently generate and screen libraries of purine analogues, accelerating the discovery of potential new therapeutic agents.
References
-
Title: Synthesis and Medicinal Uses of Purine Source: Pharmaguideline URL: [Link]
-
Title: Purine analogue Source: Wikipedia URL: [Link]
-
Title: NMR Studies of Purines Source: SpringerLink URL: [Link]
-
Title: Synthesis, Characterisation of Some Novel Purine Derivatives Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]
-
Title: Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Purine nucleoside analogues for the treatment of hematological malignancies: pharmacology and clinical applications Source: PubMed URL: [Link]
-
Title: Pharmacological activities of purine-based compounds and drugs. Source: ResearchGate URL: [Link]
-
Title: Purine Nucleoside Analogues for the Treatment of Hematological Malignancies: Pharmacology and Clinical Applications Source: Bentham Science URL: [Link]
-
Title: NMR studies of purines | Request PDF Source: ResearchGate URL: [Link]
-
Title: Product Class 17: Purines Source: Science of Synthesis URL: [Link]
-
Title: 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism Source: ResearchGate URL: [Link]
-
Title: 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine Source: STAR Protocols URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 4. Purine analogue - Wikipedia [en.wikipedia.org]
- 5. Purine nucleoside analogues for the treatment of hematological malignancies: pharmacology and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. jchps.com [jchps.com]
- 8. benchchem.com [benchchem.com]
- 9. plu.mx [plu.mx]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-6-hydrazinyl-9H-purine Synthesis
Welcome to the technical support center for the synthesis of 2-chloro-6-hydrazinyl-9H-purine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the protocol, enabling you to optimize your reaction conditions and resolve common experimental challenges.
The synthesis of this compound is a critical step in the development of various purine derivatives, which are known for their significant pharmacological properties, including anti-cancer and antiviral activities.[1] The primary transformation involves a regioselective nucleophilic aromatic substitution (SNAr) on 2,6-dichloropurine using hydrazine. The C6 position of the purine ring is electronically more deficient and thus more susceptible to nucleophilic attack than the C2 position, which governs the regioselectivity of the reaction. This guide will help you navigate the nuances of this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: I am observing very low or no product yield. What are the potential causes and how can I fix this?
Potential Causes & Recommended Solutions:
-
Cause 1: Inactive Starting Material. The starting 2,6-dichloropurine may have degraded due to improper storage, leading to hydrolysis.
-
Solution: Always verify the purity of the starting material using techniques like NMR spectroscopy or melting point analysis before starting the reaction. Store 2,6-dichloropurine in a cool, dry place, tightly sealed to prevent exposure to moisture.
-
-
Cause 2: Insufficient Reaction Temperature. The activation energy for the SNAr reaction may not be met if the temperature is too low, leading to an incomplete or stalled reaction.
-
Solution: Ensure the reaction mixture reaches and maintains a consistent reflux temperature. For ethanol, this is approximately 78°C. Use an oil bath with a thermometer to accurately monitor the temperature.
-
-
Cause 3: Incorrect Stoichiometry or Inactive Hydrazine. An insufficient amount of hydrazine hydrate or the use of degraded hydrazine will result in incomplete conversion.
-
Solution: Use a slight molar excess of hydrazine hydrate (e.g., 1.2 equivalents) to drive the reaction to completion.[1] Hydrazine hydrate is corrosive and hygroscopic; use a fresh bottle and handle it carefully in a fume hood.
-
-
Cause 4: Protonation of the Nucleophile. The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the hydrazine, rendering it non-nucleophilic.
-
Solution: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in at least a 1:1 molar ratio with the starting purine.[1] The base will scavenge the generated HCl, ensuring the hydrazine remains active.
-
Below is a troubleshooting workflow to diagnose low-yield issues.
Q2: My TLC analysis shows multiple spots. How do I identify and minimize impurities?
Potential Causes & Recommended Solutions:
-
Impurity 1: Unreacted Starting Material (2,6-dichloropurine). This is common if the reaction has not gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If starting material persists after the recommended time (e.g., 4 hours), consider extending the reflux time or re-evaluating the causes listed in Q1.
-
-
Impurity 2: Disubstituted Product (2,6-dihydrazinyl-9H-purine). This impurity will typically have a lower Rf value than the desired product. It arises from the reaction of hydrazine at both the C6 and C2 positions.
-
Solution: Avoid a large excess of hydrazine. Precise control of stoichiometry (1.1-1.2 equivalents of hydrazine) is crucial. Running the reaction at a slightly lower temperature may also improve selectivity, though it may require a longer reaction time.
-
-
Impurity 3: Alkoxy-substituted Product (e.g., 2-chloro-6-ethoxy-9H-purine). This can occur if using an alcohol solvent (like ethanol) in the presence of a strong base that can generate alkoxides.[1]
-
Solution: Use a non-nucleophilic organic base like triethylamine. Avoid strong bases like sodium methoxide or sodium hydroxide when using alcohol as a solvent, as they will generate the corresponding alkoxide, which can compete with hydrazine as a nucleophile.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction parameters for this synthesis?
While optimization is experiment-specific, a robust starting point derived from literature reports is summarized below.[1][2]
| Parameter | Recommended Value/Reagent | Rationale |
| Starting Material | 2,6-Dichloropurine | 1.0 equivalent |
| Nucleophile | Hydrazine Hydrate | 1.1 - 1.2 equivalents |
| Base | Triethylamine (TEA) | 1.0 - 1.1 equivalents |
| Solvent | Ethanol | Provides good solubility and a suitable reflux temperature. |
| Temperature | Reflux (~78°C for Ethanol) | Provides sufficient energy for SNAr to proceed efficiently. |
| Reaction Time | 2 - 4 hours | Typically sufficient for full conversion, monitor by TLC. |
Q2: Why is the reaction regioselective for the C6 position?
The regioselectivity is a result of the inherent electronic properties of the purine ring system. The pyrimidine ring is more electron-deficient than the imidazole ring. Within the pyrimidine ring, the C6 position is activated by both adjacent nitrogen atoms, making it more electrophilic and susceptible to nucleophilic attack compared to the C2 position. This preferential reactivity has been confirmed through spectroscopic methods like HMBC NMR.[2]
Q3: How should I work up and purify the final product?
A standard and effective procedure is as follows:
-
Monitoring: Track the consumption of 2,6-dichloropurine by TLC.[1]
-
Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the ethanol solution.[1] Stirring for an additional 1-2 hours at room temperature can maximize precipitation.
-
Isolation: Filter the solid product using a Büchner funnel.
-
Washing: Wash the filtered solid with cold ethanol to remove residual triethylamine hydrochloride and other soluble impurities.[1]
-
Drying: Dry the product under vacuum to obtain the final this compound. For higher purity, recrystallization from a suitable solvent like ethanol may be performed.
Q4: What are the essential safety precautions when performing this synthesis?
-
Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile may not be sufficient for prolonged contact; consult a glove compatibility chart).
-
Solvents: Ethanol is flammable. Ensure that heating is performed using a heating mantle or oil bath, with no open flames nearby.
-
Pressure: The reaction is typically run at atmospheric pressure under reflux. Ensure the reflux condenser is properly set up to avoid pressure buildup.
The diagram below outlines the standard experimental workflow.
References
-
Polepalli, V. et al. (2015). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
El-Emam, A. A. et al. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank. [Link]
-
Kapadia, K. et al. (2019). Green Regioselective Synthesis of (Purin-6-yl)hydrazones. ResearchGate. [Link]
-
Meade, E. A. et al. (2015). Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication. ACS Medicinal Chemistry Letters. [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in 2-Chloro-6-Hydrazinyl-9H-Purine Synthesis
Welcome to our dedicated technical support center for the synthesis of 2-chloro-6-hydrazinyl-9H-purine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. We will delve into the underlying chemical principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction yield is consistently low. What are the most common culprits?
Low yield in the synthesis of this compound from 2,6-dichloropurine and hydrazine hydrate is a frequent issue. The primary causes can be categorized into several key areas: incomplete reaction, formation of side products, and product degradation.
A logical workflow for troubleshooting low yield is essential. Start by analyzing your crude reaction mixture by TLC or LC-MS to identify the presence of starting material and any major side products.
Caption: Reaction pathway showing the formation of the desired product and the di-substituted side product.
Strategies to Minimize the Formation of 2,6-dihydrazinyl-9H-purine:
-
Control Stoichiometry: Avoid using a large excess of hydrazine hydrate. A molar ratio of 1:1.2 to 1:1.5 (2,6-dichloropurine:hydrazine hydrate) is generally sufficient.
-
Monitor Reaction Progress: Carefully monitor the reaction by TLC. Stop the reaction as soon as the starting material is consumed to prevent further reaction to the di-substituted product.
-
Temperature Control: While higher temperatures increase the rate of the first substitution, they also accelerate the second. If di-substitution is a major issue, consider running the reaction at a slightly lower temperature for a longer period.
Question 4: I'm concerned about the quality of my hydrazine hydrate. How can this affect my reaction?
The quality and concentration of hydrazine hydrate are critical for the success of this reaction. Commercial hydrazine hydrate is available in various concentrations, and its actual concentration can decrease over time due to decomposition or evaporation. [1] Potential Issues with Hydrazine Hydrate Quality:
-
Incorrect Concentration: If the concentration of your hydrazine hydrate is lower than stated, you may be adding a substoichiometric amount of the nucleophile, leading to incomplete reaction. It is advisable to use a fresh bottle of hydrazine hydrate or to titrate older stock to determine its exact concentration.
-
Decomposition: Hydrazine can decompose, especially in the presence of heat and certain metal catalysts, to produce nitrogen and ammonia. [1]This not only reduces the amount of active reagent but can also introduce unwanted side reactions.
-
Impurities: Impurities from the manufacturing process can also interfere with the reaction.
Best Practices for Handling Hydrazine Hydrate:
-
Always use a fresh bottle or verify the concentration of older stock.
-
Store hydrazine hydrate in a cool, dark place, away from oxidizing agents and metal containers.
-
Handle hydrazine hydrate in a well-ventilated fume hood, as it is a hazardous substance. [2]
Question 5: What is the best way to purify my this compound?
The purification strategy will depend on the impurity profile of your crude product.
1. Crystallization: This is often the most effective method for purifying solid organic compounds. [3]this compound is typically a solid. [4] * Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is often used as the reaction solvent and can also be a good choice for recrystallization. [5]You may need to screen other polar solvents like methanol or isopropanol.
- Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash them with a small amount of cold solvent.
2. Column Chromatography: If crystallization does not provide a product of sufficient purity, silica gel column chromatography can be used.
- Eluent System: A polar eluent system will be required. A gradient of dichloromethane/methanol or ethyl acetate/methanol is a good starting point. The exact ratio will need to be determined by TLC analysis.
Experimental Protocol: Purification by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Place the flask in an ice bath for 30 minutes to complete the crystallization.
-
Collect the purified crystals by vacuum filtration, washing with a small volume of ice-cold ethanol.
-
Dry the crystals under vacuum to a constant weight.
References
-
Kapadiya, K. M., Dhalani, J. M., & Patel, B. Y. (2019). Green Regioselective Synthesis of (Purin-6-yl)hydrazones. Russian Journal of Organic Chemistry, 55(10), 1575–1579. [Link]
-
Kapadiya, K. M., Dhalani, J. M., & Patel, B. Y. (2019). Green Regioselective Synthesis of (Purin-6-yl)hydrazones. ResearchGate. [Link]
- BenchChem. (2025). Common side reactions with hydrazine hydrate and how to minimize them. BenchChem Technical Support.
- National Center for Biotechnology Information. (n.d.).
-
Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(42), 18363–18374. [Link]
- Dobak, I., et al. (2025). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy.
-
Jiang, J. (2015, November 19). Characteristics and development of Hydrazine Hydrate. Medium. [Link]
-
Štěpánková, K., et al. (2014). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 4(3), 5545-5556. [Link]
-
Wang, Y., et al. (2023). Energy-Saving Design of Urea Method for Hydrazine Hydrate Process. MDPI. [Link]
-
Chem V. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]
- Polem, V. et al. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 7(3), 225-231.
-
Wikipedia. (2023, December 27). Purine metabolism. [Link]
- EMU Physics Department. (2023).
-
ResearchGate. (n.d.). C2- and C6-substituted purine nucleosides. [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Al-Bayati, M. F. F., & Al-Jorani, K. W. S. (2021). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal, 61(1), 10-18.
- LibreTexts Chemistry. (2025). 16.
-
National Center for Biotechnology Information. (n.d.). 2-Amino-6-chloro-9H-purine-9-acetic acid. PubChem Compound Summary. [Link]
-
The Organic Chemistry Tutor. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]
- Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Purine.
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]
- WUR eDepot. (n.d.).
-
Reddit. (2022, December 29). Advice on working up a reaction using hydrazine hydrate as a solvent?. [Link]
-
Science online. (2022, November 2). Gout causes, Steps of purine biosynthesis, Purine metabolism importance and disorders. [Link]
-
News-Medical.Net. (n.d.). Purine Biosynthesis. [Link]
-
NIST. (n.d.). Purine, 2-chloro-6-hydrazino-. NIST WebBook. [Link]
-
Ninja Nerd. (2020, April 6). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-6-chloropurine. PubChem Compound Summary. [Link]
Sources
Technical Support Center: Purification of 2-Chloro-6-hydrazinyl-9H-purine and its Derivatives
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical advice for the purification of 2-chloro-6-hydrazinyl-9H-purine and its derivatives. The unique chemical properties of these compounds, particularly the basicity of the hydrazinyl group and the polarity of the purine core, often present challenges in achieving high purity. This guide is structured in a question-and-answer format to directly address common issues encountered during experimental work.
Section 1: Understanding the Molecule and Potential Impurities
Before delving into purification troubleshooting, it is crucial to understand the target molecule and the likely impurities that may be present. This compound is typically synthesized by the nucleophilic substitution of a chlorine atom in 2,6-dichloropurine with hydrazine hydrate.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the reaction conditions. The most common impurities include:
-
Unreacted 2,6-dichloropurine: Incomplete reaction will leave the starting material in your crude mixture.
-
2,6-dihydrazinyl-9H-purine: Over-reaction or use of excess hydrazine can lead to the substitution of both chlorine atoms.[1]
-
Triethylamine/Triethylammonium salts: Triethylamine is often used as a base to scavenge the HCl generated during the reaction.[2] Residual triethylamine or its hydrochloride salt can be present.
-
Hydrazine hydrate: Excess hydrazine hydrate is a common impurity that needs to be removed.[3]
-
Solvent residues: Solvents used in the reaction or work-up, such as ethanol or methanol, may be present.[2]
Section 2: Troubleshooting Thin Layer Chromatography (TLC)
TLC is an essential tool for monitoring reaction progress and developing a purification strategy. However, the basic nature of this compound can lead to frustrating TLC results.
Q2: My compound is streaking badly on the TLC plate. What can I do?
A2: Streaking is a very common issue with basic nitrogen-containing heterocycles like your hydrazinylpurine.[4][5] This is due to strong interactions with the acidic silica gel surface. Here are several effective solutions:
-
Add a Basic Modifier to the Eluent: This is the most common and effective solution. Add a small amount (0.5-2%) of a volatile base to your mobile phase.[6]
-
Triethylamine (TEA): The most common choice.
-
Ammonia (in methanol): A 7N solution of ammonia in methanol can be used to prepare your eluent.
-
-
Reduce the Sample Concentration: Overloading the TLC plate can also cause streaking.[7] Try spotting a more dilute solution of your crude material.
-
Use a Different Stationary Phase: If modifying the mobile phase doesn't resolve the issue, consider using a less acidic stationary phase for your TLC plates, such as:
-
Alumina (neutral or basic): Can be a good alternative to silica gel.
-
Reverse-phase (C18) plates: For these plates, you will need to use a polar mobile phase (e.g., methanol/water or acetonitrile/water).
-
Workflow for TLC Troubleshooting:
Caption: Decision workflow for troubleshooting TLC streaking.
Section 3: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent system can be found.
Q3: I'm not sure which solvent to use for recrystallization. Where do I start?
A3: A good recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. For polar, hydrogen-bonding molecules like this compound, polar protic solvents are a good starting point.
-
Initial Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Good single solvents to try: Ethanol, Methanol, Isopropanol, Acetonitrile, Water.
-
-
Solvent Pairs: If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be very effective. A common pair for similar compounds is methanol/water .[8]
-
General solubility prediction: Purine derivatives often show good solubility in polar aprotic solvents like DMF and DMSO, and chlorinated solvents.[9] However, these are often not ideal for recrystallization due to their high boiling points. Polar protic solvents like ethanol and methanol are generally better choices.[9]
Troubleshooting Recrystallization:
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. |
| Scratch the inside of the flask with a glass rod to create nucleation sites. | ||
| Add a seed crystal of the pure compound. | ||
| The compound "oils out" instead of crystallizing. | The solution is too concentrated, or the cooling is too rapid. | Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly. |
| The melting point of the compound is lower than the boiling point of the solvent. | Choose a lower-boiling solvent. | |
| The purified crystals are still impure. | The impurities co-crystallized with the product. | Try a different recrystallization solvent. |
| The crystals were not washed properly. | Wash the filtered crystals with a small amount of the cold recrystallization solvent. |
Section 4: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.
Q4: How do I choose the right conditions for column chromatography of my hydrazinylpurine?
A4: Based on your TLC analysis, you can develop a column chromatography protocol.
-
Stationary Phase: Standard silica gel is the most common choice.
-
Mobile Phase:
-
Start with the solvent system that gave you a good Rf value (around 0.2-0.4) on your TLC plate.
-
Crucially, add a basic modifier (e.g., 0.5-1% triethylamine) to your eluent. This will prevent streaking and improve the separation.[6]
-
A common mobile phase for polar purine derivatives is a gradient of methanol in dichloromethane (DCM) or ethyl acetate.[4]
-
-
Sample Loading:
-
Dry Loading: For compounds that are not very soluble in the initial mobile phase, dry loading is recommended. Dissolve your crude product in a polar solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to dryness. The resulting powder can then be carefully added to the top of your column.
-
Wet Loading: Dissolve your crude product in the minimum amount of the initial mobile phase (or a slightly more polar solvent) and load it onto the column.
-
Protocol 2: Column Chromatography Purification
-
Prepare the Column: Pack a column with silica gel in your chosen initial mobile phase (e.g., 100% DCM with 1% triethylamine).
-
Load the Sample: Load your sample onto the column using either the dry or wet loading method.
-
Elute the Column: Start with your initial, less polar mobile phase. Gradually increase the polarity by adding more of the more polar solvent (e.g., methanol). For example, you could use a step gradient:
-
100% DCM + 1% TEA (2 column volumes)
-
2% Methanol in DCM + 1% TEA (4 column volumes)
-
5% Methanol in DCM + 1% TEA (4 column volumes)
-
Continue increasing the methanol concentration as needed.
-
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify the fractions containing your pure product.
Visualization of the Purification Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. jchps.com [jchps.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chembam.com [chembam.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scienceopen.com [scienceopen.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
identifying and minimizing byproducts in 2-chloro-6-hydrazinyl-9H-purine synthesis
Welcome to the technical support center for the synthesis of 2-chloro-6-hydrazinyl-9H-purine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to this synthetic procedure. Our goal is to equip you with the necessary knowledge to identify and minimize byproducts, ensuring the integrity and purity of your target compound.
Introduction to the Synthesis
The primary and most efficient route to synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) reaction of 2,6-dichloropurine with hydrazine hydrate. This reaction is regioselective, with the substitution preferentially occurring at the C6 position of the purine ring. This selectivity is attributed to the higher electrophilicity of the C6 position compared to the C2 position.
Below is a troubleshooting guide and FAQ section to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
FAQ 1: What are the most common byproducts in the synthesis of this compound?
The primary byproducts in this synthesis arise from the non-selective reaction of hydrazine with the 2,6-dichloropurine starting material. The main potential byproducts are:
-
6-chloro-2-hydrazinyl-9H-purine (C2-isomer): Formed by the substitution of the chlorine atom at the C2 position.
-
2,6-dihydrazinyl-9H-purine (di-substituted byproduct): Results from the substitution of both chlorine atoms by hydrazine.
-
Unreacted 2,6-dichloropurine: The starting material may remain if the reaction does not go to completion.
FAQ 2: How can I identify the desired product and the main byproducts?
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of the product and its byproducts.
Chromatographic Methods:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the reaction progress and assessing the purity of the final product. A typical mobile phase for the separation of these purine derivatives is a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The desired product and byproducts will likely have different Rf values.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for separating and quantifying the desired product and its isomers. A C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an optional acid modifier like formic or trifluoroacetic acid) can provide excellent separation of these closely related compounds.[1][2]
Spectroscopic Methods:
The following table summarizes the expected key spectroscopic features to differentiate between the desired product and its primary byproducts.
| Compound | Key ¹H NMR Signals (DMSO-d₆) | Key ¹³C NMR Signals (DMSO-d₆) | Expected Mass (m/z) [M+H]⁺ |
| This compound | Aromatic proton (C8-H) singlet, distinct NH and NH₂ signals. | Distinct signals for C2, C4, C5, C6, and C8. | 185.0 |
| 6-chloro-2-hydrazinyl-9H-purine | Aromatic proton (C8-H) singlet, likely with a different chemical shift compared to the C6-isomer. NH and NH₂ signals will also be present. | Chemical shifts of C2 and C6 will be significantly different from the desired product. | 185.0 |
| 2,6-dihydrazinyl-9H-purine | Aromatic proton (C8-H) singlet. Increased integration of NH and NH₂ signals compared to the mono-substituted products. | Absence of signals corresponding to carbon atoms bonded to chlorine. | 181.1 |
| 2,6-dichloropurine | Aromatic proton (C8-H) singlet. | Two distinct signals for the carbon atoms attached to chlorine. | 189.0 |
Note: The exact chemical shifts can vary depending on the solvent and concentration. It is crucial to compare the spectra of your product with known standards or literature data whenever possible.
FAQ 3: How can I minimize the formation of byproducts?
Minimizing byproduct formation is key to obtaining a high yield and purity of this compound. The following strategies can be employed:
-
Control of Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents) to ensure complete consumption of the 2,6-dichloropurine starting material. However, a large excess should be avoided as it can promote the formation of the di-substituted byproduct.
-
Reaction Temperature: The reaction is typically carried out at reflux in a suitable solvent like ethanol.[3] Lowering the temperature may slow down the reaction but could potentially improve the regioselectivity by favoring the more reactive C6 position and reducing the rate of the secondary substitution to form the di-substituted byproduct. Careful temperature control and monitoring are recommended.
-
Reaction Time: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Stopping the reaction once the starting material is consumed can prevent the formation of the di-substituted byproduct.
-
Choice of Base: The addition of a non-nucleophilic base, such as triethylamine, can help to neutralize the HCl generated during the reaction, which can improve the overall reaction rate and yield.[3]
FAQ 4: What is the best way to purify the final product?
The most common and effective method for purifying this compound is recrystallization . Ethanol is a frequently used solvent for this purpose.[3]
Experimental Protocol: Recrystallization from Ethanol
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
The purity of the recrystallized product should be confirmed by TLC, HPLC, and spectroscopic methods.
FAQ 5: Is this compound stable? What are the recommended storage conditions?
Hydrazine and its derivatives can be susceptible to oxidative degradation .[4][5] While specific stability data for this compound is not extensively documented, it is prudent to take precautions to minimize degradation.
Potential Degradation Pathways:
-
Oxidation: The hydrazine moiety can be oxidized, especially in the presence of air and metal ions. This can lead to the formation of various degradation products.
-
Hydrolysis: Under strongly acidic or basic conditions, the hydrazinyl group may be susceptible to hydrolysis, although this is generally less of a concern under neutral conditions.
Recommended Storage Conditions:
-
Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Protect from light and moisture.
-
Store at a low temperature (refrigerated or frozen) to slow down any potential degradation processes.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 2,6-dichloropurine (1.0 eq) in ethanol, add triethylamine (1.1 eq).
-
Add hydrazine hydrate (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed (typically within 2-4 hours), cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should provide a good separation of the starting material, product, and byproducts. Retention times will need to be determined by running individual standards if available.
References
- Pole V. C. Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences. 2014;7(3):235-241.
- Lunn, G., & Sansone, E. B. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species.
- Augusto, O., & Ortiz de Montellano, P. R. (1981). Hydrazide derivatives produce active oxygen species as hydrazine.
- Kapadiya, K. M., Dholariya, B. H., & Shah, V. H. (2019). Green Regioselective Synthesis of (Purin-6-yl)hydrazones. Russian Journal of General Chemistry, 89(11), 2379-2384.
- Merck Millipore. Separation of some purine derivatives.
- Dobak, I., Ostafin, M., Poleshchuk, O. K., Milecki, J., & Nogaj, B. (2005). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy.
- MacNaughton, M. G., & Stauffer, T. B. (1981). Oxidation of Hydrazine in Aqueous Solutions. DTIC.
- Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International journal of legal medicine, 125(1), 95–99.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrazide derivatives produce active oxygen species as hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Stability of 2-chloro-6-hydrazinyl-9H-purine in Aqueous Solutions
For: Researchers, scientists, and drug development professionals
Welcome to the technical support center for 2-chloro-6-hydrazinyl-9H-purine. This guide is designed to provide you with an in-depth understanding of the stability challenges associated with this molecule in aqueous environments. We will explore the underlying chemical principles of its degradation, offer solutions to common experimental problems, and provide validated protocols to ensure the integrity of your results.
Section 1: Understanding the Instability - Core Chemical Principles
This compound is a bifunctional molecule containing a purine core, a reactive chloro-substituent, and a redox-sensitive hydrazinyl group. Its utility in research is often hampered by its propensity to degrade in aqueous solutions. Understanding the primary degradation pathways is the first step toward mitigating these issues.
The two main drivers of instability are hydrolysis and oxidation .
-
Hydrolysis of the C2-Chloro Group: The chlorine atom at the C2 position of the purine ring is susceptible to nucleophilic substitution by water molecules. This reaction, often accelerated by non-neutral pH and elevated temperatures, results in the formation of 2-hydroxy-6-hydrazinyl-9H-purine (a guanine analog). This transformation alters the compound's electronic properties, hydrogen bonding potential, and biological activity.
-
Oxidation of the C6-Hydrazinyl Group: The hydrazinyl moiety is structurally related to hydrazine, a potent reducing agent.[1] In the presence of dissolved oxygen, the hydrazinyl group can be oxidized. This process is significantly catalyzed by trace metal ions, such as copper (II), which may be present in buffers or arise from laboratory equipment.[2] Oxidation can lead to a variety of degradation products, fundamentally altering the molecule's structure and function.[3]
Several environmental factors can influence the rate of these degradation reactions:
-
pH: The stability of purine derivatives can be highly dependent on pH.[4] Hydrazine oxidation, for instance, is known to accelerate in neutral or alkaline conditions.[2]
-
Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rates of both hydrolysis and oxidation.
-
Light: Photolysis can be a contributing factor to the degradation of some purine compounds.[5]
-
Dissolved Gases: The presence of dissolved oxygen is a critical factor for the oxidation of the hydrazinyl group.[2]
-
Metal Ions: Divalent cations can have significant effects on purine stability.[6] Catalytic amounts of metal ions like Cu(II) can dramatically increase the rate of hydrazine oxidation.[2]
Section 2: Frequently Asked Questions (FAQs)
Q1: My compound's concentration is decreasing in my aqueous buffer, even when stored in the dark at 4°C. What is the likely cause?
A1: This is a classic stability issue. While low temperature and darkness mitigate some degradation, they do not stop it entirely. The two most probable causes are:
-
Slow Hydrolysis: The C2-chloro group is likely undergoing slow hydrolysis to a hydroxyl group. This is a common issue with chloropurines.
-
Oxidation: Even in a closed vial, sufficient dissolved oxygen may be present to cause gradual oxidation of the hydrazinyl group, especially if your buffer contains trace metal impurities.[2]
It is also crucial to distinguish degradation from precipitation. Like many purine derivatives, this compound may have limited aqueous solubility.[4] A slight change in temperature or buffer composition could cause it to precipitate, leading to an apparent loss of concentration in the supernatant.
Q2: I'm seeing new peaks appear in my HPLC/LC-MS analysis of an aged solution. What are these impurities?
A2: The new peaks are almost certainly degradation products. Based on the compound's structure, you should look for masses corresponding to:
-
The Hydrolyzed Product: 2-hydroxy-6-hydrazinyl-9H-purine. This would correspond to a mass shift where the chlorine atom (atomic mass ~35.5 amu) is replaced by a hydroxyl group (mass ~17 amu).
-
Oxidized Products: The oxidation of the hydrazinyl group can result in several species, making identification complex. You might observe products corresponding to the loss of hydrogen atoms or even cleavage of the N-N bond.
We recommend performing a forced degradation study (see Section 3) to intentionally generate these products and confirm their retention times and mass signatures.
Q3: What is the optimal pH for my aqueous solution to maximize stability?
A3: While specific data for this exact molecule is scarce, general principles for related compounds suggest that slightly acidic conditions are preferable. Hydrazine compounds are more stable under acidic conditions, which protonate the hydrazinyl group and make it less susceptible to oxidation.[2] We recommend a pH range of 3.0 to 5.0. Avoid neutral or alkaline buffers (pH > 7), as they will likely accelerate both hydrolysis and oxidation.
Q4: What are the best practices for preparing and storing a stock solution?
A4: For maximum stability, we recommend the following:
-
Primary Stock in Organic Solvent: Prepare a high-concentration primary stock solution in anhydrous DMSO. When stored at -20°C or -80°C and protected from moisture, this stock will be stable for months.
-
Aqueous Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the DMSO stock.
-
Use High-Purity Water: Use deionized, HPLC-grade water that has been degassed (e.g., by sparging with nitrogen or argon) to minimize dissolved oxygen.
-
Buffer Selection: Use a buffer system without catalytic metal ions. Citrate or acetate buffers in the pH 3-5 range are good starting points. Avoid phosphate buffers if you suspect metal contamination, as phosphate can sometimes enhance metal-catalyzed oxidation.[2]
-
Storage: Store aqueous solutions on ice during use and for short-term storage (a few hours). For anything longer, discard the solution and prepare a fresh one. Protect the solution from light by using amber vials or wrapping them in aluminum foil.
Q5: Are there any specific safety precautions for handling this compound?
A5: Yes. The presence of the hydrazinyl group warrants caution. Hydrazine and its derivatives are classified as hazardous materials and can be toxic.[1] Always handle the solid compound and its solutions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the material safety data sheet (MSDS) before use.
Section 3: Troubleshooting Guides & Protocols
Guide 1: Protocol for a Forced Degradation Study
This protocol helps you identify potential degradation products and assess the compound's stability under various stress conditions.
Objective: To intentionally degrade this compound and characterize its degradation products by HPLC or LC-MS.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Buffers: 0.1 M HCl (acidic), pH 7.4 PBS (neutral), 0.1 M NaOH (alkaline)
-
3% Hydrogen Peroxide (H₂O₂), for oxidative stress
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock: Prepare a 10 mg/mL stock solution of the compound in DMSO.
-
Set Up Stress Conditions: In separate, clearly labeled amber vials, add a small aliquot of the DMSO stock to each stress solution to a final concentration of ~50 µg/mL.
-
Acid Hydrolysis: Add to 0.1 M HCl.
-
Base Hydrolysis: Add to 0.1 M NaOH.
-
Neutral Hydrolysis: Add to pH 7.4 PBS.
-
Oxidative Stress: Add to 3% H₂O₂.
-
Thermal Stress: Add to pH 7.4 PBS.
-
Control: Add to your typical experimental buffer.
-
-
Incubation:
-
Incubate the acid, base, neutral, and oxidative vials at 40°C for 24 hours.
-
Incubate the thermal stress vial at 60°C for 24 hours.
-
Keep a control sample at 4°C.
-
-
Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples by HPLC or LC-MS alongside a freshly prepared standard (t=0).
-
Interpretation: Compare the chromatograms. Note the percentage degradation of the parent peak and the appearance of new peaks. Use the mass spectrometer to identify the masses of the new peaks, which will correspond to your degradation products.
Visualization of Degradation Pathways
Caption: Primary degradation pathways for this compound in aqueous solution.
Guide 2: Recommended Workflow for Handling Aqueous Solutions
This workflow is designed to minimize degradation during experimental use.
Caption: Recommended workflow for preparing and handling solutions to maximize stability.
Section 4: Data Summary Table
This table summarizes the key factors affecting the stability of this compound and provides recommendations for mitigating degradation.
| Factor | Risk of Degradation | Recommended Mitigation Strategy | Rationale |
| pH | High at pH ≥ 7 | Use buffers in the pH 3-5 range. | Minimizes base-catalyzed hydrolysis and oxidation of the hydrazinyl group.[2] |
| Temperature | High at > 25°C | Prepare solutions fresh; store on ice during use; store long-term DMSO stocks at ≤ -20°C. | Reduces reaction rates for all degradation pathways. |
| Light Exposure | Moderate | Use amber vials or wrap containers in foil. | Prevents potential photodegradation, a known issue for some purines.[5] |
| Dissolved Oxygen | High | Use degassed (sparged) solvents for preparation. | Oxygen is a key reactant in the oxidation of the hydrazinyl group.[2] |
| Metal Ion Catalysis | Very High | Use high-purity reagents; avoid buffers known to contain metal contaminants; consider using a metal chelator like EDTA in trace amounts if contamination is unavoidable. | Divalent metal ions, especially Cu(II), are potent catalysts for hydrazine oxidation.[2][6] |
References
-
Antia, N. J., & Landymore, A. F. (1974). Physiological and Ecological Significance of the Chemical Instability of Uric Acid and Related Purines in Sea Water and Marine Algal Culture Medium. Journal of the Fisheries Research Board of Canada. [Link]
-
Polem, V. et al. (2015). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Lyamichev, V. I., et al. (1993). Cation and sequence effects on stability of intermolecular pyrimidine-purine-purine triplex. Nucleic Acids Research. [Link]
-
Defense Technical Information Center. (1985). Safety and Handling of Hydrazine. DTIC. [Link]
-
Shaddix, D. M., et al. (1990). Oxidation of 2-amino-9-beta-D-ribofuranosylpurine-6-sulfenamide to the corresponding 6-sulfonamide facilitates changes in biologic characterization that include activity against thiopurine-refractory experimental leukemia. Cancer Letters. [Link]
-
Moliner, A. M., & Street, J. J. (1989). Decompostion of Hydrazine in Aqueous Solutions. ResearchGate. [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of 2-amino-9-beta-D-ribofuranosylpurine-6-sulfenamide to the corresponding 6-sulfonamide facilitates changes in biologic characterization that include activity against thiopurine-refractory experimental leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cation and sequence effects on stability of intermolecular pyrimidine-purine-purine triplex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity of Reactions with 2-chloro-6-hydrazinyl-9H-purine
Welcome to the technical support portal for researchers working with 2-chloro-6-hydrazinyl-9H-purine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the chemical modification of this versatile heterocyclic compound. As a key intermediate in the synthesis of novel therapeutics, mastering its reactivity is crucial. This document moves beyond simple protocols to explain the underlying principles governing regioselectivity, empowering you to troubleshoot and optimize your synthetic strategies effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the reactivity of this compound.
Q1: What are the primary reactive sites on this compound?
The molecule possesses several potential sites for reaction, each with distinct electronic and steric properties:
-
Purine Ring Nitrogens: The imidazole ring contains two key nitrogen atoms, N7 and N9, which are the most common sites for alkylation and other electrophilic attacks. The N9 position is generally the site of the acidic proton in the neutral molecule. Upon deprotonation, an ambident anion is formed, with nucleophilicity at both N7 and N9. The pyrimidine ring nitrogens (N1 and N3) are less nucleophilic due to the electron-withdrawing effects of the adjacent C2-chloro group.
-
Hydrazinyl Group (-NHNH₂): This is a potent nucleophile located at the C6 position. It can readily react with electrophiles, particularly aldehydes and ketones, to form stable hydrazones.[1][2] This group's reactivity often needs to be managed to achieve selective modification of the purine core.
-
C2-Chloro Group: The chlorine atom at the C2 position is a leaving group susceptible to nucleophilic aromatic substitution (SNAr). However, it is significantly less reactive than a chloro group at the C6 position would be. Harsh conditions are typically required for its displacement.
-
C8-H Bond: The C8 position of the purine ring can be functionalized through various C-H activation strategies, often employing transition metal catalysis.[3][4]
Q2: My alkylation reaction is yielding a mixture of N7 and N9 isomers. Why is this happening and which is typically the major product?
This is the most common regioselectivity challenge in purine chemistry. Direct alkylation of the purine anion, formed by treatment with a base, almost always produces a mixture of N7 and N9 isomers.[5][6][7][8][9]
-
Causality: The purine N-H proton is tautomeric between the N7 and N9 positions. When a base removes this proton, the resulting negative charge is delocalized across the imidazole ring, creating an "ambident" nucleophile with reactivity at both N7 and N9.
-
Product Distribution: The N9-alkylated isomer is generally the thermodynamically more stable and, therefore, often the major product under equilibrium conditions (higher temperatures, longer reaction times).[7][9] However, the N7 isomer is often formed as a significant, and sometimes major, kinetic product, especially with reactive electrophiles and under milder conditions.[9] The precise N9/N7 ratio is highly sensitive to the substrate, electrophile, base, solvent, and temperature.[8]
Q3: How does the hydrazinyl group at C6 influence the reactivity of the purine ring?
The C6-hydrazinyl group exerts a significant electronic and steric influence. Electronically, as a nitrogen-based substituent, it is electron-donating, which can modulate the overall nucleophilicity of the purine ring system. Sterically, its size can influence the accessibility of the adjacent N7 position to incoming electrophiles. While not exceptionally bulky itself, it can be derivatized into a much larger group (e.g., a benzylidene hydrazone) to effectively "shield" the N7 position and enhance N9 selectivity.[5][6][8]
Q4: Can I selectively react with the hydrazinyl group without affecting the purine ring nitrogens?
Yes, this is a common and effective strategy. The hydrazinyl group's nucleophilicity is distinct from that of the ring nitrogens. It reacts readily with carbonyl compounds (aldehydes and ketones) under mildly acidic or neutral conditions to form hydrazones.[1][2] This reaction is typically much faster and occurs under conditions that do not require deprotonation of the purine N-H, thus leaving the N7/N9 positions unreacted. This transformation is also a valuable strategy for temporarily "protecting" the hydrazinyl group while other modifications are made to the purine core.
Section 2: Troubleshooting Guide for Regioselectivity Issues
This guide provides a structured approach to diagnosing and solving common problems encountered during the functionalization of this compound.
Problem: Poor N9/N7 Selectivity in Alkylation Reactions
Symptom: You observe a mixture of N7 and N9 alkylated products in your crude reaction mixture, confirmed by LC-MS or ¹H NMR analysis, leading to difficult purification and low yield of the desired isomer.
Diagnostic Workflow:
Caption: Troubleshooting workflow for poor N9/N7 regioselectivity.
Detailed Causes and Recommended Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Reaction is under kinetic control | The N7 position is often the site of faster, kinetically-controlled attack. The N9 isomer is typically the more thermodynamically stable product.[7][9] | For N9: Increase reaction temperature and/or time to allow the reaction to equilibrate to the more stable N9 product. For N7: Lower the reaction temperature (e.g., to 0 °C or below) to trap the kinetic N7 product. |
| Sub-optimal base or solvent | The choice of base and solvent affects the dissociation of the purine anion and its solvation shell, which in turn influences the accessibility of the N7 and N9 positions.[10][11] | Screen different conditions. For N9 selectivity, potassium carbonate (K₂CO₃) in DMF is a common choice. Tetrabutylammonium hydroxide has also been reported to give good N9 selectivity.[10] |
| Lack of steric hindrance around N7 | The N7 position is sterically accessible. Without any shielding, electrophiles can attack both N7 and N9 sites. | For N9: Introduce a sterically demanding group at the C6 position. This can be achieved by reacting the C6-hydrazinyl group with a bulky aldehyde (e.g., pivalaldehyde) to form a bulky hydrazone prior to alkylation. This physically blocks the N7 position.[5][6][8] |
| Inappropriate reaction mechanism | Standard alkylation conditions (base + alkyl halide) inherently lead to mixtures.[12] | For N7: Consider a directed approach. Silylating the purine first, followed by reaction with an electrophile in the presence of a Lewis acid like SnCl₄, can favor the formation of the N7 isomer under kinetic control.[7][9] |
Problem: Difficulty in Separating N7 and N9 Isomers
Symptom: The desired N9 isomer and the undesired N7 isomer co-elute or have very poor separation during silica gel column chromatography.
Solutions:
-
Optimize Chromatography:
-
Solvent System: Switch to a solvent system with different polarity and hydrogen bonding characteristics. For example, if you are using Hexane/Ethyl Acetate, try a gradient of Dichloromethane/Methanol. Adding a small amount of acetic acid or triethylamine can sometimes improve separation by protonating or deprotonating the purine ring.
-
Stationary Phase: If silica gel fails, consider using a different stationary phase such as alumina (basic or neutral) or reversed-phase C18 silica.
-
-
Derivatization: If the isomers are inseparable, consider a temporary derivatization strategy. For example, if there is another functional group on your alkyl chain, you could protect it to significantly alter the polarity of one isomer relative to the other, facilitate separation, and then deprotect.
Section 3: Protocols for Enhanced Regioselectivity
These protocols provide detailed, actionable workflows for achieving specific regioselective outcomes.
Protocol 1: N9-Selective Alkylation via C6-Hydrazone Steric Shielding
This protocol is designed to maximize the yield of the N9-alkylated product by physically blocking the N7 position.
Workflow Diagram:
Caption: Workflow for N9-selective alkylation.
Step-by-Step Methodology:
-
Step 1: Formation of the Steric Shield (Hydrazone Formation)
-
To a solution of this compound (1.0 eq) in ethanol, add a bulky aldehyde such as pivalaldehyde (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.[1]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
The product often precipitates from the solution. Filter the solid, wash with cold ethanol, and dry under vacuum. This intermediate is the C6-pivalaldehyde hydrazone derivative.
-
-
Step 2: N9-Alkylation
-
Suspend the dried C6-hydrazone intermediate (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous DMF.
-
Add the desired alkyl halide (e.g., ethyl iodide, 1.2 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC/LC-MS.
-
Upon completion, cool the reaction to room temperature, pour into ice water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Step 3: Deprotection (Hydrazone Hydrolysis)
-
Dissolve the crude N9-alkylated hydrazone in a mixture of THF and 1M aqueous HCl.
-
Stir at room temperature for 1-3 hours until the hydrolysis is complete (monitored by LC-MS).
-
Neutralize the reaction mixture carefully with aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate, dry the organic phase, and concentrate.
-
-
Step 4: Purification and Characterization
-
Purify the final product by silica gel column chromatography.
-
Confirm the structure and regiochemistry using ¹H NMR, ¹³C NMR, and HRMS. The key to confirming N9 vs. N7 substitution is often through a Heteronuclear Multiple Bond Correlation (HMBC) NMR experiment, which will show a correlation between the N9-alkyl protons and the C4 and C8 carbons of the purine ring.[2][9]
-
Protocol 2: Characterization of Regioisomers by NMR
Definitive assignment of N7 vs. N9 isomers is critical and can be achieved unambiguously using 2D NMR techniques.
-
Acquire Spectra: Obtain high-resolution ¹H, ¹³C, HSQC, and HMBC spectra for the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analyze Key Correlations:
-
For N9 Isomers: In the HMBC spectrum, look for a 3-bond correlation (³JCH) between the protons on the alpha-carbon of the alkyl group (e.g., the -CH₂- protons of an ethyl group) and both the C4 and C8 carbons of the purine ring.
-
For N7 Isomers: In the HMBC spectrum, the protons on the alpha-carbon of the alkyl group will show a 3-bond correlation to the C5 and C8 carbons.
-
Chemical Shifts: The chemical shift of the C5 carbon can also be diagnostic. In many 6-substituted purines, the C5 chemical shift for N9-alkylated isomers appears around 132 ppm, which can differ from the N7-isomer.[9]
-
References
-
Zhong, M., & Robins, M. J. (2004). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 69(12), 4043–4048. [Link][5][6][8]
-
ACS Publications. (n.d.). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2018). Regioselective C–H and N–H functionalization of purine derivatives and analogues: a synthetic and mechanistic perspective. Catalysis Science & Technology. [Link][3][4]
-
ACS Publications. (n.d.). Use of a protecting group in the synthesis of 9-alkyl-9H-purine-6(1H)-thiones. The Journal of Organic Chemistry. [Link][13]
-
Galante, J. J., et al. (2021). Regioselective alkylation reaction of purines under microwave irradiation. Journal of Heterocyclic Chemistry, 58(12), 2355-2362. [Link][10]
-
Tomeček, P., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 5(15), 8795–8806. [Link][7][9]
-
Royal Society of Chemistry. (2018). Regioselective C–H and N–H functionalization of purine derivatives and analogues: a synthetic and mechanistic perspective. Catalysis Science & Technology. [Link]
-
Royal Society of Chemistry. (2020). The origin of experimental regioselectivity in ring-closing reaction of pyrido[1,2-e]purine systems and comparison of the aromaticity character of probable products: a mechanistic study based on DFT insights. New Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Light, metal‐free regioselective C 6 ‐H alkylation of purines and purine nucleosides with alcohols | Request PDF. [Link]
-
ACS Publications. (n.d.). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. | Request PDF. [Link][12]
-
ACS Publications. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
-
Polem, V., et al. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 7(4), 325-329. [Link][1]
-
Springer. (2010). Nucleophilic properties of purine bases: inherent reactivity versus reaction conditions. Theoretical Chemistry Accounts. [Link][11]
-
Kapadiya, K., et al. (2019). Green Regioselective Synthesis of (Purin-6-yl)hydrazones. Russian Journal of General Chemistry, 89(11), 2358-2363. [Link][2]
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- 3. Regioselective C–H and N–H functionalization of purine derivatives and analogues: a synthetic and mechanistic perspective - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: N-Alkylation of 2-Chloro-6-hydrazinyl-9H-purine
Welcome to the technical support center for the synthesis of N-alkylated 2-chloro-6-hydrazinyl-9H-purine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this specific transformation. The N-alkylation of purine scaffolds is a cornerstone of medicinal chemistry, yet it is fraught with challenges, most notably the control of regioselectivity. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you achieve your synthetic goals efficiently and reproducibly.
Part 1: Frequently Asked Questions (FAQs) & Mechanistic Insights
This section addresses the fundamental principles governing the N-alkylation of the purine core, providing the foundational knowledge needed to troubleshoot effectively.
Q1: What is the primary challenge in the N-alkylation of this compound?
A1: The principal challenge is controlling the regioselectivity of the alkylation. The purine ring system contains two nucleophilic nitrogen atoms in the imidazole moiety, N7 and N9. Direct alkylation often results in a mixture of the N7- and N9-alkylated isomers, which can be difficult to separate and may exhibit different biological activities.[1][2][3] The thermodynamically more stable N9 isomer is typically the desired product in many drug discovery programs, but reaction conditions can inadvertently favor the kinetically preferred N7 isomer.[3][4]
Q2: Why does a mixture of N7 and N9 isomers form?
A2: The formation of isomeric mixtures is rooted in the tautomerism of the purine ring. The N-H proton can reside on either the N7 or N9 nitrogen, creating two distinct tautomers in equilibrium (N7-H and N9-H).[5][6][7] Both tautomers can be deprotonated by a base to form a common purine anion, which then acts as the nucleophile. The subsequent alkylation can occur at either nitrogen, and the ratio of the resulting products is dictated by a delicate balance between kinetic and thermodynamic factors.[8][9][10]
dot
Caption: Tautomerism leading to N7/N9 alkylation products.
Q3: What is the difference between kinetic and thermodynamic control in this reaction?
A3:
-
Kinetic Control: This regime governs reactions where the product ratio is determined by the rate of formation. The product that forms fastest (via the lowest activation energy pathway) will predominate.[9] For purine alkylation, the N7 position is often more sterically accessible and has a higher electron density, making it the kinetically favored site under certain conditions (e.g., lower temperatures, specific ion pairing).[8][11] The kinetic product is not necessarily the most stable one.
-
Thermodynamic Control: This applies when the reaction is reversible, allowing the products to equilibrate. The final product ratio reflects the relative stability of the products.[9][12] The N9-alkylated purine is generally the more stable isomer due to favorable aromaticity and electronic distribution.[3][13] Conditions that promote equilibrium, such as higher temperatures and longer reaction times, favor the formation of the thermodynamic N9 product.[11][12]
Q4: Can the hydrazinyl or chloro groups react under alkylation conditions?
A4: Yes, these are potential sites for side reactions.
-
Hydrazinyl Group (-NHNH₂): This group is nucleophilic and can potentially be alkylated, leading to undesired byproducts. However, its reactivity is generally lower than the deprotonated purine anion. If di-alkylation or side reactions at the hydrazine moiety are observed, using a protecting group strategy may be necessary, although this adds synthetic steps.[14][15]
-
Chloro Group (-Cl): The C2-chloro substituent is relatively stable but can undergo nucleophilic aromatic substitution under harsh conditions (e.g., high temperatures, strong nucleophiles), though this is less common during standard N-alkylation.[16][17]
Part 2: Troubleshooting Guide
This section is structured to address specific problems you may encounter in the lab.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Explanation & Recommended Solution |
| Ineffective Base | The base may not be strong enough to deprotonate the purine N-H. For purines, moderately strong bases like K₂CO₃, NaH, or DBU are typically effective. Solution: Switch to a stronger, non-nucleophilic base. Ensure the base is fresh and anhydrous, especially NaH. |
| Poor Solvent Choice | The solvent must be able to dissolve the purine salt and be compatible with the reaction conditions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are standard. Solution: Ensure your starting material and base are sufficiently soluble in the chosen solvent. DMF is a common and effective choice for promoting SN2 reactions.[18] |
| Inactive Alkylating Agent | The alkyl halide (or other electrophile) may have degraded. This is particularly true for reactive agents like alkyl iodides or benzylic bromides. Solution: Use a fresh bottle of the alkylating agent or purify it before use. Confirm its integrity via ¹H NMR if in doubt. |
| Insufficient Temperature | The reaction may have a significant activation energy barrier that is not being overcome at the current temperature. Solution: Gradually increase the reaction temperature. For reactions targeting the thermodynamic N9 product, heating is often required.[19] Monitor the reaction by TLC or LC-MS to track progress and check for decomposition. |
Problem 2: Predominant Formation of the Undesired N7 Isomer
| Potential Cause | Explanation & Recommended Solution |
| Kinetic Control Conditions | The reaction is being run under conditions that favor the kinetic N7 product. This often involves lower temperatures, certain counter-ions (e.g., from the base), and shorter reaction times. Solution: To favor the thermodynamic N9 isomer, increase the reaction temperature (e.g., 80-100 °C in DMF) and extend the reaction time.[12][19] This allows the initially formed N7 product to potentially revert and equilibrate to the more stable N9 product. |
| Base/Solvent System | The combination of base and solvent can influence the nucleophilicity of the N7 vs. N9 positions through differential solvation and ion-pairing effects. Solution: Systematically screen different conditions. For example, using a stronger base like NaH in DMF often promotes N9 selectivity.[20][21] Some studies report that microwave irradiation can improve N9 selectivity and reduce reaction times.[1][2] |
Table 1: General Conditions for Regioselective Alkylation
| Parameter | Favoring N9 (Thermodynamic) | Favoring N7 (Kinetic) |
|---|---|---|
| Temperature | Higher (e.g., > 60 °C) | Lower (e.g., 0 °C to RT) |
| Base | Strong, non-coordinating (e.g., NaH) | Weaker, coordinating (e.g., K₂CO₃) |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Can vary; less polar solvents may influence |
| Reaction Time | Longer (to allow equilibration) | Shorter (to trap kinetic product) |
Problem 3: Difficulty Separating N7 and N9 Isomers
| Potential Cause | Explanation & Recommended Solution |
| Similar Polarity | The N7 and N9 isomers often have very similar polarities, making them co-elute during standard column chromatography. Solution: Optimize your chromatography method. • Normal Phase (Silica Gel): Use a shallow solvent gradient (e.g., Dichloromethane/Methanol or Hexane/Ethyl Acetate). Adding a small amount of a basic modifier like triethylamine can sometimes improve separation.[22] • Reversed-Phase (C18): This can offer different selectivity. Use a water/acetonitrile or water/methanol gradient with a modifier like formic acid or ammonium acetate.[4] • Crystallization: If a pure fraction can be isolated, attempt to induce crystallization to obtain a seed crystal, which can then be used to crystallize the desired isomer from the mixture. |
Problem 4: Ambiguous Isomer Identification
| Potential Cause | Explanation & Recommended Solution |
| Insufficient Spectroscopic Data | ¹H NMR alone is often insufficient to unambiguously distinguish between the N7 and N9 isomers. Solution: Utilize advanced NMR techniques. • ¹³C NMR: The chemical shift of the C5 carbon is a key diagnostic marker. In 6-chloropurine derivatives, the C5 signal for the N9 isomer typically appears downfield (approx. 132 ppm), while for the N7 isomer, it is more shielded and appears upfield (approx. 123 ppm).[4][23] • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most definitive method. Look for a 2- or 3-bond correlation between the protons on the alkyl group (e.g., the α-CH₂) and the purine ring carbons. For the N9 isomer, you will see a correlation to C4 and C8. For the N7 isomer, a correlation will be seen to C5 and C8.[23] |
dot
Caption: A logical troubleshooting workflow for N-alkylation.
Part 3: Experimental Protocols
These are generalized starting protocols. Optimization for specific substrates is highly recommended.
Protocol 1: N9-Selective Alkylation (Thermodynamic Control)
-
Preparation: To a dry, oven-flamed round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration). Stir the suspension.
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Gas evolution (H₂)!
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The mixture should become a clearer solution as the sodium salt forms.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 eq) dropwise.
-
Heating: Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed and the N7/N9 ratio is stable (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench by the slow addition of water or saturated NH₄Cl solution.
-
Extraction: Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a silica gel column using a low-polarity solvent system (e.g., 100% Hexane or Dichloromethane).
-
Loading: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 Dichloromethane:Methanol).
-
Gradient: Gradually and slowly increase the polarity of the mobile phase. The less polar N9 isomer will typically elute before the more polar N7 isomer.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify and combine the pure fractions of each isomer.
References
-
Gorbunov, E. B., et al. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? Journal of the American Chemical Society. Available at: [Link]
-
Frederick National Laboratory for Cancer Research. (n.d.). Regioselective alkylation reaction of purines under microwave irradiation. Available at: [Link]
-
Tloušt'ová, E., et al. (2017). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]
-
García-Rubiño, M. E., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing. Available at: [Link]
-
ResearchGate. (2018). Regioselective alkylation reaction of purines under microwave Irradiation. Available at: [Link]
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H. The Journal of Organic Chemistry. Available at: [Link]
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Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Available at: [Link]
-
ResearchGate. (2020). N-9 Alkylation of purines via light-promoted and metal-free radical relay. Available at: [Link]
-
Oxford Academic. (n.d.). Regioselective N-alkylation of Adenine by Nucleophilic Substitution. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2016). Synthesis, Characterisation of Some Novel Purine Derivatives. Available at: [Link]
-
Remaud, G., et al. (1986). The use of 15N-NMR spectroscopy for assigning the structures of isomeric N7- and N9-substituted purines. Tetrahedron. Available at: [Link]
-
Tloušt'ová, E., et al. (2017). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]
-
StackExchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Available at: [Link]
-
Lawley, P. D., et al. (1971). Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines. Biochemical Journal. Available at: [Link]
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ACS Publications. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. Available at: [Link]
-
BYU ScholarsArchive. (2004). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Available at: [Link]
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Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Available at: [Link]
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Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Available at: [Link]
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Reddit. (2022). Thermodynamic vs Kinetic Control. Available at: [Link]
-
ResearchGate. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. Available at: [Link]
-
MDPI. (2010). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Available at: [Link]
-
PubMed. (2011). Hydrazine-sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Available at: [Link]
-
ResearchGate. (2011). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Available at: [Link]
-
BYU ScholarsArchive. (2004). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. Available at: [Link]
-
PubMed. (2012). Tautomeric purine forms of 2-amino-6-chloropurine (N9H10 and N7H10): structures, vibrational assignments, NBO analysis, hyperpolarizability, HOMO-LUMO study using B3 based density functional calculations. Available at: [Link]
-
PubMed. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. Available at: [Link]
-
ResearchGate. (2019). High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis. Available at: [Link]
-
PubMed. (1965). The hydrazide as a carboxylie-protecting group in peptide synthesis. Available at: [Link]
-
ResearchGate. (2023). Structures of nine prototropic purine tautomers. Mono-NH2-substituted... Available at: [Link]
-
ChemRxiv. (2023). Anomalous excited state behaviour of purine tautomers – an excited dynamics study. Available at: [Link]
-
ACS. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]
-
National Center for Biotechnology Information. (2015). N-Dealkylation of Amines. Available at: [Link]
-
RSC Publishing. (2007). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Available at: [Link]
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Technical Support Center: Analytical Method Development for 2-Chloro-6-hydrazinyl-9H-purine Purity Assessment
From the desk of the Senior Application Scientist:
Welcome to the technical support center for the analytical method development and purity assessment of 2-chloro-6-hydrazinyl-9H-purine. This resource is designed for researchers, analytical scientists, and drug development professionals. Our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to develop robust, accurate, and reliable analytical methods. The guidance herein is structured in a practical question-and-answer format to directly address common challenges and frequently asked questions.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational questions that often arise at the beginning of a project involving this compound.
Q1: What is the recommended primary analytical technique for determining the purity of this compound?
A1: The industry-standard and most recommended technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2] This method is highly effective for separating the active pharmaceutical ingredient (API) from its process-related impurities and potential degradation products.[2] The purine ring system in the molecule contains a strong chromophore, allowing for sensitive detection by UV spectrophotometry.[1]
Q2: What are the expected impurities associated with this compound?
A2: Impurities can originate from various sources. It is crucial to consider:
-
Starting Materials: Unreacted 2,6-dichloropurine is a common process-related impurity.
-
Intermediates: Incomplete reactions can lead to the presence of various intermediate species.
-
By-products: Side reactions during the synthesis, such as the formation of isomers or related substances.
-
Degradation Products: The molecule may be susceptible to hydrolysis (cleavage of the chloro or hydrazinyl group) or oxidation, especially under stress conditions.[3] Developing a stability-indicating method is critical to monitor these degradants.[4][5]
Q3: Why is a "stability-indicating" method necessary?
A3: A stability-indicating method is an analytical procedure that can accurately distinguish the intact API from its degradation products.[5][6] This is a regulatory expectation and is essential for determining the shelf-life and storage conditions of a drug substance.[4][5] To develop such a method, forced degradation studies (exposing the API to stress conditions like acid, base, oxidation, heat, and light) are performed to generate potential degradants and ensure the method can resolve them from the main peak.[5][7]
Q4: Beyond HPLC, what other analytical techniques are important for a complete purity profile?
A4: While HPLC-UV is the primary tool for quantification, a comprehensive analysis should include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown impurities by providing molecular weight information.[8][9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the API and helping to elucidate the structure of isolated impurities.[10][12][13]
-
Gas Chromatography (GC): Useful for the analysis of volatile organic impurities, such as residual solvents from the manufacturing process.[9][13]
Section 2: HPLC Method Development and Troubleshooting Guide
This section provides in-depth troubleshooting for specific issues you may encounter during HPLC method development.
Workflow for HPLC Method Development
Caption: A typical workflow for developing a stability-indicating HPLC method.
Q&A: Troubleshooting Common HPLC Issues
Q5: My main analyte peak is tailing significantly. What are the causes and how can I fix it?
A5: Peak tailing is a common issue, especially for basic compounds like purines.[14][15] The primary cause is often secondary interactions between the basic nitrogen atoms in your molecule and acidic residual silanol groups on the surface of the C18 stationary phase.[15]
-
The "Why": At neutral or acidic pH, the basic sites on the purine are protonated (positively charged), while some surface silanols are deprotonated (negatively charged). This leads to an undesirable ionic interaction that slows down a portion of the analyte molecules, causing them to elute later and create a "tail."
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Adjust the aqueous mobile phase pH to around 2.5-3.0 using a buffer like phosphate or an additive like formic acid or trifluoroacetic acid (TFA).[14] At this low pH, the residual silanols are fully protonated (neutral), which minimizes the secondary ionic interactions.[14]
-
Use a Modern, End-Capped Column: Employ a high-purity silica column with robust end-capping. End-capping is a process that covers most of the residual silanols, reducing the sites available for secondary interactions.
-
Check for Column Contamination: If tailing appears suddenly for all peaks, the column inlet frit may be partially blocked.[16] Try back-flushing the column or, if that fails, replace it.[16]
-
Caption: Decision tree for troubleshooting HPLC peak tailing.
Q6: I am not getting good resolution between my main peak and a closely eluting impurity. What should I do?
A6: Poor resolution requires systematic optimization of your chromatographic conditions.
-
The "Why": Resolution is a function of column efficiency, selectivity, and retention factor. To improve it, you need to change one or more of these parameters.
-
Troubleshooting Steps:
-
Adjust Organic Modifier Percentage: If using an isocratic method, systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time of all components and often improves resolution.
-
Modify the Gradient Slope (for Gradient Methods): If you are using a gradient, make it shallower (i.e., increase the gradient time over the same organic percentage range). This gives the analytes more time to interact with the stationary phase, improving separation.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, as they have different interactions with the analyte and stationary phase. This can sometimes move peaks apart.
-
Change the Column Chemistry: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., a Phenyl or Cyano column) to introduce different separation mechanisms (like pi-pi interactions).
-
Q7: My peak retention times are drifting from one injection to the next. What's happening?
A7: Retention time instability is a sign that your system is not equilibrated or is fluctuating.
-
The "Why": Consistent retention times depend on a stable chromatographic system, including mobile phase composition, flow rate, and temperature.
-
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. When changing mobile phases, flush the column with at least 10-20 column volumes of the new mobile phase.
-
Check for Leaks: Inspect all fittings for any signs of leaks, as this can cause fluctuations in flow rate and pressure.
-
Use a Column Thermostat: Temperature has a significant effect on retention time. Using a thermostatically controlled column compartment ensures a stable operating temperature.
-
Prepare Fresh Mobile Phase: Ensure the mobile phase is well-mixed and degassed. Over time, volatile components can evaporate, changing the composition and affecting retention.
-
Section 3: Protocols and Data Tables
Protocol 1: Starting RP-HPLC Method for Purity Assessment
This protocol provides a robust starting point for method development. It must be validated to demonstrate it is suitable for its intended purpose according to ICH Q2(R1) guidelines.[17][18][19]
1. System Suitability:
-
Before sample analysis, perform five replicate injections of a standard solution.
-
The relative standard deviation (%RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.
-
The USP tailing factor for the main peak should be ≤ 2.0.
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard column for reversed-phase, provides good efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for the basic purine. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient is a good starting point to elute all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 276 nm | Wavelength should be optimized, but purines generally absorb strongly in this region.[4] |
| Injection Vol. | 10 µL | A small volume minimizes potential for peak distortion from the injection solvent. |
| Sample Diluent | Mobile Phase A / Acetonitrile (90:10) | It is best practice to dissolve the sample in a solvent weaker than or equal to the initial mobile phase to prevent peak distortion.[14] |
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard or sample.
-
Dissolve in a small amount of acetonitrile and dilute to 100 mL with Mobile Phase A to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Table of Potential Impurities and Analytical Approach
| Impurity Type | Potential Compound | Primary Analytical Technique | Confirmatory Technique |
| Starting Material | 2,6-Dichloropurine | RP-HPLC-UV | LC-MS for mass confirmation |
| Degradant | 2-Hydroxy-6-hydrazinyl-9H-purine | Stability-Indicating RP-HPLC-UV | LC-MS for mass confirmation |
| Degradant | 2-Chloro-9H-purine | Stability-Indicating RP-HPLC-UV | LC-MS for mass confirmation |
| Residual Solvent | Ethanol, Isopropanol, etc. | Headspace GC-FID | GC-MS for identification |
References
-
Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
-
NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (n.d.). RASĀYAN Journal of Chemistry. Retrieved January 17, 2026, from [Link]
-
Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. (n.d.). SciTePress. Retrieved January 17, 2026, from [Link]
-
HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. (2025, July 4). Separation Science. Retrieved January 17, 2026, from [Link]
-
A simple HPLC method for determining the purine content of beer and beer-like alcoholic beverages. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved January 17, 2026, from [Link]
-
Synthesis, Characterisation of Some Novel Purine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]
-
2-Amino-6-chloro-9H-purine-9-acetic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved January 17, 2026, from [Link]
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Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved January 17, 2026, from [Link]
-
Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 17, 2026, from [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved January 17, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved January 17, 2026, from [Link]
-
(PDF) Stability Indicating HPLC Method Development: A Review. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved January 17, 2026, from [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11). Resolve Mass. Retrieved January 17, 2026, from [Link]
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A Simple HPLC Method for Determining the Purine Content of Beer and Beer-like Alcoholic Beverages. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent Technologies. Retrieved January 17, 2026, from [Link]
-
A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023, July 4). Journal of Applied Pharmaceutical Science. Retrieved January 17, 2026, from [Link]
-
Mass spectrometry in impurity profiling. (2025, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]
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GENERAL HPLC METHODS. (n.d.). University of Nebraska-Lincoln. Retrieved January 17, 2026, from [Link]
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Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019, November 12). Pharmacia. Retrieved January 17, 2026, from [Link]
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Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. Retrieved January 17, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S. Food and Drug Administration. Retrieved January 17, 2026, from [Link]
-
9H-Purine,2-chloro-6-methyl. (2025, August 25). Chemsrc. Retrieved January 17, 2026, from [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved January 17, 2026, from [Link]
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(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]
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Recent trends in the impurity profile of pharmaceuticals. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
-
ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube. Retrieved January 17, 2026, from [Link]
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overcoming solubility problems of 2-chloro-6-hydrazinyl-9H-purine in experiments
Welcome to the technical support resource for 2-chloro-6-hydrazinyl-9H-purine (CAS No. 5404-88-6). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental solubility characteristics of this compound?
A1: this compound is a heterocyclic compound with structural similarities to endogenous purines.[1][2] Its solubility profile is governed by several key factors:
-
Poor Aqueous Solubility: Like many purine analogs, this compound is expected to have low intrinsic solubility in neutral aqueous buffers.[3] This is due to the planar nature of the purine ring system, which promotes strong intermolecular forces and high crystal lattice energy in the solid state, making it difficult for water molecules to solvate the individual molecules.[3]
-
Organic Solvent Solubility: It exhibits significantly better solubility in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
-
pH-Dependent Solubility: The presence of the hydrazinyl group and nitrogen atoms in the purine ring means the molecule has basic properties (pKa). Therefore, its solubility can be increased in acidic aqueous solutions where these sites become protonated, breaking up the crystal packing and allowing for better interaction with water.[4]
Q2: I am trying to dissolve the compound directly in Phosphate-Buffered Saline (PBS) for my cell culture experiment, but it won't go into solution. Why is this happening?
A2: This is a common and expected issue. Direct dissolution in physiological buffers like PBS (typically pH 7.2-7.4) is often unsuccessful due to the compound's low intrinsic aqueous solubility.[3][5] At neutral pH, the molecule is likely in its less soluble, un-ionized form. To work around this, the standard and highly recommended procedure is to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer.[6]
Q3: What is the best organic solvent for preparing a stock solution, and what concentration can I realistically achieve?
A3: Dimethyl Sulfoxide (DMSO) is the most widely recommended solvent for creating stock solutions of poorly soluble research compounds for biological assays.[6][7] It is a powerful polar aprotic solvent that can typically dissolve this compound to concentrations of 10-50 mM. Gentle warming (to 37°C) and sonication can aid dissolution. Always use anhydrous, high-purity DMSO to avoid introducing water, which can lower the achievable concentration.
Solubility Reference Table
| Solvent | Predicted Solubility | Concentration Range | Notes |
| DMSO | Soluble | 10-50 mM | Recommended for primary stock solutions.[7] |
| DMF | Soluble | 5-25 mM | Alternative to DMSO; may be more toxic to some cell lines. |
| Ethanol | Sparingly Soluble | 1-5 mM | May require heating. Useful for some in vivo formulations.[8] |
| Methanol | Sparingly Soluble | 1-5 mM | Primarily used during chemical synthesis and purification.[9] |
| Water / PBS (pH 7.4) | Poorly Soluble / Insoluble | < 0.1 mM | Not recommended for direct dissolution.[5] |
Note: The data in this table are estimates based on the chemical structure and solubility of similar purine analogs. It is essential to determine the solubility for your specific experimental needs empirically.
Q4: My compound dissolves perfectly in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?
A4: This phenomenon is known as "crashing out" and occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where it is poorly soluble.[5]
Here is a troubleshooting workflow to address this:
Caption: Workflow for troubleshooting compound precipitation.
Key Strategies:
-
Lower Final DMSO Concentration: For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5%, and ideally should be below 0.1%, to avoid solvent-induced artifacts.[6]
-
Use Serial Dilutions: Do not add the high-concentration DMSO stock directly to your final volume of medium. Perform one or more intermediate dilution steps.
-
Increase Mixing: When adding the compound (as a DMSO solution) to the aqueous buffer, vortex or pipette mix immediately and vigorously to rapidly disperse the molecules and prevent localized high concentrations that favor precipitation.
Q5: How can I improve the solubility of this compound for in vivo animal studies?
A5: Formulations for in vivo use require careful consideration of both solubility and toxicity. Standard DMSO stocks are often unsuitable for direct injection. Here are several advanced strategies:[10][11]
-
Co-Solvent Systems: A mixture of solvents can be used to create a suitable vehicle. A common example is a ternary system of DMSO, PEG400 (polyethylene glycol 400), and saline.
-
pH Adjustment: Since the molecule is basic, solubility can be dramatically increased by preparing the formulation in an acidic buffer (e.g., citrate buffer, pH 3-5). This protonates the molecule, making it a more soluble salt.[10] However, you must verify the stability of the compound at low pH and consider the physiological compatibility of the injection.
-
Complexation with Cyclodextrins: Encapsulating the compound within a cyclodextrin molecule (like HP-β-CD, hydroxypropyl-beta-cyclodextrin) can create a water-soluble inclusion complex, significantly enhancing aqueous solubility.[12][13]
Caption: Decision tree for selecting an in vivo formulation strategy.
Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
Materials:
-
This compound (MW: 184.59 g/mol )[1]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you need 1.846 mg of the compound.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 184.59 g/mol * 1000 mg/g = 1.846 mg/mL
-
-
Weighing: Carefully weigh out 1.846 mg of this compound and place it into a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes or warm it briefly to 37°C.
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. A properly stored DMSO stock should be stable for at least 6 months.[7]
Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture
This protocol describes the dilution of the DMSO stock into an aqueous medium for a typical in vitro assay.
Materials:
-
10 mM stock solution of the compound in DMSO (from Protocol 1)
-
Sterile cell culture medium (or desired aqueous buffer)
-
Sterile polypropylene tubes
Procedure:
-
Intermediate Dilution (1:100):
-
Pipette 990 µL of cell culture medium into a sterile tube.
-
Add 10 µL of the 10 mM DMSO stock solution.
-
Immediately cap and vortex thoroughly for 30 seconds. This creates a 100 µM intermediate solution with 1% DMSO.
-
-
Final Dilution (1:10):
-
Pipette 900 µL of cell culture medium into a new sterile tube.
-
Add 100 µL of the 100 µM intermediate solution.
-
Cap and vortex thoroughly. This creates the final 10 µM working solution .
-
-
Final DMSO Concentration: The final DMSO concentration in this working solution is 0.1%, which is well-tolerated by most cell lines.
-
Use Immediately: It is best practice to prepare fresh working solutions for each experiment, as the stability of purine analogs in aqueous media can be limited.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
-
Purine, 2-chloro-6-hydrazino-. NIST WebBook. Available from: [Link]
-
2-chloro-6-p-hydroxybenzylidenehydrazino-9H-purine. Moshang Chemical. Available from: [Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. Available from: [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Future Science. Available from: [Link]
-
Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]
-
2-Chloro-6-hydrazinopyridine. PubChem. Available from: [Link]
-
Toward overcoming solubility issues in organic chemistry. ScienceDaily. Available from: [Link]
-
2-Amino-6-chloro-9H-purine-9-acetic acid. PubChem. Available from: [Link]
-
Purine Analogs. NCBI Bookshelf. Available from: [Link]
-
CHAPTER 2: Tactics to Improve Solubility Available. Royal Society of Chemistry. Available from: [Link]
-
Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells. NIH. Available from: [Link]
-
2-chloro-6,9-dimethyl-9h-purine (C7H7ClN4). PubChemLite. Available from: [Link]
-
Binding uric acid: a pure chemical solution for the treatment of hyperuricemia. Nature. Available from: [Link]
-
Pharmaceutics. MDPI. Available from: [Link]
-
6-chloro-2-mesyl-9H-purine. ChemSynthesis. Available from: [Link]
-
6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine. PMC - NIH. Available from: [Link]
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- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. jchps.com [jchps.com]
- 9. benchchem.com [benchchem.com]
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- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Ensuring the Stability of 2-Chloro-6-Hydrazinyl-9H-Purine
Welcome to the technical support center for 2-chloro-6-hydrazinyl-9H-purine (CAS 5404-88-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this valuable compound during storage and handling. By understanding the chemical vulnerabilities of this molecule, you can ensure the integrity of your experiments and the reliability of your results.
Introduction to the Molecule: A Tale of Two Moieties
This compound is a bifunctional molecule, and its stability is intrinsically linked to the reactivity of its two key functional groups: the chloropurine core and the hydrazinyl substituent. The purine ring is susceptible to nucleophilic substitution, particularly at the C6 position where the hydrazinyl group is attached, and also at the C2 position bearing the chlorine atom. The hydrazinyl group, on the other hand, is a strong reducing agent and is prone to oxidation. This dual reactivity necessitates careful consideration of storage and handling conditions.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and issues encountered during the storage and use of this compound.
FAQ 1: What are the optimal storage conditions for solid this compound?
Answer:
For long-term stability of solid this compound, it is crucial to minimize its exposure to atmospheric oxygen, moisture, and light.
Recommended Storage Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | The hydrazinyl group is susceptible to oxidation by atmospheric oxygen. An inert atmosphere prevents this.[1][2] |
| Container | Amber glass vial with a tight-fitting cap | Protects the compound from light, which can catalyze degradation, and prevents moisture ingress. |
| Desiccant | Use of a desiccant in a secondary container | Minimizes exposure to moisture, which could lead to hydrolysis of the chloro group or degradation of the purine ring. |
Troubleshooting:
-
Observation: The white or off-white powder has developed a yellow or brownish tint.
-
Potential Cause: This discoloration often indicates oxidation of the hydrazinyl moiety.
-
Action: The purity of the compound should be assessed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. If significant degradation is detected, the material may not be suitable for sensitive applications.
FAQ 2: I need to prepare a stock solution. What is the best solvent, and how should I store it?
Answer:
The choice of solvent and storage conditions for solutions of this compound is critical to prevent rapid degradation.
Recommended Solvents and Storage:
| Solvent | Recommendation | Rationale |
| Aprotic, anhydrous solvents | Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) | These solvents are less likely to participate in degradation reactions compared to protic solvents. Ensure the solvents are of high purity and anhydrous. |
| Protic solvents (e.g., ethanol, methanol, water) | Use with caution and for immediate use only. | Protic solvents can facilitate the hydrolysis of the chloro group and may promote other degradation pathways. If their use is unavoidable, prepare fresh solutions and use them promptly. |
Solution Storage Protocol:
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Atmosphere: If possible, overlay the solution with an inert gas (argon or nitrogen) before sealing the vial.
-
Container: Use vials with PTFE-lined caps to prevent solvent evaporation and contamination.
Troubleshooting:
-
Observation: Precipitate forms in the stock solution upon storage at low temperatures.
-
Potential Cause: The compound may have limited solubility at lower temperatures.
-
Action: Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure complete dissolution. If the precipitate does not redissolve, it could be a degradation product, and the solution's purity should be verified.
FAQ 3: What are the primary degradation pathways for this compound?
Answer:
Understanding the potential degradation pathways is key to preventing them. The two most probable routes of degradation are oxidation of the hydrazinyl group and hydrolysis of the chloro group.
1. Oxidation of the Hydrazinyl Group:
The hydrazinyl group is a strong reducing agent and can be readily oxidized, especially in the presence of atmospheric oxygen or other oxidizing agents. This can lead to the formation of various byproducts, including the corresponding diimide, which can further decompose.
2. Hydrolysis of the Chloro Group:
The chlorine atom at the C2 position of the purine ring is susceptible to nucleophilic substitution by water, leading to the formation of 2-hydroxy-6-hydrazinyl-9H-purine (a guanine derivative). This hydrolysis is accelerated in aqueous solutions and at non-neutral pH.
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways of this compound.
Caption: Potential degradation pathways of this compound.
Experimental Protocol: Purity Assessment by HPLC
Regularly assessing the purity of your this compound is crucial. A generic reverse-phase HPLC method can be adapted for this purpose.
Objective: To determine the purity of a this compound sample and detect potential degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA (or TFA) in water
-
Mobile Phase B: 0.1% FA (or TFA) in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve it in 1 mL of DMSO to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase (e.g., 50:50 A:B) to a final concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 280 nm (or scan for optimal wavelength)
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
The appearance of new, significant peaks over time indicates degradation.
-
Workflow for Handling and Storage
The following workflow diagram summarizes the best practices for handling and storing this compound to maintain its integrity.
Caption: Recommended workflow for handling and storage of this compound.
Conclusion
By adhering to these guidelines, researchers can significantly mitigate the risk of degradation of this compound, thereby ensuring the reproducibility and accuracy of their experimental results. Proactive measures in storage and handling are a cornerstone of good laboratory practice and scientific integrity.
References
-
DTIC. Safety and Handling of Hydrazine. [Link] (Note: A direct link to the specific document was not available, the main website is provided).
-
NIST. Purine, 2-chloro-6-hydrazino-. NIST Chemistry WebBook. [Link]
- Pole, V. J., et al. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 7(3), 224-230.
Sources
Validation & Comparative
A Comparative Analysis of the Biological Activity of Novel 2-Chloro-6-hydrazinyl-9H-purine Derivatives
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of the biological activities of novel 2-chloro-6-hydrazinyl-9H-purine derivatives against established therapeutic agents. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of their potential, supported by experimental data and detailed protocols.
Purine analogs are a cornerstone in the development of therapeutic agents, demonstrating a wide array of biological activities.[1] Their structural similarity to endogenous purines enables them to interact with various cellular targets, thus modulating critical biological processes.[1] The focus of this guide is a novel class of purine derivatives characterized by a 2-chloro and a 6-hydrazinyl substitution, a scaffold that holds significant promise in oncology.
Comparative Analysis of Biological Activity
The primary therapeutic potential of these novel purine derivatives lies in their anticancer properties.[1][2][3] When compared with standard chemotherapy drugs and other purine analogs, these compounds exhibit a distinct profile of activity.
Mechanism of Action Overview
Standard chemotherapy agents like Doxorubicin and Cisplatin generally act through widespread cytotoxicity, affecting both cancerous and healthy, rapidly dividing cells.[4] Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[4] Cisplatin forms DNA adducts, primarily with purine bases, disrupting DNA replication and triggering cell death.[4]
In contrast, many purine analogs, including the this compound derivatives, are being investigated as more targeted agents, particularly as protein kinase inhibitors.[5][6] Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a common feature of cancer. By selectively inhibiting specific kinases, these novel compounds may offer a wider therapeutic window with reduced side effects. The hydrazone moiety, in particular, has been associated with a broad spectrum of biological activities, including antitumoral effects.[2][7][8]
Performance Data
The following table summarizes the comparative in vitro cytotoxic activity of a representative novel this compound derivative (designated as NCD-1) against the established chemotherapy drug, Doxorubicin, and a well-known purine analog and CDK inhibitor, Roscovitine. Data is presented as IC50 values (the concentration required to inhibit 50% of cell growth) in various human cancer cell lines.
| Compound | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | K562 (Leukemia) IC50 (µM) |
| NCD-1 | 3.5 ± 0.4 | 2.8 ± 0.3 | 5.1 ± 0.6 | 1.9 ± 0.2 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 | 0.5 ± 0.08 |
| Roscovitine | 15.2 ± 1.8 | 18.5 ± 2.1 | 22.3 ± 2.5 | 12.8 ± 1.5 |
Data is hypothetical and for illustrative purposes.
As the data indicates, while Doxorubicin shows potent, broad-spectrum cytotoxicity, NCD-1 demonstrates significant activity, particularly against the leukemic cell line K562. Notably, NCD-1 shows substantially greater potency than Roscovitine across all tested cell lines, suggesting a potentially different or more potent kinase inhibitory profile.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols for key biological assays are provided.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549, K562)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Novel this compound derivatives and comparator compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Culture and treat cells with the desired concentrations of the test compounds for 24-48 hours.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10][12]
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for the desired time period.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.
Signaling Pathways and Experimental Workflow
The antiproliferative activity of purine analogs is often attributed to their ability to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[13] Inhibition of CDKs, such as CDK1 and CDK2, can lead to cell cycle arrest and subsequent apoptosis.
Below are diagrams illustrating the general experimental workflow for evaluating these novel compounds and a simplified schematic of the CDK-mediated cell cycle regulation pathway.
Caption: General workflow for the in vitro evaluation of novel compounds.
Caption: Inhibition of CDKs by purine analogs can halt cell cycle progression.
Conclusion
The novel this compound derivatives represent a promising class of compounds with significant anticancer potential. Their mechanism of action, likely involving the inhibition of key cellular kinases, distinguishes them from traditional cytotoxic agents and aligns with modern targeted therapy approaches. The comparative data, while preliminary, suggests a potent and potentially selective activity profile that warrants further investigation. The detailed protocols provided in this guide offer a robust framework for the continued evaluation and characterization of these and other novel therapeutic candidates.
References
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- AACR Journals. (2006). Apoptosis and cell cycle analysis with the Quanta™ SC Flow System.
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- Novel formulations of traditional chemotherapy and drug derivatives clinical trials results. (n.d.).
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A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-6-Hydrazinyl-9H-Purine Analogs as Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of 2-chloro-6-hydrazinyl-9H-purine analogs. We will explore their performance as kinase inhibitors, supported by experimental data, and contextualize their potential against established alternatives.
Introduction: The Purine Scaffold in Kinase Inhibition
The purine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous endogenous signaling molecules and a multitude of approved drugs.[1] Its inherent ability to mimic the adenine core of ATP allows purine analogs to effectively compete for the ATP-binding site of protein kinases.[2] Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] This guide focuses on a specific class of purine derivatives: this compound analogs, exploring how subtle structural modifications influence their inhibitory activity against key oncogenic kinases.
The Core Scaffold: this compound
The foundational molecule, this compound, serves as a versatile starting point for generating a library of analogs. The chlorine atom at the C2 position and the hydrazinyl group at the C6 position are key handles for synthetic modification, allowing for the exploration of chemical space and the optimization of biological activity. The general synthetic approach involves the reaction of a 6-chloropurine derivative with hydrazine hydrate.[3]
Causality Behind Experimental Choices in Synthesis
The choice of starting materials and reaction conditions is critical for the successful and efficient synthesis of these analogs. Typically, the synthesis commences with a commercially available purine, such as 2,6-dichloropurine. The differential reactivity of the C2 and C6 positions allows for selective substitution. The C6 position is generally more susceptible to nucleophilic attack than the C2 position. This inherent reactivity allows for the selective introduction of the hydrazinyl moiety at C6, while leaving the C2 chloro group intact for further diversification.
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound analogs is profoundly influenced by the nature of the substituents at the C2, N9, and the exocyclic hydrazinyl nitrogen.
Modifications at the Hydrazinyl Moiety (C6-Position)
The hydrazinyl group at the C6 position is a critical determinant of kinase inhibitory activity and provides a vector for significant structural diversification. Condensation of the terminal nitrogen of the hydrazinyl group with various aldehydes and ketones to form hydrazones is a common and effective strategy to modulate potency and selectivity.[4]
-
Aromatic and Heteroaromatic Substituents: Introduction of aromatic and heteroaromatic rings on the hydrazone moiety generally enhances inhibitory activity. For instance, purine-hydrazone hybrids have shown potent inhibitory activity against EGFR and HER2 kinases.[4] The nature and substitution pattern of these rings are crucial. Electron-withdrawing groups on the aromatic ring can influence the electronic properties of the hydrazone linker and impact binding affinity.
-
Lipophilicity and Bulk: The size and lipophilicity of the substituent at the hydrazinyl moiety play a significant role in target engagement. Bulky substituents can either enhance binding by occupying hydrophobic pockets within the kinase active site or cause steric hindrance, leading to reduced activity. A careful balance is necessary to optimize potency.
Modifications at the C2-Position
The chloro group at the C2 position is an important feature of this scaffold. While it can be retained, its replacement with other small, electron-withdrawing groups can be explored. However, for the purpose of this guide, we focus on analogs where the C2-chloro is maintained to understand the impact of modifications at other positions. The presence of the chlorine atom can contribute to binding through halogen bonding or by influencing the overall electronic character of the purine ring.
Modifications at the N9-Position
Alkylation or arylation at the N9 position is a common strategy to improve the pharmacokinetic properties and cellular permeability of purine-based inhibitors. The substituent at this position often extends into the solvent-exposed region of the ATP-binding pocket and can be modified to enhance solubility and cell-based activity without directly impacting kinase binding.
Comparative Performance Analysis: this compound Analogs vs. Established Kinase Inhibitors
To provide a clear perspective on the potential of these novel analogs, their performance is compared against well-established, clinically relevant kinase inhibitors: Lapatinib (a dual EGFR/HER2 inhibitor), Dasatinib (a multi-targeted inhibitor of Src and Abl kinases), and Staurosporine (a broad-spectrum kinase inhibitor).
| Compound/Analog | Target Kinase(s) | IC50 (nM) | Reference Compound | IC50 (nM) |
| Purine-Hydrazone Analog 19a | EGFR | 80 | Lapatinib | 130 |
| HER2 | - | 30 | ||
| Purine-Hydrazone Analog 16b | EGFR | 60 | Erlotinib | 40 |
| HER2 | - | - | ||
| Purine-Hydrazone Analog 22b | EGFR | 70 | Lapatinib | 130 |
| HER2 | 30 | 30 | ||
| Dasatinib | Src | <1 | - | - |
| c-Abl | <1 | - | - | |
| Staurosporine | EGFR | 88.1 | - | - |
| HER2 | 35.5 | - | - |
Data compiled from multiple sources for illustrative comparison.[4][5] Please refer to the original publications for specific experimental conditions.
As the table demonstrates, certain this compound analogs, specifically those derivatized as hydrazones, exhibit potent and, in some cases, superior inhibitory activity against EGFR compared to Lapatinib.[4] For instance, analog 19a shows an IC50 of 80 nM against EGFR, outperforming Lapatinib's 130 nM in the same study.[4] Furthermore, analog 22b demonstrates equipotent HER2 inhibition to Lapatinib.[4] This highlights the potential of this scaffold to yield highly effective and potentially more selective kinase inhibitors.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.
General Synthesis of 6-Hydrazinyl Purine Derivatives
This protocol describes the synthesis of a 6-hydrazinyl purine derivative from a 6-chloropurine precursor.[3]
Materials:
-
6-chloropurine hydrochloride
-
Hydrazine hydrate
-
Triethylamine
-
Ethanol
Procedure:
-
A solution of 6-chloropurine (0.04621 moles), hydrazine hydrate (0.05545 moles), and triethylamine (0.04621 moles) in ethanol is refluxed for 2-4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is stirred at room temperature for 1-2 hours.
-
The resulting solid is filtered, washed with ethanol (5 mL), and dried under suction to yield the 6-hydrazinyl purine derivative.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescence-based assay to determine the IC50 values of inhibitor compounds against a target kinase.[6][7][8]
Materials:
-
Target kinase
-
Kinase substrate
-
ATP
-
Test compounds (this compound analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction:
-
In a multiwell plate, add the test compound at various concentrations. Include a DMSO-only control.
-
Add the target kinase to each well and incubate for 10-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway Modulation
The therapeutic potential of these purine analogs lies in their ability to inhibit specific kinases and thereby modulate downstream signaling pathways implicated in cell proliferation, survival, and metastasis.
EGFR/HER2 Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key receptor tyrosine kinases.[9][10] Their overactivation drives the growth of many cancers. Inhibitors targeting these receptors block downstream signaling through pathways like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to reduced cell proliferation and increased apoptosis.[9][10]
Caption: EGFR/HER2 signaling pathway and points of inhibition.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, migration, and invasion.[2][11] Its aberrant activation is associated with metastatic cancer. Inhibitors of Src can block these processes and are therefore of significant interest in oncology.
Caption: Src kinase signaling pathway and inhibition point.
CDK2/Cyclin E Signaling Pathway
Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E, is a key regulator of the G1/S phase transition of the cell cycle.[12][13] Inhibition of CDK2 leads to cell cycle arrest and can be an effective strategy to halt the proliferation of cancer cells.
Caption: CDK2/Cyclin E pathway in cell cycle progression.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel and potent kinase inhibitors. The synthetic accessibility of this core allows for extensive SAR exploration, leading to the identification of analogs with impressive inhibitory activities against key oncogenic kinases, in some cases rivaling or exceeding the performance of established drugs. The hydrazone derivatives, in particular, have demonstrated significant potential as EGFR and HER2 inhibitors.
Future research should focus on expanding the diversity of substituents at the hydrazinyl moiety and the N9 position to further optimize potency, selectivity, and pharmacokinetic profiles. In vivo studies are warranted for the most promising candidates to evaluate their efficacy and safety in preclinical models. The continued exploration of this versatile purine scaffold holds considerable promise for the discovery of next-generation targeted cancer therapies.
References
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Schematic diagram of HER2 signaling pathways. Upon ligand binding,... - ResearchGate. (n.d.). Retrieved from [Link]
-
ADP Glo Protocol. (n.d.). Retrieved from [Link]
-
Schematic diagram of Src intracellular signaling pathway and various... - ResearchGate. (n.d.). Retrieved from [Link]
-
Sharma, S., Mehndiratta, S., Kumar, S., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341. [Link]
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved from [Link]
-
Cell signaling pathways induced by Src kinases. Src kinases regulate a... - ResearchGate. (n.d.). Retrieved from [Link]
-
Polepalli, S., et al. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 7(3), 224-230. [Link]
-
Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer. (2024, June 19). MDPI. Retrieved from [Link]
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HER2 signaling pathway. HER2 as well as the other members of the EGFR... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC. (n.d.). Retrieved from [Link]
-
CDK Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved from [Link]
-
HER2/EGFR signaling pathway in breast cancer. - ResearchGate. (n.d.). Retrieved from [Link]
-
Src protein–tyrosine kinase structure and regulation - LSU Health New Orleans School of Medicine. (2004, October 7). Retrieved from [Link]
-
Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC. (n.d.). Retrieved from [Link]
-
Role of Cyclin E/CDK2 in DNA replication. Cyclin E/CDK2 complex... - ResearchGate. (n.d.). Retrieved from [Link]
-
Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - Frontiers. (n.d.). Retrieved from [Link]
-
IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. (n.d.). ResearchGate. Retrieved from [Link]
-
Cyclin E/Cdk2 - Wikipedia. (n.d.). Retrieved from [Link]
-
Al-Warhi, T., et al. (2025). Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors. Pharmaceuticals, 18(7), 1-20. [Link]
-
Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - NIH. (n.d.). Retrieved from [Link]
-
Structure-activity relationship diagram of 9H-purine substituted by a 9-heterocyclyl group oriented towards EGFR inhibition. - ResearchGate. (n.d.). Retrieved from [Link]
-
Gucký, T., et al. (2019). Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity. European Journal of Medicinal Chemistry, 182, 111663. [Link]
-
Johnson, J. L., et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 10(7), 1743-1752. [Link]
-
Al-Suhaimi, K. S., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 120. [Link]
-
Van der Pijl, F., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Pharmaceuticals, 16(9), 1341. [Link]
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A Researcher's Guide to Characterizing the Target Profile of 2-chloro-6-hydrazinyl-9H-purine: A Comparative Analysis of Off-Target Assessment Strategies
For researchers and drug development professionals, the journey of a novel small molecule from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding its interaction with the human proteome. This guide provides an in-depth, technical comparison of methodologies to assess the off-target effects of 2-chloro-6-hydrazinyl-9H-purine, a purine analog with potential kinase inhibitory activity. While its intended on-target activity is the primary focus, a comprehensive understanding of its off-target interactions is paramount for predicting potential toxicities and uncovering novel therapeutic applications.[1][2][3]
The purine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to mimic the adenine ring of ATP.[4] Numerous 2,6,9-trisubstituted purine derivatives have been identified as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like PDGFRα.[5][6] Given this precedent, it is highly probable that this compound also functions as a kinase inhibitor. This guide will, therefore, focus on methodologies tailored to deconvoluting the selectivity profile of a putative kinase inhibitor.
We will explore and compare three orthogonal approaches for identifying off-target interactions: broad-panel in vitro kinase profiling, cell-based assays to probe cellular phenotypes, and unbiased chemical proteomics for target discovery. Each section will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format.
Initial Characterization: In Vitro Kinase Profiling
The most direct and widely adopted first step in assessing the selectivity of a putative kinase inhibitor is to screen it against a large panel of purified kinases.[7] This biochemical approach provides quantitative data on the compound's potency (typically as IC50 values) against a wide array of kinases, offering a broad view of its selectivity at the enzymatic level.
The "Why": Kinase profiling is a foundational experiment because it isolates the interaction between the compound and individual kinases from the complexities of a cellular environment. This allows for a direct comparison of inhibitory activity across the kinome, providing a clear, quantitative measure of selectivity. The choice of a broad panel is crucial for identifying potential off-target interactions that might not be predicted by sequence homology to the intended target alone.
Comparative Data: Hypothetical Kinase Selectivity Profile
To illustrate the output of such an experiment, the following table presents hypothetical data for this compound against a selection of kinases, compared to a known multi-kinase inhibitor, Sunitinib, and a highly selective inhibitor, Lapatinib.
| Kinase | This compound IC50 (nM) | Sunitinib IC50 (nM) | Lapatinib IC50 (nM) |
| On-Target | |||
| CDK2/cyclin A | 15 | 1500 | >10,000 |
| Off-Target | |||
| VEGFR2 | 250 | 9 | 8500 |
| PDGFRβ | 450 | 2 | >10,000 |
| EGFR | 5000 | 2500 | 10 |
| HER2 | >10,000 | 3000 | 13 |
| SRC | 800 | 75 | 350 |
| ABL1 | 1200 | 200 | 800 |
Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)
This protocol describes a common method for assessing kinase activity by measuring the amount of ATP remaining after a kinase reaction.[7]
Materials:
-
Recombinant kinases
-
Kinase-specific substrates
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in kinase buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Reaction Setup: In a 96-well plate, add 5 µL of the compound dilution or vehicle (DMSO in kinase buffer).
-
Enzyme Addition: Add 10 µL of a solution containing the kinase and its specific substrate in kinase buffer.
-
Initiation: Start the reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Depletion Measurement:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the remaining ADP to ATP and induce a luciferase-driven light signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to vehicle controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Context: Phenotypic and Target Engagement Assays
While in vitro assays are essential, they do not fully recapitulate the complexity of a living cell.[8] Cell-based assays are a critical next step to confirm that the compound can penetrate the cell membrane, engage its target in a cellular context, and exert a biological effect.
The "Why": Cellular assays provide a more physiologically relevant assessment of a compound's activity.[9] They account for factors such as cell permeability, efflux pumps, and intracellular ATP concentrations, which can significantly influence a compound's apparent potency and selectivity. Comparing the effects on cell lines with different genetic backgrounds (e.g., dependent on different kinases for survival) can provide strong evidence for on- and off-target activities.
Visualizing the Workflow: Cell-Based Assay Strategy
Caption: Workflow for cell-based assessment of off-target effects.
Experimental Protocol: Western Blot for Phospho-Protein Analysis
This protocol assesses the inhibition of specific signaling pathways in cells by measuring the phosphorylation status of downstream substrates.
Materials:
-
Cancer cell lines (e.g., a CDK2-dependent line and a VEGFR2-dependent line)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CDK2 substrate, anti-phospho-VEGFR2, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Unbiased Discovery: Chemical Proteomics
For a truly comprehensive and unbiased assessment of a compound's interactome, chemical proteomics approaches are unparalleled.[1][10] These methods aim to identify all proteins that physically interact with the compound in a complex biological sample, such as a cell lysate or even in living cells.
The "Why": Unlike panel screening, which is limited to a pre-selected set of targets, chemical proteomics can identify completely unexpected off-targets.[11] This is crucial for understanding idiosyncratic toxicities or for identifying novel mechanisms of action. Techniques like affinity chromatography coupled with mass spectrometry can provide a global view of the compound's binding partners.
Visualizing the Workflow: Affinity Chromatography-Mass Spectrometry
Caption: Workflow for identifying off-targets using affinity chromatography.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
Materials:
-
A synthesized, immobilized version of this compound (e.g., linked to agarose beads)
-
Cell lysate
-
Binding buffer
-
Wash buffer
-
Elution buffer (e.g., high salt, low pH, or containing the free compound)
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Probe Immobilization: Covalently attach the synthesized affinity probe of this compound to agarose beads.
-
Affinity Purification:
-
Incubate the immobilized probe with cell lysate to allow for protein binding.
-
As a negative control, incubate lysate with beads that have not been derivatized or have been blocked with a non-binding molecule.
-
For competitive elution, pre-incubate the lysate with an excess of free this compound before adding the beads.
-
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and perform in-gel digestion with trypsin.
-
Alternatively, perform an in-solution digestion of the entire eluate.
-
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS spectra against a protein database to identify the bound proteins. Use quantitative proteomics methods (e.g., label-free quantification) to compare the abundance of proteins in the experimental sample versus the negative controls to identify specific interactors.
Conclusion and Recommendations
Assessing the off-target effects of this compound requires a multi-pronged, integrated approach. No single method provides a complete picture.
-
Start with in vitro kinase profiling to get a broad, quantitative overview of the compound's selectivity across the kinome. This will identify the most likely off-target kinase families.
-
Follow up with cell-based assays to validate the top off-target hits in a more physiologically relevant context. This will confirm target engagement and functional consequences in living cells.
-
Employ chemical proteomics for an unbiased discovery of unexpected off-targets that would be missed by panel-based approaches. This is particularly important for de-risking the compound for further development.
By systematically applying these complementary methodologies, researchers can build a comprehensive selectivity profile for this compound, enabling informed decisions about its therapeutic potential and potential liabilities. This rigorous, evidence-based approach is the cornerstone of modern drug discovery and development.
References
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Taylor & Francis Online. (n.d.). Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]
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Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link]
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PubMed. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Retrieved from [Link]
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Semantic Scholar. (n.d.). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Retrieved from [Link]
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Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis, Characterisation of Some Novel Purine Derivatives. Retrieved from [Link]
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PubMed. (1999). 2,6,9-trisubstituted purines: optimization towards highly potent and selective CDK1 inhibitors. Retrieved from [Link]
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National Institutes of Health. (2025). Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors. Retrieved from [Link]
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PubMed. (n.d.). Purine Analogues as Kinase Inhibitors: A Review. Retrieved from [Link]
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PubMed. (2019). Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-6-chloro-9H-purine-9-acetic acid. Retrieved from [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 2-Chloro-6-Hydrazinyl-9H-Purine-Based Inhibitors
In the landscape of kinase inhibitor discovery, the purine scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1] Among these, the 2-chloro-6-hydrazinyl-9H-purine core represents a versatile starting point for the development of potent and selective kinase inhibitors. However, a critical aspect of preclinical development is the comprehensive characterization of an inhibitor's selectivity, as off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2]
This guide provides an in-depth comparison of the cross-reactivity profiling of this compound-based inhibitors with other established kinase inhibitor scaffolds. We will delve into the experimental methodologies used to assess selectivity, present comparative data, and discuss the implications of these findings for drug development professionals.
The Significance of Cross-Reactivity Profiling
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[1] Their dysregulation is a hallmark of many diseases, including cancer, making them attractive drug targets. While the goal is often to develop highly selective inhibitors to minimize side effects, understanding a compound's interactions across the entire kinome is paramount.[3] Kinome-wide profiling can reveal unexpected off-targets that may contribute to a drug's efficacy or toxicity profile.[4]
The this compound Scaffold: A Promising Kinase Inhibitor Core
The 2,6,9-trisubstituted purine framework has been extensively explored for its kinase inhibitory potential, yielding compounds with potent activity against a range of kinases, including cyclin-dependent kinases (CDKs), Bcr-Abl, BTK, and FLT3-ITD.[5][6] The this compound scaffold offers synthetic tractability, allowing for diverse modifications at the hydrazinyl group to fine-tune potency and selectivity.
Methodologies for Cross-Reactivity Profiling
A comprehensive assessment of inhibitor selectivity requires a multi-faceted approach, combining both biochemical and cell-based assays.
In Vitro Kinase Activity Assays
Biochemical kinase assays are a cornerstone of inhibitor profiling, directly measuring the inhibition of enzymatic activity.[7] These assays are typically performed in a high-throughput format against a large panel of purified kinases.
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay [7]
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test inhibitor (e.g., a this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque multi-well plates (96- or 384-well)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO and create a serial dilution series.
-
Kinase Reaction Setup:
-
In a multi-well plate, add the serially diluted inhibitor or a DMSO control.
-
Add the kinase to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate to allow for the conversion of ADP to ATP and the generation of a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement within a cellular context.[8][9][10] It relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[8]
Experimental Protocol: Western Blot-Based CETSA® [9]
This protocol describes a typical workflow for assessing the thermal stabilization of a target protein in response to inhibitor binding.
Materials:
-
Cell line expressing the target kinase
-
Test inhibitor
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitors
-
Lysis buffer
-
Equipment for SDS-PAGE and Western blotting
-
Primary antibody specific to the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents and imaging system
-
Thermal cycler or heating block
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test inhibitor or a vehicle control (e.g., DMSO) for a specified time.
-
-
Heating Step:
-
Aliquot the treated cell suspension into separate tubes for each temperature point.
-
Heat the cell aliquots at a range of temperatures for a short duration (e.g., 3 minutes), followed by a cooling step.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) from each sample.
-
Normalize the protein concentration across all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence-based method.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensity of each band to the intensity of the lowest temperature sample (representing 100% soluble protein).
-
Plot the normalized band intensities against the temperature to generate melting curves for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
Comparative Cross-Reactivity Profiles
To provide a practical comparison, we present hypothetical cross-reactivity data for a representative this compound-based inhibitor ("Purine-H1") against a panel of kinases, alongside data for inhibitors based on other common scaffolds: pyrimidine and quinazoline.
| Kinase Target | Purine-H1 (IC50, nM) | Pyrimidine-A (IC50, nM) | Quinazoline-B (IC50, nM) |
| Primary Target | |||
| Kinase X | 15 | 10 | 25 |
| Off-Targets | |||
| Kinase Y | 250 | 500 | >10,000 |
| Kinase Z | >10,000 | 1,200 | 800 |
| CDK2 | 85 | >10,000 | 5,000 |
| PDGFRα | 150 | 2,500 | >10,000 |
| Bcr-Abl | 300 | >10,000 | 7,500 |
| BTK | 500 | 8,000 | >10,000 |
| FLT3-ITD | 200 | >10,000 | 6,000 |
Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only. Actual values would be determined experimentally.
This comparative data highlights the unique selectivity profile that can be achieved with the this compound scaffold. While "Purine-H1" shows potent inhibition of its primary target, it also exhibits some off-target activity against other kinases, which would require further investigation to understand the potential clinical implications. In contrast, "Pyrimidine-A" and "Quinazoline-B" display different selectivity patterns.
Visualizing Signaling Pathway Interactions
The off-target profile of a kinase inhibitor can have significant consequences for cellular signaling. For instance, many purine-based inhibitors have been shown to target kinases involved in cell cycle regulation and oncogenic signaling pathways.[5][6] The following diagram illustrates a simplified signaling pathway that could be modulated by a multi-targeted purine-based inhibitor.
Caption: A simplified signaling network illustrating potential targets of a multi-kinase purine-based inhibitor.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. Comprehensive cross-reactivity profiling using a combination of in vitro and cell-based assays is essential to fully characterize the selectivity of these compounds. The insights gained from such studies are critical for guiding lead optimization, predicting potential on- and off-target effects, and ultimately, developing safer and more effective therapeutics. As our understanding of the human kinome and its role in disease continues to grow, the systematic profiling of inhibitor selectivity will remain a cornerstone of modern drug discovery.
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What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link].
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link].
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Experimental procedures for in vivo and ex vivo CETSA. Overview of... ResearchGate. Available at: [Link].
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In vitro NLK Kinase Assay. PMC - NIH. Available at: [Link].
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Purine Analogues as Kinase Inhibitors: A Review. PubMed. Available at: [Link].
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Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Publications. Available at: [Link].
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Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH. Available at: [Link].
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Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. PMC - NIH. Available at: [Link].
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Targeted Inhibition of Purine Metabolism Is Effective in Suppressing Hepatocellular Carcinoma Progression. PubMed Central. Available at: [Link].
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Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors. PubMed. Available at: [Link].
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Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer. MDPI. Available at: [Link].
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Off-target identification of kinase drug candidates. (a) Heatmaps of... ResearchGate. Available at: [Link].
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. Available at: [Link].
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Purinosomes involved in the regulation of tumor metabolism: current progress and potential application targets. ResearchGate. Available at: [Link].
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link].
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A Comparative Analysis of 2-Chloro-6-hydrazinyl-9H-purine and its Analogs in Kinase Inhibition and Cellular Signaling
This guide provides an in-depth comparative analysis of 2-chloro-6-hydrazinyl-9H-purine and structurally similar purine analogs. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of purine derivatives. We will explore the synthesis, chemical properties, and biological activities of these compounds, with a focus on their roles as kinase inhibitors and modulators of key cellular signaling pathways. This analysis is supported by experimental data from peer-reviewed literature and provides detailed protocols for key experimental workflows.
Introduction: The Versatility of the Purine Scaffold
Purines are a class of nitrogen-containing heterocyclic aromatic compounds, fundamental to all known life, forming the building blocks of DNA and RNA. In medicinal chemistry, the purine scaffold is considered a "privileged structure" due to its ability to bind to a wide variety of biological targets with high affinity. Modifications at various positions of the purine ring, particularly at the C2 and C6 positions, have led to the development of a plethora of potent and selective inhibitors of key enzymes, such as cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of anticancer agents.
This guide focuses on this compound, a synthetic purine derivative, and compares its potential biological activities with other C2 and C6 substituted purine analogs. The presence of a chlorine atom at the C2 position and a hydrazinyl group at the C6 position provides unique electronic and steric properties that can influence its interaction with biological targets. The hydrazinyl group, in particular, is a versatile functional group that can act as a hydrogen bond donor and can be further derivatized to create libraries of compounds for structure-activity relationship (SAR) studies.
Synthesis and Characterization of this compound and Analogs
The synthesis of this compound typically starts from a readily available precursor, 2,6-dichloropurine. The greater reactivity of the chlorine atom at the C6 position compared to the C2 position allows for selective nucleophilic substitution.
General Synthetic Protocol:
A general and efficient method for the synthesis of 6-hydrazinyl-purine derivatives involves the reaction of a 6-chloropurine with hydrazine hydrate.
Step-by-step Methodology:
-
Dissolution: Dissolve 2,6-dichloropurine in a suitable solvent, such as ethanol.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.
-
Reflux: Heat the reaction mixture to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired this compound.
This regioselective synthesis is a key advantage, allowing for the specific introduction of the hydrazinyl group at the C6 position.
Caption: Synthetic pathway for this compound.
Characterization:
The synthesized compound is characterized using various spectroscopic techniques to confirm its structure and purity.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for N-H stretching of the hydrazinyl group and the purine ring, as well as C-Cl stretching. The National Institute of Standards and Technology (NIST) provides a reference spectrum for this compound, which can be used for comparison.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for elucidating the structure. The 1H NMR spectrum would show signals for the protons on the purine ring and the hydrazinyl group. The 13C NMR spectrum would provide information about the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity.
Comparative Analysis of Biological Activities
While specific quantitative biological data for this compound is not extensively available in the public domain, we can infer its potential activities by comparing it with structurally similar purine analogs for which experimental data exists. The key structural features of this compound are the chloro group at the C2 position and the hydrazinyl group at the C6 position.
Cyclin-Dependent Kinase (CDK) Inhibition and Anticancer Activity
Numerous studies have demonstrated that 2,6,9-trisubstituted purines are potent inhibitors of CDKs. The SAR studies of these compounds reveal the importance of the substituents at the C2 and C6 positions for their inhibitory activity and selectivity.
Structure-Activity Relationship Insights:
-
C2-Substituent: The presence of a small hydrophobic group, such as a chlorine atom, at the C2 position can enhance the binding affinity of the purine analog to the ATP-binding pocket of CDKs. This is often attributed to favorable hydrophobic interactions with the kinase hinge region.
-
C6-Substituent: The substituent at the C6 position plays a crucial role in determining the potency and selectivity of CDK inhibition. The hydrazinyl group in this compound can act as a versatile scaffold for further modification. Condensation of the hydrazinyl group with various aldehydes and ketones can generate a library of purine-hydrazone derivatives. Studies on such derivatives have shown potent anticancer activity by targeting kinases like EGFR and HER2.
Comparative Data for Purine Analogs as Kinase Inhibitors:
| Compound/Analog Type | Target Kinase(s) | Reported IC50/Activity | Reference |
| Purine-hydrazone derivatives | EGFR, HER2 | IC50 values in the nanomolar to low micromolar range | |
| 2,6,9-Trisubstituted purines | CDK1, CDK2, CDK12 | Potent inhibition with IC50 values in the nanomolar range | |
| (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | MCF-7 cancer cell line | IC50 = 2.75 µM |
Based on these findings, it is plausible that this compound and its derivatives could exhibit significant CDK inhibitory and anticancer activities. The chloro group at C2 and the hydrazinyl moiety at C6 provide a promising structural framework for potent kinase inhibition.
CDK Signaling Pathway in Cell Cycle Progression
CDKs are serine/threonine kinases that form active heterodimeric complexes with their regulatory subunits, cyclins. These complexes phosphorylate various substrate proteins to drive the cell cycle through its different phases. The CDK2/cyclin E complex is particularly important for the G1 to S phase transition.
Caption: Inhibition of the CDK2/Cyclin E pathway by purine analogs.
Modulation of the TGF-β Signaling Pathway in Hepatic Fibrosis
Recent studies have highlighted the role of purine analogs in modulating the transforming growth factor-beta (TGF-β) signaling pathway, which is a key player in the pathogenesis of hepatic fibrosis. Chronic liver injury leads to the activation of hepatic stellate cells (HSCs), which then transdifferentiate into myofibroblasts, leading to excessive deposition of extracellular matrix (ECM) and scar formation.
Role of Purine Analogs:
Certain purine analogs have been shown to inhibit the activation of HSCs and reduce the expression of fibrotic markers. While direct evidence for this compound is not available, the purine scaffold itself is a promising starting point for the development of anti-fibrotic agents. The structural modifications at C2 and C6 positions can be tailored to enhance the inhibitory effect on the TGF-β pathway.
TGF-β Signaling Pathway in Hepatic Stellate Cell Activation
The TGF-β signaling cascade is initiated by the binding of TGF-β to its receptor complex on the cell surface, leading to the phosphorylation and activation of Smad proteins. These activated Smads then translocate to the nucleus and regulate the transcription of target genes, including those involved in ECM production.
Caption: Potential modulation of the TGF-β signaling pathway by purine analogs.
Experimental Protocols
To facilitate further research, we provide a detailed protocol for a key in vitro assay used to evaluate the anticancer activity of purine analogs.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Step-by-step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the purine analogs (including this compound and its derivatives) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of detergent in dilute HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the analysis of structurally similar purine analogs, it is highly probable that this compound and its derivatives will exhibit potent inhibitory activity against various kinases, including CDKs, and may have applications in the treatment of cancer and fibrotic diseases.
The presence of the versatile hydrazinyl group at the C6 position offers a strategic handle for the generation of extensive compound libraries through combinatorial chemistry. Future research should focus on the synthesis and biological evaluation of a diverse range of this compound derivatives to establish a comprehensive structure-activity relationship. This will enable the optimization of potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of lead compounds for further preclinical and clinical development.
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Kapadiya, K. M., Dhalani, J. M., & Patel, B. Y. (2019). Green Regioselective Synthesis of (Purin-6-yl)hydrazones. Russian Journal of Organic Chemistry, 55(10), 1575-1579. [Link]
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Polem, V. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 7(3), 235-240. [Link]
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Kuchukulla, R. R., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Molecules, 27(19), 6529. [Link]
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Wang, Y., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 839. [Link]
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El-Sayed, N. N. E. (2015). Facile and Practical Synthesis of 2,6-Dichloropurine. Journal of Heterocyclic Chemistry, 52(5), 1544-1547. [Link]
-
Li, J., et al. (2011). 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine. Acta Crystallographica Section E: Structure Reports Online, 67(3), o687. [Link]
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Al-Ostath, A., et al. (2023). Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors. Pharmaceuticals, 16(7), 960. [Link]
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Al-Suhaimi, K. M., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24953-24967. [Link]
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Park, S. W., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. International Journal of Molecular Sciences, 23(21), 13327. [Link]
A Head-to-Head Comparison of Synthetic Routes to 2-Chloro-6-hydrazinyl-9H-purine: A Guide for Researchers
Introduction: The Significance of 2-Chloro-6-hydrazinyl-9H-purine in Medicinal Chemistry
This compound is a pivotal building block in the synthesis of a diverse array of biologically active compounds. Its unique bifunctional nature, possessing both a reactive chlorine atom and a nucleophilic hydrazinyl group, allows for sequential and regioselective modifications, making it a valuable scaffold in drug discovery. This purine derivative serves as a key intermediate in the development of kinase inhibitors, antiviral agents, and other therapeutic molecules. The strategic importance of this compound necessitates a thorough understanding of its synthetic pathways to enable efficient and scalable production in a research and development setting. This guide provides a detailed head-to-head comparison of the most common synthetic routes to this compound, offering insights into the rationale behind experimental choices and providing actionable protocols for laboratory implementation.
Route 1: Regioselective Hydrazinolysis of 2,6-Dichloropurine
This is the most direct and widely employed method for the synthesis of this compound. The strategy leverages the differential reactivity of the two chlorine atoms on the purine ring. The C6 position is more susceptible to nucleophilic aromatic substitution than the C2 position, allowing for a regioselective reaction with hydrazine.
Causality Behind Experimental Choices
The regioselectivity of this reaction is governed by the electronic properties of the purine ring. The pyrimidine portion of the purine system is more electron-deficient than the imidazole ring, rendering the C6 position more electrophilic and thus more reactive towards nucleophiles like hydrazine. The choice of solvent and temperature is critical to control the reaction rate and minimize side reactions, such as the disubstitution product. A "green chemistry" approach has also been reported, highlighting the potential for environmentally benign synthesis.[1][2]
Experimental Protocol: Green Regioselective Synthesis
This protocol is adapted from a reported green chemistry approach for the synthesis of (purin-6-yl)hydrazones.[1][2]
Materials:
-
2,6-Dichloro-9H-purine
-
Hydrazine hydrate
-
Tetrabutylammonium bromide (TBAB)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 2,6-dichloro-9H-purine (0.5 mmol), hydrazine hydrate (0.98 mL), and a catalytic amount of tetrabutylammonium bromide (TBAB) (0.003 mmol).
-
Stir the mixture at room temperature for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product, 1-(2-chloro-9H-purin-6-yl)hydrazine, can be used directly for subsequent reactions or isolated. For isolation, the reaction mixture can be diluted with water and the precipitated solid filtered, washed with cold water, and dried.
Synthesis of the Starting Material: 2,6-Dichloropurine
The accessibility of 2,6-dichloropurine is a key consideration for this route. It can be synthesized from various precursors, with the chlorination of xanthine or 2-amino-6-chloropurine being common methods.[3][4]
Protocol for the Synthesis of 2,6-Dichloropurine from 2-Amino-6-chloropurine:
-
To a solution of 2-amino-6-chloropurine (0.20 mol) in 35% aqueous hydrochloric acid (2.00 mol), slowly add a solution of sodium nitrite (0.26 mol) in water while maintaining the temperature between 15-20°C.[4]
-
Stir the mixture for 1 hour.[4]
-
The crude product can be isolated by filtration and purified by recrystallization from methanol to yield white crystals of 2,6-dichloropurine with a reported yield of up to 99.0%.[3]
Diagram of Route 1: Regioselective Hydrazinolysis
Caption: Synthetic pathway for Route 1.
Route 2: Multi-step Synthesis from Guanine
This route offers an alternative pathway starting from the readily available and inexpensive precursor, guanine. It involves a series of transformations to first introduce the chloro substituent at the 6-position, followed by conversion of the 2-amino group to a chloro group, and finally, selective hydrazinolysis.
Causality Behind Experimental Choices
This multi-step approach is necessary because direct conversion of guanine to this compound is not straightforward. The initial step involves the chlorination of guanine to 2-amino-6-chloropurine. This reaction can be challenging due to the low solubility of guanine.[5] The use of a phase transfer catalyst or acylation of guanine can improve the yield.[6][7] The subsequent conversion of the 2-amino group to a chloro group is typically achieved through a Sandmeyer-type reaction. Finally, the resulting 2,6-dichloropurine is subjected to regioselective hydrazinolysis as described in Route 1.
Experimental Protocol
This protocol is a compilation from various sources describing the synthesis of the key intermediates.
Step 1: Synthesis of 2-Amino-6-chloropurine from Guanine [6][8]
-
In a flask equipped with a reflux condenser, mix guanine (30 mmol), tetraethylammonium chloride (45 mmol, pre-dried), and acetonitrile (60 ml).
-
Add phosphorus oxychloride (16.5 ml) to the mixture.
-
Heat the mixture under reflux for 70 minutes.
-
After cooling, filter the solid material and suspend it in water.
-
Adjust the pH to alkaline with aqueous sodium hydroxide and then back to pH 7 with dilute hydrochloric acid.
-
The product, 2-amino-6-chloropurine, can be extracted with ethyl acetate. A reported yield for a similar one-step method is 72.1%.[8]
Step 2: Synthesis of 2,6-Dichloropurine from 2-Amino-6-chloropurine [4]
-
Follow the protocol described in Route 1 for the synthesis of 2,6-dichloropurine from 2-amino-6-chloropurine.
Step 3: Synthesis of this compound from 2,6-Dichloropurine
-
Follow the regioselective hydrazinolysis protocol described in Route 1.
Diagram of Route 2: Multi-step Synthesis from Guanine
Caption: Synthetic pathway for Route 2.
Head-to-Head Comparison of Synthetic Routes
| Feature | Route 1: Regioselective Hydrazinolysis | Route 2: Multi-step Synthesis from Guanine |
| Starting Material | 2,6-Dichloropurine | Guanine |
| Number of Steps | 1 (from 2,6-dichloropurine) | 3 |
| Overall Yield | High (for the final step) | Moderate to High (dependent on each step) |
| Scalability | Generally good, with green chemistry options available. | Can be scalable, but requires optimization of multiple steps. |
| Key Reagents | Hydrazine hydrate, 2,6-dichloropurine | Guanine, POCl₃, NaNO₂, Hydrazine hydrate |
| Advantages | - Direct and efficient final step- High regioselectivity- Potential for green synthesis[1][2] | - Starts from inexpensive and readily available guanine- Avoids direct handling of 2,6-dichloropurine in the initial stages |
| Disadvantages | - Requires synthesis of 2,6-dichloropurine as a separate step | - Multi-step process can be time-consuming- Potentially lower overall yield- Involves several hazardous reagents |
Safety Considerations
Both synthetic routes involve the use of hazardous chemicals that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is toxic if inhaled or swallowed and causes severe skin burns and eye damage.[9]
-
Hydrazine Hydrate (N₂H₄·H₂O): A combustible liquid that is toxic if swallowed, in contact with skin, or if inhaled. It is corrosive and may cause an allergic skin reaction. It is also a suspected carcinogen and is very toxic to aquatic life.[10][11][12]
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.
Conclusion
The choice between the two synthetic routes for this compound depends on several factors, including the availability and cost of starting materials, desired scale of production, and the laboratory's capabilities for handling hazardous reagents.
Route 1 is the more direct and efficient method if 2,6-dichloropurine is readily available. Its high regioselectivity and potential for green chemistry modifications make it an attractive option for many research applications.
Route 2 , while longer, offers a cost-effective alternative by starting from the inexpensive and abundant guanine. This route may be preferable for large-scale synthesis where the cost of starting materials is a significant factor, provided that the multi-step process can be optimized for high overall yield and efficiency.
Ultimately, a thorough evaluation of the specific needs of the project will guide the researcher in selecting the most appropriate synthetic strategy.
References
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-
Synthesis of Purine Antiviral Agents, Hypoxanthine and 6-Mercaptopurine - ResearchGate. (n.d.). Retrieved from [Link]
- US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents. (n.d.).
-
One-step synthetic method of 2-amino-6-chloropurine | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
- CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents. (n.d.).
- WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents. (n.d.).
- CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents. (n.d.).
- Kapadiya, K. M., Dhalani, J. M., & Patel, B. Y. (2019). Green Regioselective Synthesis of (Purin-6-yl)hydrazones. Russian Journal of Organic Chemistry, 55(10), 1575–1579.
- Polem, V., et al. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 7(3), 244-249.
- CN101012260A - Technique for producing 2,6-dichlorine purine nucleosides by chemical synthesis method - Google Patents. (n.d.).
-
Kapadiya, K. M., et al. (2019). Green Regioselective Synthesis of (Purin-6-yl)hydrazones. ResearchGate. Retrieved from [Link]
-
Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015, October 6). Retrieved from [Link]
-
Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent - MDPI. (n.d.). Retrieved from [Link]
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A One-Pot Synthesis of Highly Functionalized Purines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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hydrazine hydrate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- Synthesis of 7-deazahypoxanthine derivatives and evaluation of their activity against xanthine oxidase. (2019). Organic Chemistry, 57.
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Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f. (n.d.). Retrieved from [Link]
-
6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones - ResearchGate. (n.d.). Retrieved from [Link]
-
Direct Regioselective C-H Cyanation of Purines - MDPI. (2023, January 17). Retrieved from [Link]
-
Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication - NIH. (n.d.). Retrieved from [Link]
-
Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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A Comparative Guide to Confirming the Molecular Interactions of 2-chloro-6-hydrazinyl-9H-purine with its Putative Target, Purine Nucleoside Phosphorylase
For researchers and drug development professionals, the rigorous validation of a compound's interaction with its biological target is a cornerstone of preclinical research. This guide provides an in-depth, comparative framework for confirming the molecular interactions of the novel compound, 2-chloro-6-hydrazinyl-9H-purine, with its putative target, Purine Nucleoside Phosphorylase (PNP). Based on existing literature for the broader class of 2,6-substituted purines, PNP is a strongly implicated target for this molecule.[1] This document will detail the experimental methodologies, offer a comparative analysis of leading validation techniques, and present data in a clear, actionable format for laboratory application.
Introduction: The Rationale for Targeting Purine Nucleoside Phosphorylase
Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, responsible for the phosphorolytic cleavage of purine ribonucleosides and 2'-deoxyribonucleosides. Its inhibition has significant therapeutic potential, particularly in the context of T-cell mediated autoimmune diseases and T-cell malignancies.[2] The development of potent and selective PNP inhibitors is, therefore, an active area of research. The structural class of 2,6-substituted purines has shown promise in this area, making this compound a compound of significant interest.
This guide will focus on a multi-pronged approach to validate the binding of this compound to PNP, employing a suite of biophysical techniques to provide orthogonal data points, thereby ensuring the trustworthiness and reliability of the findings. We will compare its binding profile to well-characterized PNP inhibitors, Forodesine (also known as BCX-1777 or Immucillin-H) and a related potent inhibitor, Immucillin-H.[3][4][5][6]
A Tripartite Approach to Binding Validation
To robustly characterize the interaction between this compound and PNP, we will employ three distinct yet complementary biophysical methods:
-
Surface Plasmon Resonance (SPR): To determine the kinetics of the interaction (association and dissociation rates) and the binding affinity.
-
Isothermal Titration Calorimetry (ITC): To independently determine the binding affinity and to elucidate the thermodynamic driving forces of the interaction.
-
X-ray Crystallography: To visualize the precise binding mode of the compound within the active site of PNP at an atomic level.
This integrated approach ensures a comprehensive understanding of the molecular recognition event, from the dynamics of the interaction to the energetic and structural details that govern it.
Sources
- 1. Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-chloro-6-hydrazinyl-9H-purine
This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2-chloro-6-hydrazinyl-9H-purine. As a compound utilized in complex research and development, its unique chemical structure—featuring both a chlorinated purine core and a reactive hydrazinyl moiety—necessitates a rigorous and informed approach to waste management. This document is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety and environmental stewardship.
The procedures outlined herein are grounded in established safety protocols and regulatory standards. The foundational principle of this guide is that under no circumstances should this compound or its containers be disposed of via standard trash or sanitary sewer systems .[1][2] The only acceptable method of disposal is through a licensed and approved hazardous waste disposal facility.[3][4][5][6]
Hazard Assessment & Pre-Disposal Safety Protocol
A thorough understanding of the risks associated with a chemical is the cornerstone of its safe handling and disposal. The hazard profile of this compound dictates the stringent precautions required.
Inherent Chemical Risks
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Oral Toxicity, Category 3 (H301): This classification indicates that the substance is toxic if swallowed.[3] Accidental ingestion can lead to serious health consequences, requiring immediate medical attention.
-
Serious Eye Irritation, Category 2A (H319): The compound can cause significant eye irritation upon contact.[3]
Beyond these classifications, the presence of the hydrazinyl functional group warrants special consideration. Hydrazine and its derivatives are a well-documented class of reactive and toxic compounds. The Occupational Safety and Health Administration (OSHA) recognizes hydrazine as a potent toxin that can be absorbed through the skin and is a suspected carcinogen.[7][8] While this specific purine derivative has not been as extensively studied as hydrazine itself, the structural alert from the hydrazinyl group demands that it be handled as a potentially highly hazardous substance.
Mandatory Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure during waste handling. The following table summarizes the required PPE based on established safety standards.
| PPE Category | Specification | Rationale & Authority |
| Eye & Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield may be required if there is a splash hazard. | Protects against dust particles and splashes of a known serious eye irritant (H319).[3] Complies with OSHA's eye and face protection regulations in 29 CFR 1910.133.[9] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile). | Prevents skin contact. The hydrazinyl moiety suggests a risk of skin absorption and sensitization.[7][10] Contaminated gloves must be disposed of as hazardous waste. |
| Skin & Body Protection | Laboratory coat. Additional protective clothing may be necessary depending on the scale of the disposal operation. | Prevents contamination of personal clothing.[10] Contaminated lab coats must be laundered separately or disposed of as hazardous waste if heavily contaminated.[11] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood. A NIOSH-approved respirator may be required if dust generation is unavoidable. | Minimizes the risk of inhaling airborne particles of a substance toxic if swallowed.[10] Complies with OSHA respirator regulations in 29 CFR 1910.134.[9] |
Waste Segregation & Containment Protocol
Proper segregation at the point of generation is a critical step that prevents dangerous chemical reactions and ensures compliant disposal.
Point-of-Generation Segregation
Immediately upon being designated as waste, this compound must be segregated from all other waste streams.
-
Incompatibility: Due to the reducing nature of the hydrazinyl group, this waste must be kept separate from strong oxidizing agents to prevent potentially violent reactions.[9]
-
Dedicated Waste Stream: It must not be mixed with non-hazardous waste or other, less toxic, chemical waste streams. This ensures the entire waste container is properly characterized and handled by the disposal facility.
Primary & Secondary Containment
The integrity of the waste container is paramount for safe storage and transport.
-
Primary Container: The waste container must be made of a material compatible with the chemical (e.g., high-density polyethylene or glass for solutions). The container must have a tightly sealing lid and be in good condition, free of leaks or cracks.[1][2] Keep the container closed except when adding waste.[1]
-
Labeling: The container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Toxic," "Irritant")
-
-
Secondary Containment: All containers holding liquid solutions of this waste must be placed within a larger, chemically resistant, and leak-proof secondary container (e.g., a containment tray or bin) to contain any potential spills.[1]
Step-by-Step Disposal Procedure
The only compliant disposal pathway for this compound is through your institution's designated hazardous waste management program.
Step 1: Waste Identification and Containment
-
As soon as the material is deemed waste, transfer it to a designated and properly labeled primary waste container as described in Section 2.2.
-
For solids, carefully transfer the powder to avoid creating dust.[4] For solutions, use a funnel to prevent spillage on the exterior of the container.[2]
Step 2: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be away from drains, sources of ignition, and incompatible chemicals.[11]
-
Ensure the SAA is under the direct control of laboratory personnel.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Provide the EHS office with an accurate description of the waste, including its name and quantity. Never attempt to transport the waste off-site yourself.
Step 4: Documentation and Record-Keeping
-
Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal request. This is often managed through your EHS department's waste pickup request system.
Emergency Procedures: Spill & Exposure Management
Accidents require immediate and correct responses to mitigate harm.
Spill Cleanup Protocol
For a small, contained spill of solid material:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing the full PPE described in Section 1.2, cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep or vacuum (with a HEPA-filtered vacuum) the material into a designated hazardous waste container.[11] Do not use water to clean up dry spills , as this can spread contamination.
-
Decontaminate the spill area with an appropriate cleaning agent, and collect all cleanup materials (gloves, wipes, absorbent) in the hazardous waste container.
-
Seal and label the container and arrange for disposal.
Personnel Exposure Response
Follow the first-aid measures outlined in the Safety Data Sheet[3]:
-
If Swallowed: Immediately call a POISON CENTER or doctor.[3] Rinse mouth.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[3]
-
If Inhaled: Move the person to fresh air.[4]
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding medical personnel.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Disposal Workflow for this compound.
References
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]
-
Hydrazine. Occupational Safety and Health Administration (OSHA). [Link]
-
HYDRAZINE Method no.: OSHA 20. Occupational Safety and Health Administration (OSHA). [Link]
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HYDRAZINE Method number: 20. Occupational Safety and Health Administration (OSHA). [Link]
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Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences. [Link]
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ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]
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Material Safety Data Sheet - Purine, 99%. Cole-Parmer. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
